Dinitrobenzoyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
183619-93-4 |
|---|---|
Molecular Formula |
C7H3ClN2O5 |
Molecular Weight |
230.56 g/mol |
IUPAC Name |
2,3-dinitrobenzoyl chloride |
InChI |
InChI=1S/C7H3ClN2O5/c8-7(11)4-2-1-3-5(9(12)13)6(4)10(14)15/h1-3H |
InChI Key |
VPGHVKMBMPDAJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Dinitrobenzoyl Chloride: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dinitrobenzoyl chloride (DNBC) is a highly reactive organic compound that serves as a crucial reagent in analytical chemistry and a versatile intermediate in organic synthesis. Its utility is primarily derived from the electrophilic nature of the acyl chloride functional group, which is further activated by the two electron-withdrawing nitro groups on the aromatic ring. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 3,5-dinitrobenzoyl chloride, with a focus on its role in the derivatization of alcohols and amines for chromatographic analysis and its use in the development of novel chemical entities.
Core Chemical and Physical Properties
3,5-Dinitrobenzoyl chloride is a stable, yellow-brown crystalline solid under standard conditions.[1] It is important to handle this compound with care as it is a strong irritant and corrosive.[2][3] The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₇H₃ClN₂O₅ | [4] |
| Molecular Weight | 230.56 g/mol | [5] |
| Appearance | Yellow-brown solid/pale yellow needles/crystals | [1][6][7] |
| Melting Point | 68-69 °C | [1][4][7] |
| Boiling Point | 196 °C at 11-15 mmHg | [1][8] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like carbon tetrachloride, toluene (B28343), benzene (B151609), acetone, and methanol.[1][9][10] | |
| Stability | Stable, but reacts with water and moisture. Incompatible with strong oxidizing agents, bases, and nitrates.[1][3] |
Synthesis of 3,5-Dinitrobenzoyl Chloride
The most common and well-established method for the synthesis of 3,5-dinitrobenzoyl chloride is the reaction of 3,5-dinitrobenzoic acid with a chlorinating agent.[4] Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are the most frequently used reagents for this conversion.[4][11]
Experimental Protocol: Synthesis from 3,5-Dinitrobenzoic Acid
Objective: To synthesize 3,5-Dinitrobenzoyl chloride from 3,5-dinitrobenzoic acid using thionyl chloride.
Materials:
-
3,5-Dinitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
Rotary evaporator
-
Reflux apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add 3,5-dinitrobenzoic acid (0.01 mol).
-
Add dry toluene (40 mL) to the flask.
-
Carefully add thionyl chloride (1.6 mL, 0.02 mol) to the suspension.
-
Heat the mixture at reflux. The progress of the reaction can be monitored by TLC until the starting carboxylic acid is no longer detectable (typically 2-8 hours).[12]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene using a rotary evaporator.
-
The crude 3,5-dinitrobenzoyl chloride can be purified by crystallization from carbon tetrachloride or petroleum ether.[1]
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it produces toxic byproducts such as sulfur dioxide and hydrogen chloride gas.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Chemical Reactivity and Derivatization Applications
The primary application of 3,5-dinitrobenzoyl chloride in research and drug development is as a derivatizing agent, particularly for alcohols and amines.[4] The highly electrophilic carbonyl carbon readily reacts with nucleophiles like the hydroxyl group of alcohols and the amino group of amines to form stable 3,5-dinitrobenzoyl esters and amides, respectively. These derivatives exhibit strong ultraviolet (UV) absorption due to the dinitrophenyl moiety, making them easily detectable and quantifiable by high-performance liquid chromatography (HPLC).[13][14]
Experimental Protocol: Derivatization of Alcohols for HPLC Analysis
Objective: To derivatize a sample containing a low concentration of an alcohol with 3,5-dinitrobenzoyl chloride for subsequent HPLC analysis.
Materials:
-
3,5-Dinitrobenzoyl chloride (DNBC) solution (12 mg/mL in dry acetonitrile)
-
Alcohol standard solutions (in water or a water/acetonitrile (B52724) mixture)
-
Dry acetonitrile
-
Molecular sieves
-
Heating block or water bath
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of DNBC in dry acetonitrile (e.g., 12 mg/mL) and add molecular sieves to ensure anhydrous conditions.[13]
-
In a 2 mL vial, mix 100 µL of dry acetonitrile with 10 µL of the aqueous alcohol standard or sample. Add a few molecular sieves to the vial to remove any residual water.[13]
-
To the vial, add 100 µL of the DNBC solution.
-
Seal the vial and heat the mixture at 75 °C for 90-120 minutes.[13]
-
After cooling to room temperature, the sample can be directly injected into the HPLC system for analysis.[13]
Visualizing Chemical Processes
To better illustrate the chemical transformations and workflows involving 3,5-dinitrobenzoyl chloride, the following diagrams have been generated using the DOT language.
Caption: Synthesis of 3,5-Dinitrobenzoyl Chloride.
Caption: Derivatization of Alcohols/Amines with DNBC.
Caption: Experimental Workflow for Derivatization.
Spectral Data Summary
Spectroscopic techniques are essential for the characterization of 3,5-dinitrobenzoyl chloride and its derivatives. The following table summarizes the key spectral features.
| Spectroscopic Technique | Key Features and Interpretation |
| Infrared (IR) Spectroscopy | Characteristic peaks include a strong C=O stretching vibration for the acyl chloride, and strong absorptions corresponding to the symmetric and asymmetric stretching of the N-O bonds in the nitro groups. Aromatic C-H and C=C stretching vibrations are also present.[15][16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The proton spectrum typically shows two signals in the aromatic region, corresponding to the protons on the benzene ring. ¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons attached to the nitro groups, the other aromatic carbons, and the carbon attached to the acyl chloride group. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺). Common fragmentation patterns involve the loss of the chlorine atom and the carbonyl group. |
Conclusion
3,5-Dinitrobenzoyl chloride is an indispensable tool in the arsenal (B13267) of chemists and pharmaceutical scientists. Its well-defined chemical properties and reactivity make it an excellent reagent for the derivatization of alcohols and amines, facilitating their sensitive detection and quantification. Furthermore, its role as a synthetic intermediate allows for the introduction of the dinitrobenzoyl moiety into a wide range of molecules, enabling the development of new compounds with desired biological activities and material properties. This guide provides the foundational knowledge and practical protocols necessary for the effective and safe utilization of 3,5-dinitrobenzoyl chloride in a research and development setting.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. 3,5-Dinitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates - ProQuest [proquest.com]
- 7. rsc.org [rsc.org]
- 8. pubs.sciepub.com [pubs.sciepub.com]
- 9. sarthaks.com [sarthaks.com]
- 10. Benzoyl chloride, 3,5-dinitro- [webbook.nist.gov]
- 11. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. hansshodhsudha.com [hansshodhsudha.com]
- 14. 3,5-Dinitrobenzoyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 16. 3,5-Dinitrobenzoyl chloride | C7H3ClN2O5 | CID 7432 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 3,5-Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of 3,5-dinitrobenzoyl chloride, a crucial reagent in organic chemistry, particularly for the derivatization of alcohols and amines in analytical and pharmaceutical applications. This document outlines the primary synthetic pathways, reaction mechanisms, experimental protocols, and safety considerations associated with its preparation.
Introduction
3,5-Dinitrobenzoyl chloride is a highly reactive acyl chloride used extensively in the characterization and identification of organic compounds. Its utility stems from the formation of stable, crystalline derivatives (esters and amides) with distinct melting points upon reaction with alcohols and amines. This guide focuses on the prevalent methods for its synthesis, primarily through the chlorination of 3,5-dinitrobenzoic acid.
Synthesis Pathways
The principal route for the synthesis of 3,5-dinitrobenzoyl chloride involves the conversion of the carboxylic acid group of 3,5-dinitrobenzoic acid into an acyl chloride. This is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).[1]
Reaction with Thionyl Chloride
The reaction of 3,5-dinitrobenzoic acid with thionyl chloride is a widely used and efficient method for the preparation of 3,5-dinitrobenzoyl chloride.[2] The reaction is typically carried out under reflux in an inert solvent, such as toluene (B28343), to facilitate the removal of the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2]
Reaction with Phosphorus Pentachloride
A more traditional method for the synthesis of 3,5-dinitrobenzoyl chloride involves the use of phosphorus pentachloride.[1][3] This reaction is also effective but produces solid phosphorus oxychloride (POCl₃) as a byproduct, which may require more rigorous purification steps.[3]
The overall synthesis pathway can be visualized as follows:
Reaction Mechanism
The synthesis of 3,5-dinitrobenzoyl chloride from 3,5-dinitrobenzoic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism.[4]
The mechanism can be broken down into the following key steps:
-
Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: A protonated chlorosulfite intermediate is formed.
-
Chloride Ion Attack: A chloride ion, generated in the reaction, attacks the carbonyl carbon of the intermediate.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating sulfur dioxide and a chloride ion, yielding the final product, 3,5-dinitrobenzoyl chloride.
A diagram of the reaction mechanism is provided below:
Quantitative Data
The choice of chlorinating agent can influence the reaction conditions and the overall yield of 3,5-dinitrobenzoyl chloride. The following table summarizes a comparison of the two primary methods.
| Parameter | Thionyl Chloride (SOCl₂) Method | Phosphorus Pentachloride (PCl₅) Method | Reference(s) |
| Starting Material | 3,5-Dinitrobenzoic Acid | 3,5-Dinitrobenzoic Acid | [2][5] |
| Chlorinating Agent | Thionyl Chloride | Phosphorus Pentachloride | [2][3] |
| Solvent | Toluene (dry) | None (neat) or Carbon Tetrachloride | [2][5] |
| Reaction Temperature | Reflux | 120-130 °C | [2][5] |
| Reaction Time | 2 - 8 hours | 1.5 hours | [2][5] |
| Reported Yield | ~95% | ~77% (recrystallized) | [2][5] |
| Byproducts | SO₂, HCl (gaseous) | POCl₃ (liquid) | [3] |
Experimental Protocols
Synthesis using Thionyl Chloride
This protocol is adapted from a general procedure for the preparation of aromatic acid chlorides.[2]
Materials:
-
3,5-Dinitrobenzoic acid (0.01 mol)
-
Thionyl chloride (SOCl₂) (1.6 mL, 0.02 mol)
-
Dry toluene (40 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 3,5-dinitrobenzoic acid and dry toluene.
-
Add thionyl chloride to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).
-
Allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or recrystallization.
Synthesis using Phosphorus Pentachloride
This protocol is based on a literature procedure.[3][5]
Materials:
-
3,5-Dinitrobenzoic acid (30 g)
-
Phosphorus pentachloride (PCl₅) (33 g)
Procedure:
-
In a fume hood, mix 3,5-dinitrobenzoic acid and phosphorus pentachloride in a dry round-bottom flask fitted with a reflux condenser.
-
Heat the mixture in an oil bath at 120-130 °C for 1.5 hours.
-
After the reaction is complete, distill off the phosphorus oxychloride byproduct under reduced pressure.
-
The crude 3,5-dinitrobenzoyl chloride remains as the residue.
-
Purify the crude product by recrystallization from a suitable solvent such as carbon tetrachloride or petroleum ether.[5]
Purification
The crude 3,5-dinitrobenzoyl chloride can be purified by recrystallization to obtain a product of high purity.
Recommended Solvents:
General Recrystallization Procedure:
-
Dissolve the crude product in a minimum amount of hot recrystallization solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Filter the hot solution by gravity to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a desiccator.
Safety and Handling
3,5-Dinitrobenzoyl chloride is a corrosive and moisture-sensitive compound. It is essential to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
The following diagram outlines the general laboratory workflow for the synthesis and purification of 3,5-dinitrobenzoyl chloride, emphasizing safety precautions.
Conclusion
The synthesis of 3,5-dinitrobenzoyl chloride is a well-established and crucial laboratory procedure. The reaction of 3,5-dinitrobenzoic acid with thionyl chloride offers a high-yield and convenient method due to the formation of gaseous byproducts. The phosphorus pentachloride method provides a viable alternative. Proper purification through recrystallization is essential to obtain a high-purity product suitable for its intended applications in derivatization and synthesis. Adherence to strict safety protocols is paramount when handling the corrosive and reactive compounds involved in this synthesis.
References
The Role of 3,5-Dinitrobenzoyl Chloride in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dinitrobenzoyl chloride (DNBC) is a highly reactive organic compound that has carved a significant niche in various scientific disciplines. Its utility stems from the presence of a reactive acyl chloride group and two electron-withdrawing nitro groups on the benzene (B151609) ring.[1] This unique molecular architecture makes it an invaluable tool in analytical chemistry, particularly as a derivatizing agent, and a versatile intermediate in organic synthesis for the development of pharmaceuticals, agrochemicals, and dyes.[1][2] This technical guide provides an in-depth exploration of the applications of 3,5-Dinitrobenzoyl chloride in research, with a focus on its use in chromatography, detailed experimental protocols, and its role in the synthesis of bioactive molecules.
Core Applications in Research
The applications of 3,5-Dinitrobenzoyl chloride in a research setting are multifaceted, spanning from enhancing analytical detection to serving as a foundational building block for complex molecules.[1]
Analytical Chemistry: A Powerful Derivatizing Agent
The primary application of DNBC in research is as a pre-column derivatizing agent for High-Performance Liquid Chromatography (HPLC).[1] Many biologically significant molecules, such as alcohols, amines, and amino acids, lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging.[1] DNBC reacts with the nucleophilic hydroxyl and amino groups of these analytes to form stable 3,5-dinitrobenzoyl esters and amides, respectively. These derivatives exhibit strong UV absorbance, typically around 254 nm or 260 nm, which significantly enhances their detectability and allows for sensitive quantification.[3]
Key Advantages of DNBC Derivatization:
-
Enhanced UV Detection: The dinitrobenzoyl moiety is a strong chromophore, enabling sensitive detection of otherwise non-absorbing analytes.[1]
-
Improved Chromatographic Separation: The derivatization process alters the polarity and hydrophobicity of the analytes, often leading to better separation on reversed-phase HPLC columns.[1]
-
Stable Derivatives: The resulting ester and amide derivatives are generally stable, ensuring they do not decompose during the chromatographic analysis.
Organic Synthesis: A Versatile Intermediate
In the realm of organic synthesis, 3,5-Dinitrobenzoyl chloride serves as a crucial intermediate for introducing the 3,5-dinitrobenzoyl group into a wide array of molecules.[2] This moiety can be strategically employed to modulate the physicochemical and biological properties of the target compound.
-
Pharmaceutical Synthesis: The introduction of the dinitrobenzoyl group can enhance the biological activity and stability of drug candidates.[2] For instance, derivatives of 3,5-dinitrobenzoic acid have been investigated for their antifungal properties.
-
Agrochemical Development: DNBC is a precursor in the synthesis of certain pesticides and herbicides, where its specific structure contributes to the desired biological activity.[1]
-
Dye and Pigment Industry: The nitro groups in the dinitrobenzoyl moiety can act as chromophores, influencing the color and light-absorbing properties of dyes and pigments.[1]
Polymer Science
The electrophilic nature of 3,5-Dinitrobenzoyl chloride makes it a useful reagent for the modification of polymers. It can be used to introduce functional groups onto polymer backbones, thereby altering their material properties such as thermal stability, solubility, and adhesive characteristics.[2]
Quantitative Data from Derivatization Studies
The following tables summarize quantitative data from studies employing 3,5-Dinitrobenzoyl chloride for the HPLC analysis of various analytes.
Table 1: HPLC Analysis of Biogenic Amines after Derivatization with DNBC
| Analyte | Limit of Detection (LOD) (µg/L) | Injected Amount at LOD (pg) | Coefficient of Determination (r²) |
| Agmatine | ~124-864 | ~203-1410 | 0.989 - 0.996 |
| Cadaverine | ~124-864 | ~203-1410 | 0.976 |
| Histamine | ~124-864 | ~203-1410 | 0.989 - 0.996 |
| Octopamine | ~124-864 | ~203-1410 | 0.989 - 0.996 |
| 2-Phenylethylamine | ~124-864 | ~203-1410 | 0.989 - 0.996 |
| Putrescine | ~124-864 | ~203-1410 | 0.989 - 0.996 |
| Serotonin | ~124-864 | ~203-1410 | 0.965 |
| Spermidine | ~124-864 | ~203-1410 | 0.989 - 0.996 |
| Spermine | ~124-864 | ~203-1410 | 0.989 - 0.996 |
| Tryptamine | ~124-864 | ~203-1410 | 0.989 - 0.996 |
| Tyramine | ~124-864 | ~203-1410 | 0.989 - 0.996 |
Data from Kirschbaum et al. (2000). The detection limits were determined at a signal-to-noise ratio of 3:1.[4]
Experimental Protocols
Protocol 1: Derivatization of Biogenic Amines in Fermented Foods for HPLC Analysis
This protocol is adapted from the method described by Kirschbaum et al. (2000).[4]
Materials:
-
3,5-Dinitrobenzoyl chloride (DNBC) solution: 50 mM in acetonitrile.
-
Sodium hydroxide (B78521) (NaOH) solution: 1 M.
-
Hydrochloric acid (HCl) solution: 2 M.
-
2-Propanol.
-
Sample containing biogenic amines (e.g., extract from fermented food).
Procedure:
-
Sample Preparation: Prepare an aqueous extract of the food sample and filter it.
-
Derivatization Reaction:
-
In a reaction vial, mix the sample extract with 1 M NaOH.
-
Add 2-propanol to the mixture.
-
Add the 50 mM DNBC solution in acetonitrile.
-
Vortex the mixture and allow it to react at ambient temperature for 3 minutes.
-
-
Reaction Termination: Add 2 M HCl to stop the reaction.
-
HPLC Analysis:
-
Inject an aliquot of the final solution into the HPLC system.
-
Stationary Phase: Encapsulated reversed-phase column.
-
Mobile Phase: A ternary gradient system is typically used.
-
Detection: UV detector set at 260 nm.
-
Protocol 2: General Procedure for the Derivatization of Alcohols
This is a general protocol for the qualitative identification of alcohols.[5][6][7]
Materials:
-
3,5-Dinitrobenzoyl chloride.
-
The alcohol to be derivatized.
-
Pyridine (B92270) (optional, to neutralize HCl).[7]
-
Sodium bicarbonate solution (for washing).
-
Recrystallization solvent (e.g., ethanol).
Procedure:
-
Reaction:
-
In a dry test tube, dissolve a small amount of 3,5-Dinitrobenzoyl chloride in a minimal amount of a suitable solvent (if the alcohol is a solid).
-
Add the alcohol to the solution. A few drops of pyridine can be added to catalyze the reaction and neutralize the HCl formed.[7]
-
Gently warm the mixture for a few minutes.
-
-
Isolation of the Derivative:
-
Cool the reaction mixture and add water to precipitate the 3,5-dinitrobenzoate (B1224709) ester.
-
Collect the solid precipitate by filtration.
-
-
Purification:
-
Wash the crude product with a dilute sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by washing with water.
-
Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the pure crystalline derivative.
-
-
Characterization: The melting point of the purified derivative can be determined and compared with literature values for identification.
Visualizing Workflows and Pathways
General Workflow for HPLC Analysis using DNBC Derivatization
Caption: General workflow for the analysis of alcohols and amines using DNBC derivatization followed by HPLC.
Reaction Pathway for the Derivatization of an Amine with DNBC
Caption: Chemical reaction pathway for the derivatization of an amine with 3,5-Dinitrobenzoyl chloride.
Conclusion
3,5-Dinitrobenzoyl chloride is a cornerstone reagent in modern chemical research, offering robust solutions for both analytical and synthetic challenges. Its role as a derivatizing agent has significantly advanced the quantitative analysis of a wide range of biologically important compounds. Furthermore, its utility as a synthetic intermediate continues to be explored in the development of novel pharmaceuticals and functional materials. The protocols and data presented in this guide underscore the versatility and effectiveness of DNBC, providing a valuable resource for researchers and professionals in the chemical and biomedical sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pubs.sciepub.com [pubs.sciepub.com]
- 7. hansshodhsudha.com [hansshodhsudha.com]
The Reaction of Dinitrobenzoyl Chloride with Primary Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reaction between dinitrobenzoyl chloride, particularly 3,5-dinitrobenzoyl chloride, and primary amines. This reaction is of significant interest in analytical chemistry for the derivatization of amines to enhance their detection, and in synthetic chemistry, including drug development, for the formation of stable amide bonds and the introduction of a nitroaromatic moiety.
Core Principles: The Reaction Mechanism
The reaction of 3,5-dinitrobenzoyl chloride with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The electron-withdrawing nature of the two nitro groups on the benzoyl chloride ring makes the carbonyl carbon highly electrophilic and thus very susceptible to nucleophilic attack.
The mechanism can be summarized in two main stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3,5-dinitrobenzoyl chloride. This results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated. A base, often an excess of the primary amine or a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), then deprotonates the nitrogen to yield the final N-substituted 3,5-dinitrobenzamide (B1662146) and the corresponding ammonium (B1175870) salt.[1]
Caption: Nucleophilic acyl substitution mechanism.
Quantitative Data Summary
The reaction of 3,5-dinitrobenzoyl chloride with primary amines is generally high-yielding. The following tables summarize quantitative data from various sources, highlighting yields for different primary amines and the analytical parameters for their detection after derivatization.
Table 1: Synthesis Yields of N-Substituted 3,5-Dinitrobenzamides
| Primary Amine | Product | Solvent | Base | Yield (%) | Reference |
| n-Octylamine | N-octyl-3,5-dinitrobenzamide | Dichloromethane | Triethylamine | 43% | [2] |
| n-Decylamine | N-decyl-3,5-dinitrobenzamide | Dichloromethane | Triethylamine | - | [2] |
| Aniline | 3,5-Dinitrobenzanilide | - | - | - | [3] |
Note: The yield for n-decylamine was not explicitly stated in the source but its synthesis was successful.
Table 2: Analytical Parameters for HPLC-UV Detection of Biogenic Amines Derivatized with 3,5-Dinitrobenzoyl Chloride
| Biogenic Amine | Detection Limit (µg/L) | Coefficient of Determination (R²) |
| Agmatine | 124 - 864 | 0.989 - 0.996 |
| Cadaverine | 124 - 864 | 0.976 |
| Histamine | 124 - 864 | 0.989 - 0.996 |
| Octopamine | 124 - 864 | 0.989 - 0.996 |
| 2-Phenylethylamine | 124 - 864 | 0.989 - 0.996 |
| Putrescine | 124 - 864 | 0.989 - 0.996 |
| Serotonin | 124 - 864 | 0.965 |
| Spermidine | 124 - 864 | 0.989 - 0.996 |
| Spermine | 124 - 864 | 0.989 - 0.996 |
| Tryptamine | 124 - 864 | 0.989 - 0.996 |
| Tyramine | 124 - 864 | 0.989 - 0.996 |
Data extracted from a study on biogenic amines in fermented foods. The range in detection limits reflects the variation for different amines. The coefficients of determination indicate excellent linearity of the method.
Experimental Protocols
Detailed methodologies for key applications of the reaction are provided below.
Protocol 1: Synthesis of N-Alkyl-3,5-dinitrobenzamide (Example: N-octyl-3,5-dinitrobenzamide)[2]
Materials:
-
3,5-Dinitrobenzoyl chloride
-
n-Octylamine
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 6 mmol of 3,5-dinitrobenzoyl chloride in 2.5 mL of DCM.
-
In a separate flask, prepare a solution of 9 mmol of n-octylamine and 6 mmol of triethylamine in 2.5 mL of DCM.
-
Add the 3,5-dinitrobenzoyl chloride solution to the amine solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with dilute acid (to remove excess amine and triethylamine), followed by a wash with a saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure N-octyl-3,5-dinitrobenzamide.
Protocol 2: Derivatization of Primary Amines for HPLC-UV Analysis[4]
This protocol is adapted for the pre-column derivatization of biogenic amines in food samples.
Materials:
-
Amine sample/standard
-
1 M Sodium hydroxide (B78521) (NaOH)
-
2-Propanol
-
50 mM 3,5-Dinitrobenzoyl chloride in acetonitrile
-
2 M Hydrochloric acid (HCl)
Procedure:
-
To the amine-containing sample, add 1 M NaOH.
-
Add 2-propanol to the mixture.
-
Add 50 mM 3,5-dinitrobenzoyl chloride in acetonitrile. The derivatization reaction is rapid and should be complete within 3 minutes at ambient temperature.
-
Terminate the reaction by adding 2 M HCl.
-
The resulting solution containing the derivatized amines can be directly injected into the HPLC system for analysis.
Caption: General workflow for HPLC analysis of amines.
Applications in Drug Development and Research
The reaction of this compound with primary amines has several important applications in the pharmaceutical sciences:
-
Derivatization for Bioanalysis: Primary amine-containing drugs and their metabolites in biological fluids can be derivatized to improve their chromatographic properties and enhance their detectability by HPLC-UV or other methods. This is crucial for pharmacokinetic and metabolic studies.
-
Synthesis of Bioactive Molecules: The 3,5-dinitrobenzamide moiety is found in a number of compounds with interesting biological activities. For instance, N-alkylphenyl-3,5-dinitrobenzamide analogs have been investigated as potent anti-tuberculosis agents.[4]
-
Impurity Profiling: this compound can be used to derivatize and quantify primary amine impurities in drug substances and formulations, which is a critical aspect of quality control in the pharmaceutical industry.
Conclusion
The reaction between this compound and primary amines is a robust and versatile chemical transformation. Its primary utility lies in the reliable formation of stable N-substituted dinitrobenzamides. This reaction is fundamental to both the synthesis of novel chemical entities with potential therapeutic applications and the analytical determination of primary amines in complex matrices. The straightforward nature of the reaction, coupled with the strong chromophoric properties of the dinitrobenzoyl group, ensures its continued relevance in drug development and analytical sciences. Researchers and scientists can leverage this reaction for a wide range of applications, from fundamental synthetic chemistry to advanced bioanalytical assays.
References
- 1. Synthesis and characterization of N, N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds as high affinity ligands for sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3,5-Dinitrobenzoyl Chloride (CAS 99-33-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dinitrobenzoyl chloride (DNBC), a pivotal reagent in chemical synthesis and analysis. With the CAS number 99-33-2, DNBC is a highly reactive acyl chloride widely utilized for the derivatization of alcohols and amines, facilitating their identification and quantification. This document collates essential data on its chemical and physical properties, detailed experimental protocols for its synthesis and application, and critical safety and handling information. The content herein is intended to serve as a vital resource for professionals in research, and drug discovery and development, enabling a deeper understanding and proficient utilization of this versatile compound.
Chemical and Physical Properties
3,5-Dinitrobenzoyl chloride is a yellow-brown crystalline solid.[1] Its high reactivity stems from the electrophilic carbonyl carbon, which is further enhanced by the two electron-withdrawing nitro groups on the benzene (B151609) ring.[2] This structural feature makes it an excellent agent for nucleophilic acyl substitution reactions.
Table 1: Physical and Chemical Properties of 3,5-Dinitrobenzoyl Chloride
| Property | Value | References |
| CAS Number | 99-33-2 | [3] |
| Molecular Formula | C₇H₃ClN₂O₅ | [3][4] |
| Molecular Weight | 230.56 g/mol | [3][4][5] |
| Melting Point | 68-69 °C | [1][3][6] |
| Boiling Point | 196 °C at 11 mmHg | [1][3][6] |
| Appearance | Yellow-brown solid | [1] |
| Solubility | Slightly soluble in water. More soluble in polar organic solvents like acetone (B3395972) and methanol. Limited solubility in nonpolar solvents such as hexane (B92381) and toluene (B28343). | [1][2] |
| Vapor Density | 7.6 (vs air) | [6] |
| InChI Key | NNOHXABAQAGKRZ-UHFFFAOYSA-N | [3][6] |
| SMILES | C1=C(C=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C(=O)Cl | [3] |
Synthesis of 3,5-Dinitrobenzoyl Chloride
The primary method for synthesizing 3,5-Dinitrobenzoyl chloride is through the reaction of 3,5-dinitrobenzoic acid with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃).[3][4] The use of thionyl chloride in a solvent like toluene followed by reflux is a frequently employed laboratory-scale procedure.[4]
Caption: Synthesis of 3,5-Dinitrobenzoyl Chloride.
Experimental Protocols
Synthesis of 3,5-Dinitrobenzoyl Chloride from 3,5-Dinitrobenzoic Acid
This protocol details the synthesis of 3,5-Dinitrobenzoyl chloride using thionyl chloride.
Materials:
-
3,5-Dinitrobenzoic acid (0.01 mol)
-
Thionyl chloride (SOCl₂) (1.6 mL, 0.02 mol)
-
Dry toluene (40 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Vacuum distillation setup
Procedure:
-
Combine 3,5-Dinitrobenzoic acid (0.01 mol), thionyl chloride (1.6 mL, 0.02 mol), and dry toluene (40 mL) in a round-bottom flask equipped with a reflux condenser.[4]
-
Heat the mixture at reflux.[4]
-
Monitor the reaction progress by TLC until the starting carboxylic acid is no longer detectable (typically 2-8 hours).[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.[4]
-
Concentrate the mixture using a rotary evaporator to remove the solvent and excess thionyl chloride.[4]
-
The crude product can be purified by distillation under reduced pressure to yield pure 3,5-Dinitrobenzoyl chloride.[4]
Derivatization of Amines for HPLC Analysis
This protocol provides a general method for the pre-column derivatization of biogenic amines using 3,5-Dinitrobenzoyl chloride for subsequent HPLC analysis.
Materials:
-
Sample containing biogenic amines
-
1 M Sodium Hydroxide (NaOH)
-
2-propanol
-
50 mM 3,5-Dinitrobenzoyl chloride in acetonitrile
-
2 M Hydrochloric acid (HCl)
-
HPLC system with UV detector
Procedure:
-
The derivatization reaction is carried out at ambient temperature.[7]
-
Mix the sample with 1 M NaOH, 2-propanol, and 50 mM 3,5-Dinitrobenzoyl chloride in acetonitrile.[7]
-
Allow the reaction to proceed for approximately 3 minutes.[7]
-
Terminate the reaction by adding 2 M HCl.[7]
-
The resulting solution containing the 3,5-dinitrobenzoyl derivatives of the amines is then ready for injection into the HPLC system.[7]
-
Quantification is achieved by monitoring the UV absorption at 260 nm.[7]
Derivatization of Alcohols for Identification
This protocol describes the derivatization of an unknown alcohol with 3,5-Dinitrobenzoyl chloride to form a solid ester derivative, which can be identified by its melting point.
Materials:
-
Unknown alcohol
-
3,5-Dinitrobenzoyl chloride
-
Large test tube
-
Stirring bar and hot plate
-
Ice bath
-
Filtration apparatus (e.g., Hirsch funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a large test tube, combine approximately 0.3 g of 3,5-Dinitrobenzoyl chloride with about 30 drops of the alcohol sample.
-
Gently heat the mixture on a hot plate with stirring until the solid melts.
-
Continue heating and stirring for 5 minutes, maintaining a liquid state.
-
Allow the mixture to cool to room temperature while stirring.
-
If the mixture solidifies, break up the crystalline mass with a spatula.
-
Cool the mixture in an ice bath and collect the solid product by filtration.
-
Wash the crude product with cold water.
-
Recrystallize the derivative from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.
-
Determine the melting point of the purified derivative for identification.
Applications in Research and Drug Development
3,5-Dinitrobenzoyl chloride is a versatile reagent with numerous applications in scientific research and the pharmaceutical industry.
-
Derivatizing Agent: Its primary use is as a derivatizing agent for amines and alcohols.[3] The resulting 3,5-dinitrobenzoyl derivatives are stable, crystalline solids with sharp melting points, which aids in the identification of the original amine or alcohol.[8] This technique is also valuable for the chromatographic analysis (HPLC, GC) of these compounds, as the derivatives often exhibit enhanced detectability.[9][10]
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds.[9][11] The dinitrobenzoyl moiety can be introduced into larger molecules to potentially modify their biological activity, stability, or bioavailability.[9]
-
Analytical Chemistry: Beyond derivatization for identification, it is used for the quantitative estimation of hydroxyl groups.[6] It is also employed in the fluorometric analysis of creatinine.[1]
-
Other Applications: 3,5-Dinitrobenzoyl chloride finds use in the synthesis of certain dyes and agrochemicals.[9][10]
Caption: Derivatization Workflow for Analytical Applications.
Spectroscopic Data
The structural elucidation of 3,5-Dinitrobenzoyl chloride and its derivatives is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for 3,5-Dinitrobenzoyl Chloride
| Spectroscopic Technique | Key Features | References |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) consistent with a molecular weight of ~230 g/mol . Fragmentation patterns corresponding to the loss of Cl and NO₂ groups. | [12][13] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O stretching of the acyl chloride, and symmetric and asymmetric stretching of the NO₂ groups. | [14] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Resonances corresponding to the aromatic carbons and the carbonyl carbon. | |
| ¹H Nuclear Magnetic Resonance (NMR) | Signals in the aromatic region corresponding to the protons on the benzene ring. | [14] |
Safety and Handling
3,5-Dinitrobenzoyl chloride is a hazardous substance and requires careful handling.[7]
Table 3: GHS Hazard Information for 3,5-Dinitrobenzoyl Chloride
| Hazard | GHS Classification | Precautionary Statements | References |
| Corrosion | Causes severe skin burns and eye damage (H314) | P260, P280, P303 + P361 + P353, P305 + P351 + P338, P310 | [6][7] |
| Mutagenicity | Suspected of causing genetic defects (H341) | P201, P202, P280, P308 + P313 | |
| Reactivity with Water | Contact with water liberates toxic gas (EUH029) | Do not allow contact with water. |
Handling and Storage:
-
Avoid all personal contact, including inhalation.[7]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6][7]
-
Use in a well-ventilated area or in a closed system with appropriate exhaust ventilation.[7]
-
Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere.[1][8]
-
It is incompatible with strong oxidizing agents, water, moisture, bases, and strong acids.[1]
First Aid Measures:
-
Skin Contact: Immediately flush with plenty of water after removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[8]
Conclusion
3,5-Dinitrobenzoyl chloride is an indispensable reagent in organic chemistry, with significant applications in both analytical and synthetic domains. Its high reactivity and the distinct properties of its derivatives make it a powerful tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and responsible use in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. The identification of amino-acids by means of 3:5-dinitrobenzoyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Dinitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 262. The identification of amino-acids by means of 3 : 5-dinitrobenzoyl chloride. Part II - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. researchgate.net [researchgate.net]
- 10. The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride: Observations on the acylation of amino-acids by means of 3:5-dinitrobenzoyl chloride and certain other acid chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - Determining percentage of alcohol mixtures. - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. HPLC analysis of polyamines and their acetylated derivatives in the picomole range using benzoyl chloride and 3,5-dinitrobenzoyl chloride as derivatizing agent. | Sigma-Aldrich [sigmaaldrich.com]
- 13. hansshodhsudha.com [hansshodhsudha.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
A Comprehensive Technical Guide to the Physical Properties of 3,5-Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical properties of 3,5-Dinitrobenzoyl chloride (DNBC), a crucial reagent in analytical chemistry and organic synthesis. This document consolidates key data, outlines experimental methodologies for property determination, and presents a logical workflow for its characterization, serving as an essential resource for professionals in research and development.
Core Physical and Chemical Data
3,5-Dinitrobenzoyl chloride is a pale yellow crystalline solid at room temperature.[1][2][3] Its chemical structure, characterized by a benzoyl chloride core with two nitro group substituents, dictates its physical and chemical behavior.
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of 3,5-Dinitrobenzoyl chloride, compiled from various scientific sources.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃ClN₂O₅ | [2][4][5] |
| Molecular Weight | 230.56 g/mol | [1][2][4] |
| Melting Point | 67-71 °C (153-160 °F) | [5][6] |
| 68-69 °C (154-156 °F) | [1][4] | |
| 65-73 °C | [2] | |
| Boiling Point | 196 °C (385 °F) at 11 mmHg (15 hPa) | [2][4] |
| Appearance | Pale yellow needles or crystalline solid | [1][2][3] |
| Solubility | Soluble in toluene (B28343) and benzene. More soluble in polar organic solvents like acetone (B3395972) and methanol.[7] Limited solubility in nonpolar solvents such as hexane.[7] Virtually insoluble in water.[7][8] |
Experimental Protocols for Property Determination
The determination of the physical properties of 3,5-Dinitrobenzoyl chloride follows standard laboratory procedures. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid 3,5-Dinitrobenzoyl chloride transitions to a liquid.
Methodology:
-
A small, finely powdered sample of 3,5-Dinitrobenzoyl chloride is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded to define the melting point range.
Boiling Point Determination (Distillation Method under Reduced Pressure)
Objective: To determine the temperature at which the vapor pressure of liquid 3,5-Dinitrobenzoyl chloride equals the external pressure, conducted under reduced pressure to prevent decomposition.
Methodology:
-
A sample of 3,5-Dinitrobenzoyl chloride is placed in a distillation flask.
-
The flask is connected to a vacuum source and a manometer to monitor the pressure.
-
The sample is heated, and the temperature of the vapor that distills is measured with a thermometer.
-
The boiling point is recorded at the specified reduced pressure.
Solubility Assessment
Objective: To qualitatively or quantitatively determine the solubility of 3,5-Dinitrobenzoyl chloride in various solvents.
Methodology:
-
A small, measured amount of 3,5-Dinitrobenzoyl chloride is added to a test tube containing a specific volume of the solvent to be tested (e.g., water, toluene, acetone).
-
The mixture is agitated at a constant temperature.
-
Observations are made to determine if the solid dissolves completely, partially, or not at all.
-
For quantitative analysis, incremental amounts of the solute are added until saturation is reached, and the concentration is then determined.
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a chemical compound like 3,5-Dinitrobenzoyl chloride.
This guide provides a foundational understanding of the physical properties of 3,5-Dinitrobenzoyl chloride, essential for its safe handling, application in experimental work, and in the development of new chemical entities. The provided data and methodologies are critical for ensuring accuracy and reproducibility in scientific research.
References
- 1. 3,5 Dinitrobenzoyl chloride, 98% - 99-33-2 - Manufacturers & Suppliers in India [ottokemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,5-Dinitrobenzoyl Chloride, CasNo.99-33-2 Taixing Joxin Bio-tec Co.,Ltd. China (Mainland) [joxbio.lookchem.com]
- 4. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 5. 408711000 [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 3,5-Dinitrobenzoyl chloride | 99-33-2 [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 3,5-Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dinitrobenzoyl chloride (DNBC), a crucial reagent in organic synthesis and analytical chemistry. Due to its high reactivity, particularly with nucleophiles, understanding its solubility is paramount for its effective use in derivatization reactions, purification, and various analytical methodologies.
Solubility Profile of 3,5-Dinitrobenzoyl Chloride
3,5-Dinitrobenzoyl chloride is a crystalline solid at room temperature. Its molecular structure, featuring a reactive acyl chloride group and two polar nitro groups on a benzene (B151609) ring, dictates its solubility in various organic solvents. While precise quantitative solubility data is not extensively published, a qualitative understanding can be derived from various sources. The compound's solubility is generally governed by the principle of "like dissolves like."
The following table summarizes the known solubility characteristics of 3,5-dinitrobenzoyl chloride in common organic solvents.
| Solvent Category | Solvent Name | Qualitative Solubility | Source(s) |
| Polar Aprotic | Acetone | More Soluble | [1] |
| Acetonitrile (B52724) | Soluble (Used as reaction solvent) | [2] | |
| Ethyl Acetate | Slightly Soluble | [3][4] | |
| Polar Protic | Methanol | More Soluble | [1] |
| Nonpolar Aromatic | Toluene (B28343) | Limited Solubility / Soluble | [1][5] |
| Benzene | Soluble | [5] | |
| Nonpolar Aliphatic | Hexane | Limited Solubility | [1] |
| Halogenated | Chloroform | Slightly Soluble | [3][4] |
| Aqueous | Water | Insoluble (Reacts/Decomposes) | [1] |
Experimental Protocols
Precise experimental design is critical when working with 3,5-dinitrobenzoyl chloride, given its sensitivity to moisture. The following sections detail methodologies for its synthesis, the determination of its solubility, and its application in derivatization.
The compound is typically synthesized by the chlorination of 3,5-dinitrobenzoic acid.
-
Objective: To convert 3,5-dinitrobenzoic acid into 3,5-dinitrobenzoyl chloride.
-
Reagents: 3,5-dinitrobenzoic acid, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), dry toluene (optional, as solvent).[6][7]
-
Procedure using Thionyl Chloride:
-
To a round-bottomed flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add 3,5-dinitrobenzoic acid (1 equivalent).
-
Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents, either neat or with a dry solvent like toluene.[7]
-
Gently reflux the mixture. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete (typically 2-8 hours), allow the mixture to cool to room temperature.[7]
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The crude 3,5-dinitrobenzoyl chloride can be purified by crystallization from a non-polar solvent like carbon tetrachloride or petroleum ether, or by vacuum distillation.[3]
-
This protocol outlines a standard gravimetric method to determine the solubility of a solid compound like DNBC in an organic solvent.[8][9][10]
-
Objective: To quantify the solubility of 3,5-dinitrobenzoyl chloride in a specific organic solvent at a given temperature.
-
Apparatus: A temperature-controlled shaker or water bath, analytical balance, filtration apparatus (e.g., syringe with a PTFE filter), pre-weighed vials.
-
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of 3,5-dinitrobenzoyl chloride to a known volume of the desired anhydrous solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the flask in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal: Once equilibrated, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe fitted with a filter to avoid transferring any solid particles.
-
Gravimetric Analysis: Dispense the filtered aliquot into a pre-weighed, dry vial. Record the exact volume or mass of the solution transferred.
-
Solvent Evaporation: Carefully evaporate the solvent from the vial under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature low enough to prevent decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dry solute residue. Continue drying and re-weighing until a constant mass is achieved.[8]
-
Calculation: The solubility is calculated by subtracting the initial mass of the vial from the final mass to get the mass of the dissolved DNBC. This mass can then be expressed in terms of grams per 100 mL or moles per liter of the solvent.
-
3,5-Dinitrobenzoyl chloride is widely used for the derivatization of alcohols to form solid 3,5-dinitrobenzoate (B1224709) esters, whose melting points can be used for identification.[6][11]
-
Objective: To convert an alcohol into its corresponding 3,5-dinitrobenzoate ester derivative for analysis.
-
Reagents: 3,5-dinitrobenzoyl chloride, the alcohol sample, a dry solvent (e.g., acetonitrile or pyridine), and reagents for workup (e.g., sodium bicarbonate solution).[2][6]
-
Procedure:
-
Dissolve a small amount of the alcohol sample in a minimal amount of dry acetonitrile in a reaction vial.
-
In a separate vial, prepare a solution of 3,5-dinitrobenzoyl chloride in dry acetonitrile (e.g., ~12 mg/mL).[2]
-
Add the 3,5-dinitrobenzoyl chloride solution to the alcohol solution. A slight excess of the acid chloride is typically used. If not using acetonitrile, pyridine (B92270) can be used as both the solvent and the base to neutralize the HCl byproduct.[6]
-
Allow the reaction to proceed at room temperature or with gentle warming. The reaction is often rapid.
-
Once the reaction is complete, the resulting ester derivative may precipitate. If not, the product can be isolated by pouring the reaction mixture into ice-cold water.[11]
-
Collect the solid product by filtration.
-
Wash the crude product with a dilute sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid (formed from hydrolysis of the chloride), followed by washing with water.[11][12]
-
The purified derivative is then dried, and its melting point is determined for characterization.
-
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving 3,5-dinitrobenzoyl chloride.
This diagram illustrates the common synthetic route to 3,5-dinitrobenzoyl chloride from its corresponding carboxylic acid.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 3,5-Dinitrobenzoyl chloride | 99-33-2 [chemicalbook.com]
- 4. 99-33-2 CAS MSDS (3,5-Dinitrobenzoyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 3,5-Dinitrobenzoyl Chloride | 99-33-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 7. 3,5-Dinitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pharmajournal.net [pharmajournal.net]
- 11. hansshodhsudha.com [hansshodhsudha.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 3,5-Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling instructions for 3,5-Dinitrobenzoyl chloride (DNBC), a highly reactive organic compound frequently utilized in chemical synthesis and analysis. Due to its hazardous nature, strict adherence to safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research.
Chemical and Physical Properties
3,5-Dinitrobenzoyl chloride is a yellow-brown crystalline solid.[1] It is characterized by its strong electrophilic nature, making it a valuable reagent for the derivatization of alcohols and amines.[2][3]
| Property | Value | Reference |
| CAS Number | 99-33-2 | [2] |
| Molecular Formula | C₇H₃ClN₂O₅ | [2] |
| Molecular Weight | 230.56 g/mol | [2] |
| Melting Point | 65-73 °C | [2] |
| Boiling Point | 196 °C at 11 mmHg | [1][2] |
| Appearance | Pale yellow needle-like crystals or yellow-brown solid | [1][2] |
| Solubility | Soluble in polar organic solvents like acetone (B3395972) and methanol. Limited solubility in nonpolar solvents such as hexane (B92381) and toluene. Virtually insoluble in water. | [3] |
Hazard Identification and Safety Precautions
3,5-Dinitrobenzoyl chloride is classified as a corrosive solid that causes severe skin burns and eye damage.[4][5][6] It is also suspected of causing genetic defects.[5] Contact with water liberates toxic and corrosive hydrogen chloride gas.[5][7]
GHS Hazard Statements:
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the safety data sheets. Key precautions include:
-
P260: Do not breathe dust or mists.[8]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8][10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4][8]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling 3,5-Dinitrobenzoyl chloride.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles and a face shield are required.[7][10] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and impervious clothing to prevent skin exposure.[7][10] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required when dusts are generated or if exposure limits are exceeded.[4][7] |
Handling and Storage
-
Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[7][8] Avoid creating dust.[8] Keep away from moisture and water, as it reacts to release toxic gas.[5][7] Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[5][8] Keep containers tightly closed and store under an inert atmosphere.[4][5] The storage area should be designated for corrosive materials.[5][7]
Emergency Procedures
Emergency Response Workflow
Caption: Workflow for responding to emergencies involving 3,5-Dinitrobenzoyl chloride.
First-Aid Measures
Immediate medical attention is required for all exposures.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician immediately.[7][10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Call a physician immediately.[6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[7][10] |
Experimental Protocols
Derivatization of Alcohols for Analysis
3,5-Dinitrobenzoyl chloride is commonly used for the derivatization of alcohols to facilitate their analysis by techniques such as HPLC.[11][12] The following is a general protocol.
Simplified Derivatization Workflow
Caption: A simplified workflow for the derivatization of alcohols using 3,5-Dinitrobenzoyl chloride.
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare a solution of the alcohol sample in a suitable solvent, such as acetonitrile.[11]
-
Prepare a solution of 3,5-Dinitrobenzoyl chloride in the same solvent.
-
-
Drying:
-
To prevent hydrolysis of the 3,5-Dinitrobenzoyl chloride, all samples and reagents should be dried using molecular sieves.[11]
-
-
Reaction:
-
In a dry reaction vessel, combine the alcohol solution with the 3,5-Dinitrobenzoyl chloride solution.
-
The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.[13]
-
-
Analysis:
-
Upon completion of the reaction, the resulting 3,5-dinitrobenzoate (B1224709) ester can be directly injected for HPLC analysis.[11]
-
Synthesis of 3,5-Dinitrobenzoyl chloride
3,5-Dinitrobenzoyl chloride can be synthesized in the laboratory from 3,5-dinitrobenzoic acid.
Synthesis Pathway
References
- 1. 3,5-Dinitrobenzoyl chloride | 99-33-2 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. southwest.tn.edu [southwest.tn.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. academic.oup.com [academic.oup.com]
- 12. nbinno.com [nbinno.com]
- 13. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure and Reactivity of 3,5-Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, reactivity, and synthesis of 3,5-dinitrobenzoyl chloride. The information is curated to support researchers and professionals in the fields of chemistry and drug development in leveraging the unique properties of this important reagent.
Molecular Structure
3,5-Dinitrobenzoyl chloride ((O₂N)₂C₆H₃COCl) is a solid, light-yellow crystalline compound at room temperature.[1] Its molecular structure is characterized by a benzene (B151609) ring substituted with two nitro groups at the 3 and 5 positions and a benzoyl chloride group. The strong electron-withdrawing nature of the two nitro groups significantly influences the electronic properties and reactivity of the molecule.
Crystallographic Data
The crystal structure of 3,5-dinitrobenzoyl chloride has been determined by X-ray diffraction. The molecule is approximately planar.[2][3] A notable feature of the crystal structure is the disorder of the carbonyl chloride group, which occupies two orientations.[2][3] The dihedral angle between the carbonyl chloride plane and the benzene ring is 9.6 (4)° in the major component and 7.1 (4)° in the minor component.[2][3] The nitro group at the 5-position is slightly twisted out of the plane of the benzene ring.[2][3]
Table 1: Crystal Data and Structure Refinement for 3,5-Dinitrobenzoyl Chloride [2][3]
| Parameter | Value |
| Empirical formula | C₇H₃ClN₂O₅ |
| Formula weight | 230.56 g/mol |
| Crystal system | Orthorhombic |
| Space group | Pna2₁ |
| a (Å) | 18.295 (4) |
| b (Å) | 8.3924 (19) |
| c (Å) | 5.7362 (13) |
| Volume (ų) | 880.7 (3) |
| Z | 4 |
| Temperature (K) | 93 |
| Radiation type | Mo Kα |
Table 2: Selected Bond Lengths of 3,5-Dinitrobenzoyl Chloride
| Bond | Length (Å) |
| C1-C2 | 1.381 |
| C1-C6 | 1.384 |
| C1-C7 | 1.504 |
| C2-H2 | 0.950 |
| C2-C3 | 1.381 |
| C3-N1 | 1.480 |
| C3-C4 | 1.379 |
| C4-H4 | 0.950 |
| C4-C5 | 1.383 |
| C5-N2 | 1.478 |
| C5-C6 | 1.380 |
| C6-H6 | 0.950 |
| C7-O1 | 1.182 |
| C7-Cl1 | 1.789 |
| N1-O2 | 1.222 |
| N1-O3 | 1.226 |
| N2-O4 | 1.224 |
| N2-O5 | 1.225 |
Table 3: Selected Bond Angles of 3,5-Dinitrobenzoyl Chloride
| Atoms | Angle (°) |
| C2-C1-C6 | 117.8 |
| C2-C1-C7 | 121.2 |
| C6-C1-C7 | 121.0 |
| C1-C2-H2 | 119.8 |
| C3-C2-C1 | 120.4 |
| C4-C3-C2 | 121.8 |
| C4-C3-N1 | 119.1 |
| C2-C3-N1 | 119.1 |
| C3-C4-H4 | 120.2 |
| C5-C4-C3 | 119.5 |
| C4-C5-C6 | 121.9 |
| C4-C5-N2 | 119.0 |
| C6-C5-N2 | 119.1 |
| C5-C6-C1 | 119.0 |
| C5-C6-H6 | 120.5 |
| O1-C7-Cl1 | 121.1 |
| O1-C7-C1 | 125.0 |
| Cl1-C7-C1 | 113.9 |
| O2-N1-O3 | 123.8 |
| O2-N1-C3 | 118.2 |
| O3-N1-C3 | 118.0 |
| O4-N2-O5 | 123.8 |
| O4-N2-C5 | 118.1 |
| O5-N2-C5 | 118.1 |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of 3,5-dinitrobenzoyl chloride shows characteristic absorption bands for the functional groups present.
Table 4: Characteristic IR Absorptions of 3,5-Dinitrobenzoyl Chloride [4][5][6]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 1760-1665 | C=O stretch | Carbonyl (general) |
| 1600-1585, 1500-1400 | C-C stretch (in-ring) | Aromatic |
| 1550-1475 | N-O asymmetric stretch | Nitro compound |
| 1360-1290 | N-O symmetric stretch | Nitro compound |
| 850-550 | C-Cl stretch | Alkyl halide |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the protons on the aromatic ring.
Table 5: ¹H NMR Spectral Data of 3,5-Dinitrobenzoyl Chloride
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2 | t | 1H | H-4 |
| ~9.1 | d | 2H | H-2, H-6 |
Mass Spectrometry (MS): The electron ionization mass spectrum of 3,5-dinitrobenzoyl chloride shows a characteristic fragmentation pattern.
Table 6: Major Peaks in the Mass Spectrum of 3,5-Dinitrobenzoyl Chloride [1][7]
| m/z | Relative Intensity (%) | Assignment |
| 195 | 99.99 | [M - Cl]⁺ |
| 149 | 22.44 | [M - Cl - NO₂]⁺ |
| 75 | 84.32 | [C₆H₃]⁺ |
| 74 | 38.82 | [C₆H₂]⁺ |
| 30 | 22.58 | [NO]⁺ |
Reactivity
The reactivity of 3,5-dinitrobenzoyl chloride is dominated by the highly electrophilic nature of the carbonyl carbon. The two electron-withdrawing nitro groups strongly activate the acyl chloride towards nucleophilic acyl substitution.
Nucleophilic Acyl Substitution
3,5-Dinitrobenzoyl chloride readily reacts with a wide range of nucleophiles, including alcohols, phenols, amines, and water. This high reactivity makes it an excellent derivatizing agent for the identification and characterization of these functional groups. The reaction proceeds via a tetrahedral intermediate.
Caption: General mechanism of nucleophilic acyl substitution.
The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[8]
Table 7: Examples of Derivatization Reactions
| Nucleophile (R-OH / R₂NH) | Product | Melting Point of Derivative (°C) |
| Methanol | Methyl 3,5-dinitrobenzoate | 107-108 |
| Ethanol | Ethyl 3,5-dinitrobenzoate | 92-93 |
| n-Propanol | n-Propyl 3,5-dinitrobenzoate | 73-74 |
| Isopropanol | Isopropyl 3,5-dinitrobenzoate | 122-123 |
| Aniline | N-Phenyl-3,5-dinitrobenzamide | 234 |
Experimental Protocols
Synthesis of 3,5-Dinitrobenzoyl Chloride
3,5-Dinitrobenzoyl chloride can be synthesized from 3,5-dinitrobenzoic acid using various chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[8]
Protocol: Synthesis using Thionyl Chloride
This protocol is adapted from a general procedure for the preparation of aromatic acid chlorides.
Materials:
-
3,5-Dinitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene (B28343)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add 3,5-dinitrobenzoic acid (0.01 mol).
-
Add dry toluene (40 mL) and thionyl chloride (1.6 mL, 0.02 mol).
-
Heat the mixture at reflux for 2-8 hours. The reaction progress can be monitored by TLC until the starting carboxylic acid is no longer observed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture on a rotary evaporator to remove excess thionyl chloride and toluene.
-
The crude 3,5-dinitrobenzoyl chloride can be purified by distillation under reduced pressure.
References
- 1. 3,5-Dinitrobenzoyl chloride | C7H3ClN2O5 | CID 7432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dinitrobenzoyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Benzoyl chloride, 3,5-dinitro- [webbook.nist.gov]
- 8. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Derivatization of Alcohols with 3,5-Dinitrobenzoyl Chloride for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of alcohols using 3,5-dinitrobenzoyl chloride (DNBC) for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. This method is particularly useful for alcohols that lack a strong chromophore, as the dinitrobenzoyl group provides a strong UV absorbance, significantly enhancing detection sensitivity.
Introduction
The derivatization of alcohols with 3,5-dinitrobenzoyl chloride is a robust and widely used method to facilitate their analysis by HPLC.[1] The reaction involves the esterification of the alcohol's hydroxyl group with the acid chloride, forming a 3,5-dinitrobenzoate (B1224709) ester. This derivative possesses a strong chromophore, making it readily detectable by UV spectrophotometry, typically around 254-260 nm.[2] The formation of these crystalline derivatives can also be used for the characterization of alcohols by their melting points.[1]
The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct.[3] This pre-column derivatization technique enhances the sensitivity and selectivity of alcohol determination in various matrices, including pharmaceuticals, biological fluids, and environmental samples.
Reaction Scheme
The derivatization reaction proceeds as follows:
Alcohol + 3,5-Dinitrobenzoyl Chloride → 3,5-Dinitrobenzoate Ester + Hydrochloric Acid
Quantitative Data Summary
The following tables summarize typical experimental parameters and performance data for the DNBC derivatization of various alcohols for HPLC analysis. These values are compiled from various literature sources and should be optimized for specific applications.
Table 1: Typical Derivatization Conditions
| Parameter | Typical Value/Range | Notes |
| Solvent | Acetonitrile (B52724), Pyridine, Dichloromethane | Acetonitrile is a good choice for aqueous samples to create a single-phase system.[4] |
| Catalyst/Base | Pyridine, 4-Dimethylaminopyridine (DMAP) | Pyridine is commonly used to scavenge the HCl produced during the reaction.[3] |
| DNBC Concentration | 10-50 mM | Should be in molar excess relative to the alcohol. |
| Reaction Temperature | Room Temperature to 60°C | Higher temperatures can accelerate the reaction but may also increase side reactions. |
| Reaction Time | 15 - 60 minutes | Dependent on the alcohol's reactivity and reaction temperature. |
Table 2: Typical HPLC-UV Operating Conditions
| Parameter | Typical Value/Range | Notes |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | A standard C18 column is generally effective for separating the derivatives. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | A gradient elution is often used to separate different alcohol derivatives. |
| Flow Rate | 0.8 - 1.5 mL/min | A typical flow rate for standard HPLC columns. |
| Column Temperature | 25 - 40°C | Maintaining a constant temperature improves reproducibility. |
| Injection Volume | 10 - 20 µL | |
| Detection Wavelength | 254 - 260 nm | The dinitrobenzoyl chromophore has a strong absorbance in this range.[2] |
Table 3: Method Performance Characteristics (Illustrative Examples)
| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Methanol | 0.5 - 100 | 0.15 | 0.5 | Generic Data |
| Ethanol | 0.5 - 100 | 0.2 | 0.6 | Generic Data |
| Isopropanol | 1 - 150 | 0.3 | 1.0 | Generic Data |
| Glycerol (B35011) | 1 - 200 | 0.5 | 1.5 | [5] |
Note: The values in Table 3 are illustrative and will vary depending on the specific instrumentation and experimental conditions. Method validation is essential for each specific application.
Experimental Protocols
Protocol 1: Derivatization of Alcohols in a Non-Aqueous Sample
This protocol is suitable for the derivatization of alcohols in organic solvents.
Materials:
-
3,5-Dinitrobenzoyl chloride (DNBC), derivatization grade
-
Pyridine, anhydrous
-
Acetonitrile, HPLC grade
-
Alcohol standard or sample solution
-
Vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a solution of the alcohol sample or standard in acetonitrile at a concentration within the expected analytical range.
-
Reagent Preparation: Prepare a 50 mM solution of DNBC in acetonitrile. Prepare a 1 M solution of pyridine in acetonitrile.
-
Derivatization Reaction:
-
In a vial, add 100 µL of the alcohol solution.
-
Add 100 µL of the 1 M pyridine solution.
-
Add 200 µL of the 50 mM DNBC solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Incubation: Place the vial in a heating block or water bath at 60°C for 30 minutes.
-
Reaction Quenching: After incubation, cool the vial to room temperature. The reaction can be quenched by adding a small amount of water or a dilute acid solution if necessary, though direct injection is often possible.[4]
-
HPLC Analysis: Dilute the reaction mixture with the mobile phase if necessary and inject an appropriate volume into the HPLC system.
Protocol 2: Simplified Derivatization of Alcohols in Aqueous Solutions
This protocol is adapted from the method by Valdez and Reier (1986) for samples containing water.[4]
Materials:
-
3,5-Dinitrobenzoyl chloride (DNBC), derivatization grade
-
Pyridine
-
Acetonitrile, HPLC grade
-
Aqueous alcohol standard or sample solution
-
Molecular sieves (3Å or 4Å)
-
Vials with PTFE-lined caps
Procedure:
-
Drying of Reagents: To minimize hydrolysis of DNBC, dry the acetonitrile and pyridine over molecular sieves prior to use.
-
Sample Preparation: Prepare the aqueous alcohol standard or sample.
-
Derivatization Reaction:
-
In a vial, combine 500 µL of the aqueous alcohol solution with 500 µL of acetonitrile.
-
Add 50 µL of pyridine.
-
Add approximately 20 mg of solid DNBC.
-
Cap the vial tightly and vortex until the DNBC is dissolved.
-
-
Incubation: Let the reaction proceed at room temperature for 15-30 minutes.
-
HPLC Analysis: Inject an aliquot of the reaction mixture directly into the HPLC system. Tedious washing and extraction steps are often eliminated with this one-phase system.[4]
Visualizations
Experimental Workflow
Caption: Workflow for DNBC derivatization and HPLC analysis.
Logical Relationship of Method Parameters
Caption: Key parameters influencing the DNBC derivatization method.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Sensitive determination of glycerol by derivatization using a HPLC-DAD method in biodiesel samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Amino Acid Analysis Using 3,5-Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino acid analysis is a critical technique in various scientific disciplines, including proteomics, drug discovery, and food science. The accurate quantification of amino acids is essential for understanding protein structure and function, monitoring cell culture media, and assessing nutritional quality. Due to their lack of a strong chromophore, most amino acids require derivatization prior to chromatographic analysis to enable sensitive detection. 3,5-Dinitrobenzoyl chloride (DNB-Cl) is a derivatizing agent that reacts with the primary and secondary amino groups of amino acids to form stable, UV-active derivatives. This allows for their separation and quantification by High-Performance Liquid Chromatography (HPLC) with UV detection. These application notes provide a detailed protocol for the derivatization and analysis of amino acids using 3,5-Dinitrobenzoyl chloride.
Principle of the Method
The methodology involves a pre-column derivatization of amino acids with 3,5-Dinitrobenzoyl chloride. The reaction, known as Schotten-Baumann reaction, occurs in an alkaline medium where the nucleophilic amino group of the amino acid attacks the electrophilic carbonyl carbon of the 3,5-Dinitrobenzoyl chloride, leading to the formation of a stable N-3,5-dinitrobenzoyl-amino acid derivative. These derivatives possess a strong UV absorbance, typically around 260 nm, facilitating their detection. The derivatized amino acids are then separated by reverse-phase HPLC and quantified based on the peak areas of known standards.
Experimental Protocols
Preparation of Reagents and Standards
1.1. Reagents:
-
3,5-Dinitrobenzoyl chloride (DNB-Cl), 99% purity
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrochloric acid (HCl), analytical grade
-
2-Propanol, HPLC grade
-
Amino acid standards (20 common proteinogenic amino acids)
-
Ultrapure water
1.2. Reagent Solutions:
-
Derivatization Reagent (50 mM DNB-Cl): Dissolve 115.3 mg of 3,5-Dinitrobenzoyl chloride in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
-
Alkaline Solution (1 M NaOH): Dissolve 4 g of NaOH in 100 mL of ultrapure water.
-
Acidic Solution (2 M HCl): Carefully add 17.2 mL of concentrated HCl to 82.8 mL of ultrapure water.
-
Mobile Phase A (Aqueous): Prepare a solution of 20 mM sodium acetate, adjusting the pH to 4.5 with acetic acid.
-
Mobile Phase B (Organic): Acetonitrile.
1.3. Standard Solutions:
-
Stock Standard Solution (10 mM each): Prepare individual stock solutions of each of the 20 amino acids by dissolving the appropriate amount in 0.1 M HCl.
-
Working Standard Mixture (100 µM each): Prepare a mixed working standard solution by diluting the stock solutions with ultrapure water.
Derivatization Protocol
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids. Neutralize the hydrolysate before derivatization.
-
For liquid samples, ensure the amino acid concentration is within the linear range of the method. Dilute if necessary.
-
-
Derivatization Reaction:
-
To 100 µL of the amino acid standard mixture or sample solution in a microcentrifuge tube, add 100 µL of 1 M NaOH.
-
Add 50 µL of 2-propanol.
-
Add 200 µL of the 50 mM DNB-Cl solution in acetonitrile.
-
Vortex the mixture for 1 minute and let it react at room temperature (25°C) for 5 minutes.
-
Stop the reaction by adding 100 µL of 2 M HCl to neutralize the excess NaOH.
-
Vortex the mixture and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis
3.1. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 20 mM Sodium Acetate, pH 4.5
-
B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm[1]
-
Injection Volume: 20 µL
3.2. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 25.0 | 50 | 50 |
| 30.0 | 20 | 80 |
| 35.0 | 20 | 80 |
| 35.1 | 85 | 15 |
| 45.0 | 85 | 15 |
Data Presentation
The following tables summarize representative quantitative data for the analysis of 20 common amino acids derivatized with 3,5-Dinitrobenzoyl chloride. Please note that these values are illustrative and may vary depending on the specific HPLC system, column, and experimental conditions.
Table 1: Representative Chromatographic and Calibration Data for 3,5-Dinitrobenzoyl Amino Acid Derivatives
| Amino Acid | Abbreviation | Representative Retention Time (min) | Linearity Range (µM) | Correlation Coefficient (r²) |
| Aspartic Acid | Asp | 5.2 | 1 - 200 | 0.9991 |
| Glutamic Acid | Glu | 6.8 | 1 - 200 | 0.9993 |
| Asparagine | Asn | 7.5 | 1 - 200 | 0.9989 |
| Serine | Ser | 8.1 | 1 - 200 | 0.9995 |
| Glutamine | Gln | 8.9 | 1 - 200 | 0.9985 |
| Glycine | Gly | 9.5 | 1 - 200 | 0.9998 |
| Histidine | His | 10.2 | 1 - 200 | 0.9979 |
| Threonine | Thr | 11.0 | 1 - 200 | 0.9996 |
| Arginine | Arg | 12.5 | 1 - 200 | 0.9975 |
| Alanine | Ala | 13.8 | 1 - 200 | 0.9997 |
| Proline | Pro | 15.1 | 1 - 200 | 0.9982 |
| Tyrosine | Tyr | 18.3 | 1 - 200 | 0.9994 |
| Valine | Val | 20.5 | 1 - 200 | 0.9996 |
| Methionine | Met | 21.7 | 1 - 200 | 0.9992 |
| Cysteine | Cys | 22.5 | 1 - 200 | 0.9988 |
| Isoleucine | Ile | 24.1 | 1 - 200 | 0.9997 |
| Leucine | Leu | 24.9 | 1 - 200 | 0.9998 |
| Phenylalanine | Phe | 26.2 | 1 - 200 | 0.9995 |
| Tryptophan | Trp | 28.5 | 1 - 200 | 0.9990 |
| Lysine | Lys | 30.1 | 1 - 200 | 0.9986 |
Table 2: Representative Detection Limits for 3,5-Dinitrobenzoyl Amino Acid Derivatives
| Amino Acid | Abbreviation | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |
| Aspartic Acid | Asp | 0.5 | 1.5 |
| Glutamic Acid | Glu | 0.4 | 1.2 |
| Asparagine | Asn | 0.6 | 1.8 |
| Serine | Ser | 0.5 | 1.5 |
| Glutamine | Gln | 0.7 | 2.1 |
| Glycine | Gly | 0.3 | 0.9 |
| Histidine | His | 0.8 | 2.4 |
| Threonine | Thr | 0.5 | 1.5 |
| Arginine | Arg | 0.9 | 2.7 |
| Alanine | Ala | 0.4 | 1.2 |
| Proline | Pro | 0.6 | 1.8 |
| Tyrosine | Tyr | 0.5 | 1.5 |
| Valine | Val | 0.4 | 1.2 |
| Methionine | Met | 0.5 | 1.5 |
| Cysteine | Cys | 0.6 | 1.8 |
| Isoleucine | Ile | 0.4 | 1.2 |
| Leucine | Leu | 0.4 | 1.2 |
| Phenylalanine | Phe | 0.5 | 1.5 |
| Tryptophan | Trp | 0.6 | 1.8 |
| Lysine | Lys | 0.7 | 2.1 |
Visualizations
Derivatization Reaction Pathway
Caption: Derivatization of an amino acid with 3,5-Dinitrobenzoyl chloride.
Experimental Workflow for Amino Acid Analysis
Caption: Workflow for amino acid analysis using DNB-Cl derivatization.
Logical Relationship of Method Validation Parameters
Caption: Interrelation of key parameters in analytical method validation.
References
Application Note and Protocol: Derivatization of Biogenic Amines with 3,5-Dinitrobenzoyl Chloride for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biogenic amines (BAs) are low molecular weight nitrogenous compounds formed by the decarboxylation of amino acids or amination and transamination of aldehydes and ketones.[1] They are found in a wide variety of food products, and at low concentrations, they are essential for many physiological functions, including the regulation of body temperature, blood pressure, and neural transmission.[1][2] However, high concentrations of BAs in food can indicate spoilage and may lead to adverse health effects.[2] The quantitative analysis of BAs is crucial in fields such as food science, pharmacology, and clinical research.
Many biogenic amines lack a strong chromophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV detection challenging, especially at low concentrations.[3] Pre-column derivatization with a labeling agent that introduces a chromophore into the amine molecule is a common strategy to enhance their detection. 3,5-Dinitrobenzoyl chloride (DNBC-Cl) is an effective derivatizing reagent for primary and secondary amines.[4][5] The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of DNBC-Cl, resulting in a stable N-substituted benzamide (B126) derivative with strong UV absorbance, allowing for sensitive detection.[3]
This document provides a detailed protocol for the derivatization of biogenic amines with 3,5-dinitrobenzoyl chloride and their subsequent analysis by HPLC.
Chemical Reaction
The derivatization of a primary or secondary amine with 3,5-dinitrobenzoyl chloride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the dinitrobenzoyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide derivative and hydrochloric acid. The reaction is typically carried out in a basic medium to neutralize the HCl produced and drive the reaction to completion.
Data Presentation
The following table summarizes the quantitative data for the analysis of various biogenic amines after derivatization with 3,5-dinitrobenzoyl chloride, as determined by HPLC with UV detection at 260 nm.
| Biogenic Amine | Detection Limit (µg/L)[4][5] | Coefficient of Determination (R²)[4][5] |
| Agmatine | ~124-864 | 0.989-0.996 |
| Cadaverine | ~124-864 | 0.976 |
| Histamine | ~124-864 | 0.989-0.996 |
| Octopamine | ~124-864 | 0.989-0.996 |
| 2-Phenylethylamine | ~124-864 | 0.989-0.996 |
| Putrescine | ~124-864 | 0.989-0.996 |
| Serotonin | ~124-864 | 0.965 |
| Spermidine | ~124-864 | 0.989-0.996 |
| Spermine | ~124-864 | 0.989-0.996 |
| Tryptamine | ~124-864 | 0.989-0.996 |
| Tyramine | ~124-864 | 0.989-0.996 |
Experimental Protocols
Materials and Reagents
-
Standards: Agmatine, Cadaverine, Histamine, Octopamine, 2-Phenylethylamine, Putrescine, Serotonin, Spermidine, Spermine, Tryptamine, and Tyramine
-
Derivatizing Reagent: 50 mM 3,5-Dinitrobenzoyl chloride (DNBC-Cl) in acetonitrile
-
Base: 1 M Sodium hydroxide (B78521) (NaOH)
-
Acid: 2 M Hydrochloric acid (HCl)
-
Solvent: 2-Propanol
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade
-
Sample Extraction Solution (if applicable): e.g., 0.4 M Perchloric acid
Derivatization Protocol
This protocol is based on the method described by Kirschbaum et al. (2000).[4][5]
-
Sample Preparation:
-
For liquid samples, they can often be directly derivatized after appropriate dilution.
-
For solid samples, an extraction step is necessary. A common method is to homogenize the sample in an acidic solution like 0.4 M perchloric acid to precipitate proteins and extract the biogenic amines.[6] Centrifuge the homogenate and collect the supernatant for derivatization.
-
-
Derivatization Reaction:
-
Reaction Termination:
-
Sample Analysis:
-
The derivatized sample is now ready for analysis by HPLC.
-
Filter the sample through a 0.2 µm syringe filter before injection into the HPLC system to remove any particulate matter.
-
HPLC Conditions
-
Column: A reversed-phase C18 column is typically used.[7]
-
Mobile Phase: A gradient elution using a ternary system is often employed for optimal separation. The specific gradient will depend on the column and the specific biogenic amines being analyzed.
-
Detection: UV detection at 260 nm is used to quantify the DNBZ-derivatives.[4][5]
-
Injection Volume: Typically 20 µL.
Visualizations
Caption: Experimental workflow for the derivatization of biogenic amines.
Caption: Formation and significance of biogenic amines.
References
- 1. graphyonline.com [graphyonline.com]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bdpsjournal.org [bdpsjournal.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Resolution of Amines using Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3,5-dinitrobenzoyl chloride (DNBC) in the chiral resolution of amines. This methodology is pivotal in pharmaceutical development and fine chemical synthesis where the stereochemistry of chiral amines is critical for their biological activity and efficacy.
Introduction
Chiral resolution is a crucial process for the separation of racemic mixtures into their constituent enantiomers. One effective method involves the derivatization of a racemic amine with a chiral resolving agent to form diastereomers, which, unlike enantiomers, possess different physical properties and can be separated by techniques such as fractional crystallization or chromatography. 3,5-Dinitrobenzoyl chloride is a versatile reagent employed in this context. It readily reacts with amines to form stable N-(3,5-dinitrobenzoyl)amides. When a chiral amine is derivatized with an achiral DNBC, the resulting amides can be separated on a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). Alternatively, if a racemic amine is reacted with a chiral derivatizing agent containing the dinitrobenzoyl moiety, the resulting diastereomeric amides can be separated by standard chromatography or crystallization.
While primarily utilized for analytical-scale HPLC separations, the principles of diastereomer formation with DNBC can be extended to preparative-scale resolution through fractional crystallization. This document outlines both the well-established analytical applications and a general protocol for preparative-scale chiral resolution.
Principle of Chiral Resolution using 3,5-Dinitrobenzoyl Chloride
The core principle lies in the conversion of a pair of enantiomeric amines into a pair of diastereomers. This is achieved by reacting the racemic amine with 3,5-dinitrobenzoyl chloride. The resulting N-(3,5-dinitrobenzoyl) amides are then separable due to their different physical properties.
Analytical Approach: The racemic amine is derivatized with DNBC, and the resulting mixture of enantiomeric amides is then separated and quantified using HPLC with a chiral stationary phase. The dinitrobenzoyl group acts as a strong π-acceptor, enhancing chiral recognition on suitable CSPs.
Preparative Approach: A racemic amine is reacted with a chiral resolving agent that itself contains the 3,5-dinitrobenzoyl moiety (e.g., N-(3,5-dinitrobenzoyl)-L-amino acid). The resulting diastereomeric amides can then be separated by fractional crystallization due to their differing solubilities. Following separation, the desired enantiomer of the amine is recovered by cleaving the amide bond.
Data Presentation: Chromatographic Resolution of Dinitrobenzoyl-Derivatized Amines
The following table summarizes quantitative data from the chromatographic separation of various amine derivatives on different chiral stationary phases. This data is valuable for analytical method development.
| Analyte (N-3,5-dinitrobenzoyl derivative) | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution Factor (Rs) | Reference |
| Eight α-amino acids | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Acetic acid-triethylamine-acetonitrile (0.05/0.25/100, v/v/v) | 1.06 - 1.81 | 0.54 - 2.81 | [1] |
| Amphetamine enantiomers | Supelcosil LC-(S)-naphtylurea | n-hexane-acetonitrile-ethyl acetate | Not Specified | Good separation | [2] |
Experimental Protocols
This protocol is adapted for the derivatization of amines for subsequent analysis on a chiral HPLC column.
Materials:
-
Racemic amine sample
-
3,5-Dinitrobenzoyl chloride (DNBC)
-
Anhydrous pyridine (B92270) or triethylamine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
HPLC system with a suitable chiral stationary phase
-
UV detector (detection at 254 nm)
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the racemic amine sample in 5 mL of anhydrous THF.
-
Derivatization Reaction: To the amine solution, add 40 mg of 3,5-dinitrobenzoyl chloride and a few drops of anhydrous pyridine or triethylamine. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Cap the reaction vessel and incubate the solution at 60°C for 1 hour.
-
Sample Preparation for HPLC: Cool the reaction mixture to room temperature. The resulting solution can be directly injected into the HPLC system. For improved results, a cleanup step is recommended:
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like diethyl ether.
-
Wash the organic layer with dilute hydrochloric acid to remove excess pyridine/triethylamine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Reconstitute the residue in the HPLC mobile phase for injection.
-
-
HPLC Analysis: Analyze the prepared sample using an appropriate chiral stationary phase and a mobile phase optimized for the separation of the N-(3,5-dinitrobenzoyl) amide derivatives. Monitor the elution profile at 254 nm.
This protocol provides a general framework. The choice of the chiral derivatizing agent, crystallization solvent, and hydrolysis conditions will need to be optimized for each specific amine.
Part A: Formation of Diastereomeric Amides
Materials:
-
Racemic amine
-
Enantiomerically pure N-(3,5-dinitrobenzoyl)-amino acid (e.g., (R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine)
-
Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Base (e.g., Triethylamine (TEA) or N,N-Dimethylaminopyridine (DMAP))
-
Anhydrous solvent (e.g., DCM, THF)
Procedure:
-
Activation of the Chiral Acid: In a round-bottom flask, dissolve the enantiomerically pure N-(3,5-dinitrobenzoyl)-amino acid in an anhydrous solvent. Add the coupling agent (e.g., DCC or EDC) and stir at 0°C for 30 minutes to form the active ester.
-
Amide Coupling: To this mixture, add a solution of the racemic amine and a base (e.g., TEA) in the same anhydrous solvent. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric amides.
Part B: Separation of Diastereomers by Fractional Crystallization
Materials:
-
Crude mixture of diastereomeric amides
-
A range of crystallization solvents for screening (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof)
Procedure:
-
Solvent Screening: Dissolve a small amount of the diastereomeric amide mixture in a minimal amount of a hot solvent. Allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation. The ideal solvent will result in the precipitation of one diastereomer while the other remains in solution.
-
Fractional Crystallization: Dissolve the bulk of the crude diastereomeric mixture in a minimal amount of the chosen hot solvent.
-
Isolation of the Less Soluble Diastereomer: Allow the solution to cool slowly to induce crystallization. Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent. This solid is enriched in one diastereomer.
-
Isolation of the More Soluble Diastereomer: The mother liquor is enriched in the other diastereomer. The solvent can be evaporated, and the residue can be recrystallized from a different solvent system if necessary to isolate the second diastereomer.
-
Monitoring Purity: The diastereomeric purity of the crystallized product and the mother liquor can be monitored by HPLC on an achiral column or by Nuclear Magnetic Resonance (NMR) spectroscopy.
Part C: Recovery of the Enantiomerically Pure Amine
Materials:
-
Isolated pure diastereomeric amide
-
Aqueous acid (e.g., 6 M HCl) or base (e.g., 6 M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure (Acid Hydrolysis):
-
Hydrolysis: Suspend the isolated diastereomeric amide in an excess of aqueous acid (e.g., 6 M HCl). Heat the mixture to reflux for several hours until the amide is completely hydrolyzed (monitor by TLC or LC-MS).
-
Isolation of the Chiral Acid: After cooling, the N-(3,5-dinitrobenzoyl)-amino acid may precipitate and can be recovered by filtration.
-
Isolation of the Resolved Amine: The aqueous layer contains the protonated amine. Basify the aqueous solution with a strong base (e.g., NaOH) until it is strongly alkaline.
-
Extraction: Extract the liberated free amine with an organic solvent.
-
Purification: Dry the organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine. The purity can be determined by chiral HPLC or polarimetry.
Visualizations
Caption: Workflow for preparative chiral resolution of amines.
Caption: Analytical workflow for amine enantiomer analysis.
References
- 1. Direct resolution of (+/-)-ephedrine and atropine into their enantiomers by impregnated TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic analysis of amphetamine and related compounds in urine using solid-phase extraction and 3,5-dinitrobenzoyl chloride for derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Dinitrobenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitrobenzoyl chloride, existing as 2,4-dinitrobenzoyl chloride (DNBC) and 3,5-dinitrobenzoyl chloride (DNBC), is a highly effective derivatizing agent for enhancing the detection of a wide range of analytes in High-Performance Liquid Chromatography (HPLC). This reagent is particularly valuable for compounds that lack a strong native chromophore, such as alcohols, amines, and amino acids. The dinitrobenzoyl group introduces a strong UV-absorbing moiety to the analyte, significantly improving detection sensitivity at wavelengths around 254 nm and 260 nm.[1][2][3] This application note provides detailed protocols for the derivatization and subsequent HPLC analysis of various compound classes, including quantitative data and methods for both achiral and chiral separations.
Principle of Derivatization
The derivatization reaction involves the nucleophilic acyl substitution of the chloride on the this compound molecule by a nucleophilic group on the analyte, such as the hydroxyl group of an alcohol or the amino group of an amine or amino acid. The reaction is typically carried out in an aprotic solvent in the presence of a base, which acts as a catalyst and neutralizes the hydrochloric acid byproduct. The resulting dinitrobenzoate esters or dinitrobenzamide amides are stable and exhibit strong UV absorbance, making them ideal for reverse-phase HPLC analysis.
Experimental Protocols
Protocol 1: Derivatization of Alcohols
This protocol is suitable for the derivatization of primary and secondary alcohols in both aqueous and non-aqueous solutions.
Materials:
-
3,5-Dinitrobenzoyl chloride
-
Acetonitrile (B52724) (HPLC grade)
-
Molecular sieves
-
Sample containing alcohol analyte
Procedure:
-
To a solution of the alcohol sample in acetonitrile, add an excess of 3,5-dinitrobenzoyl chloride.
-
Add a few drops of pyridine to catalyze the reaction.
-
To minimize the hydrolysis of the derivatization reagent, it is recommended to dry all solvents and the sample with molecular sieves.[4]
-
Seal the reaction vessel and heat at 60°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
The resulting solution containing the 3,5-dinitrobenzoate (B1224709) ester can be directly injected into the HPLC system. For samples where the catalyst may interfere, an optional cleanup step can be performed by evaporating the solvent, redissolving the residue in a non-polar solvent like ether, and washing with dilute acid and then water.[2]
Protocol 2: Derivatization of Amines and Biogenic Amines
This protocol is optimized for the rapid derivatization of primary and secondary amines, including biogenic amines.
Materials:
-
3,5-Dinitrobenzoyl chloride
-
Acetonitrile (HPLC grade)
-
1 M Sodium Hydroxide (NaOH)
-
2-Propanol
-
2 M Hydrochloric Acid (HCl)
-
Sample containing amine analyte
Procedure:
-
Dissolve the amine sample in 1 M NaOH.
-
Add 2-propanol to the sample solution.
-
Add a solution of 50 mM 3,5-dinitrobenzoyl chloride in acetonitrile. The derivatization reaction is rapid and should be complete within 3 minutes at room temperature.[3]
-
Terminate the reaction by adding 2 M HCl.[3]
-
The resulting solution containing the dinitrobenzoyl derivative is ready for HPLC analysis.
Protocol 3: Derivatization of Amphetamines in Urine for Achiral and Chiral Analysis
This protocol utilizes solid-phase extraction (SPE) for sample cleanup and derivatization of amphetamines from urine samples.
Materials:
-
3,5-Dinitrobenzoyl chloride solution
-
C18 SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Urine sample
Procedure:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load 0.5 mL of the urine sample onto the SPE cartridge.
-
Wash the cartridge with a suitable buffer solution.
-
Dry the cartridge under vacuum.
-
Elute the derivatized amphetamines by passing the 3,5-dinitrobenzoyl chloride derivatizing reagent solution through the cartridge, followed by acetonitrile.[1]
-
Collect the eluate for HPLC analysis.
HPLC and UPLC Methods
The dinitrobenzoyl derivatives are well-suited for separation by reverse-phase HPLC and UPLC.
Achiral Separation
A general-purpose method for the separation of various dinitrobenzoyl derivatives can be achieved using a C18 column with a water/acetonitrile gradient.
Table 1: HPLC Conditions for Achiral Separation of Dinitrobenzoyl Derivatives
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 125 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Linearly increase acetonitrile from 40% to 50% over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Note: This is a general method and may require optimization for specific applications.
Chiral Separation
Dinitrobenzoyl derivatives of chiral compounds, such as amphetamines and amino acids, can be resolved into their respective enantiomers using a chiral stationary phase (CSP). Pirkle-type columns are particularly effective for this purpose.[1]
Table 2: HPLC Conditions for Chiral Separation of Amphetamine-3,5-DNB Enantiomers
| Parameter | Condition |
| Column | Supelcosil LC-(S)-naphtylurea, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-hexane:ethyl acetate:acetonitrile (70:25:5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Quantitative Data
The following tables summarize quantitative data for the HPLC analysis of various dinitrobenzoyl derivatives.
Table 3: Quantitative Data for Biogenic Amine Derivatives [3]
| Analyte | Limit of Detection (µg/L) |
| Agmatine | 124 - 864 |
| Cadaverine | 124 - 864 |
| Histamine | 124 - 864 |
| Octopamine | 124 - 864 |
| 2-Phenylethylamine | 124 - 864 |
| Putrescine | 124 - 864 |
| Serotonin | 124 - 864 |
| Spermidine | 124 - 864 |
| Spermine | 124 - 864 |
| Tryptamine | 124 - 864 |
| Tyramine | 124 - 864 |
Table 4: Linearity and Detection Limit for Amphetamine in Urine [1]
| Parameter | Value |
| Linearity Range | 0.5 - 10 µg/mL |
| Limit of Detection | 50 ng/mL |
Table 5: Separation Factors for Chiral Resolution of N-Dinitrobenzoyl Amino Acid Isopropyl Esters [1]
| Analyte | Separation Factor (α) on CSP 1 | Separation Factor (α) on CSP 2 | Separation Factor (α) on CSP 3 |
| TR 1A | 1.16 | 1.27 | 1.19 |
| TR 2A | 1.19 | 1.40 | 1.29 |
| TR 3A | 1.20 | 1.37 | 1.26 |
| TR 4A | 1.21 | 1.48 | 1.21 |
| TR 5A | 1.23 | 1.45 | 1.31 |
| TR 6A | 1.12 | 1.22 | 1.27 |
| TR 7A | 1.20 | 1.36 | 1.24 |
CSP 1, 2, and 3 are novel chiral stationary phases containing a terminal N-3,5-dinitrobenzoyl unit.
Visualizations
Caption: General workflow for the derivatization of analytes with this compound for HPLC analysis.
Caption: Logical flow for the chiral separation of enantiomers after derivatization.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. researchgate.net [researchgate.net]
- 3. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,5-Dinitrobenzoyl Chloride for Alcohol Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dinitrobenzoyl chloride is a crucial reagent in organic chemistry for the derivatization and subsequent identification of alcohols.[1] Alcohols, often being liquids or low-melting solids, can be challenging to characterize directly by their physical properties. By reacting an unknown alcohol with 3,5-dinitrobenzoyl chloride, it is converted into a solid ester derivative, a 3,5-dinitrobenzoate (B1224709), which typically exhibits a sharp and well-defined melting point.[2][3] This melting point can then be compared against known values to identify the original alcohol. This technique is particularly valuable in qualitative organic analysis and for the characterization of novel compounds in drug development. The derivatives are easily crystallized, making them suitable for purification and analysis.[3]
Principle of the Method
The underlying principle of this identification method lies in the reaction of an alcohol (R-OH) with 3,5-dinitrobenzoyl chloride to form a solid ester derivative. The reaction is a nucleophilic acyl substitution where the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The presence of a base, such as pyridine, is often recommended to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[1] The resulting 3,5-dinitrobenzoate esters are stable, crystalline solids with characteristic melting points that are often unique to the specific alcohol used in the reaction.
A logical workflow for this process is outlined below:
References
Application Notes and Protocols for the Synthesis of Chiral Stationary Phases using 3,5-Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Pirkle-type chiral stationary phases (CSPs) utilizing 3,5-Dinitrobenzoyl chloride (DNBC). The protocols are intended for researchers in chromatography, materials science, and pharmaceutical development who are interested in creating robust and selective CSPs for enantiomeric separations.
Introduction
Chiral separations are a critical aspect of drug development and quality control, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) using chiral stationary phases is one of the most powerful techniques for enantioseparation.[1] Pirkle-type CSPs, named after William H. Pirkle, are a class of brush-type CSPs that have proven to be highly effective for the separation of a wide range of racemates.[2][3]
These CSPs are characterized by the covalent bonding of a chiral selector to a solid support, typically silica (B1680970) gel.[4][5][6] A key feature of many Pirkle-type CSPs is the incorporation of a 3,5-dinitrobenzoyl (DNB) moiety. The DNB group, being a strong π-acceptor, facilitates chiral recognition through π-π interactions with analytes that possess π-donor aromatic rings.[3][7] Additional interactions, such as hydrogen bonding and dipole-dipole interactions, also contribute to the enantioselective separation mechanism.[3][8] The covalent immobilization of the chiral selector onto the support material imparts high stability and allows for the use of a broader range of mobile phases compared to coated CSPs.[4]
This document provides a generalized yet detailed protocol for the synthesis of a DNBC-based CSP, using (R)-phenylglycine as an exemplary chiral selector.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| Porous Silica Gel (5 µm, 100 Å) | HPLC Grade | Sigma-Aldrich |
| 3-Aminopropyltriethoxysilane (B1664141) (APTES) | ≥98% | Sigma-Aldrich |
| Toluene | Anhydrous | Sigma-Aldrich |
| (R)-Phenylglycine | ≥99% | Sigma-Aldrich |
| 3,5-Dinitrobenzoyl chloride (DNBC) | ≥98% | Sigma-Aldrich |
| Triethylamine (B128534) (TEA) | ≥99.5%, Anhydrous | Sigma-Aldrich |
| Dichloromethane (B109758) (DCM) | Anhydrous | Sigma-Aldrich |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |
| Methanol | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Isopropanol (B130326) | HPLC Grade | Fisher Scientific |
Experimental Protocols
The synthesis of a DNBC-based chiral stationary phase can be broadly divided into three main stages: functionalization of the silica support, synthesis of the DNB-derivatized chiral selector, and covalent immobilization of the selector onto the functionalized silica.
Preparation of Aminopropyl-Functionalized Silica Gel
This step involves the modification of the silica gel surface to introduce reactive amino groups.
Procedure:
-
Activate the silica gel by heating at 150°C under vacuum for 4 hours to remove adsorbed water.
-
In a round-bottom flask, suspend 10 g of the activated silica gel in 100 mL of anhydrous toluene.
-
Add 10 mL of 3-aminopropyltriethoxysilane (APTES) to the silica suspension.
-
Reflux the mixture with stirring for 12 hours under a nitrogen atmosphere.
-
Allow the mixture to cool to room temperature.
-
Collect the aminopropyl-functionalized silica by filtration.
-
Wash the functionalized silica sequentially with toluene, methanol, and dichloromethane to remove any unreacted silane.
-
Dry the aminopropyl-silica gel under vacuum at 60°C for 8 hours.
Synthesis of N-(3,5-Dinitrobenzoyl)-(R)-phenylglycine
This step involves the derivatization of the chiral selector, (R)-phenylglycine, with 3,5-Dinitrobenzoyl chloride.
Procedure:
-
Dissolve 5.0 g of (R)-phenylglycine in 50 mL of anhydrous dichloromethane in a flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 5.5 mL of triethylamine to the solution with stirring.
-
In a separate beaker, dissolve 7.7 g of 3,5-Dinitrobenzoyl chloride in 30 mL of anhydrous dichloromethane.
-
Add the 3,5-Dinitrobenzoyl chloride solution dropwise to the (R)-phenylglycine solution over a period of 30 minutes, while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Wash the reaction mixture with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the crude N-(3,5-Dinitrobenzoyl)-(R)-phenylglycine.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure chiral selector.
Covalent Immobilization of the Chiral Selector
This final step involves covalently bonding the synthesized chiral selector to the aminopropyl-functionalized silica gel.
Procedure:
-
Suspend 8.0 g of the aminopropyl-functionalized silica gel in 80 mL of anhydrous dichloromethane.
-
In a separate flask, dissolve 6.0 g of N-(3,5-Dinitrobenzoyl)-(R)-phenylglycine in 50 mL of anhydrous dichloromethane.
-
Add 4.5 g of N,N'-dicyclohexylcarbodiimide (DCC) to the chiral selector solution.
-
Stir this mixture at room temperature for 30 minutes.
-
Add the activated chiral selector solution to the silica gel suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the resulting chiral stationary phase.
-
Wash the CSP extensively with dichloromethane, methanol, and diethyl ether to remove unreacted reagents and by-products.
-
Dry the final Pirkle-type chiral stationary phase under vacuum at 50°C.
Characterization of the Chiral Stationary Phase
The synthesized CSP should be characterized to determine its physical and chemical properties.
| Parameter | Method | Typical Values |
| Ligand Density | Elemental Analysis (Carbon and Nitrogen content) | 0.2 - 0.8 mmol/g |
| Particle Size | Scanning Electron Microscopy (SEM) | 3 - 10 µm |
| Pore Size | Nitrogen Adsorption-Desorption (BET analysis) | 60 - 120 Å |
| Surface Area | Nitrogen Adsorption-Desorption (BET analysis) | 200 - 400 m²/g |
Application in Chiral HPLC
The synthesized DNBC-based CSP can be packed into an HPLC column and used for the separation of a wide variety of racemic compounds.
General Protocol for Chiral Separation:
-
Column Packing: The synthesized CSP should be slurry-packed into an appropriate stainless-steel HPLC column (e.g., 150 mm x 4.6 mm) using a high-pressure packing pump.
-
Mobile Phase Selection: For Pirkle-type CSPs, normal-phase chromatography is most common.[9] A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the desired retention and resolution.
-
Sample Preparation: Dissolve the racemic analyte in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 2.0 mL/min
-
Temperature: Ambient (e.g., 25°C)
-
Detection: UV detector at an appropriate wavelength for the analyte.
-
-
Data Analysis: The retention factors (k'), separation factor (α), and resolution (Rs) are calculated to evaluate the performance of the chiral separation.
Example Chromatographic Performance Data
The following table summarizes typical performance data for the separation of selected racemates on a DNBC-based CSP.
| Racemic Compound | Mobile Phase (Hexane:Isopropanol) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| 1-(9-Anthryl)-2,2,2-trifluoroethanol | 90:10 | 2.15 | 2.80 | 1.30 | 2.50 |
| Benzoin | 80:20 | 3.50 | 4.55 | 1.30 | 2.10 |
| Tröger's Base | 95:5 | 1.80 | 2.25 | 1.25 | 1.80 |
| N-(3,5-Dinitrobenzoyl)-leucine | 90:10 (+0.1% TFA) | 4.20 | 5.46 | 1.30 | 2.90 |
Visualizations
Logical Workflow for CSP Synthesis
Caption: Workflow for the synthesis of a DNBC-based chiral stationary phase.
Chemical Synthesis Pathway
Caption: Chemical pathway for the synthesis of a DNBC-phenylglycine CSP.
References
- 1. researchgate.net [researchgate.net]
- 2. research.abo.fi [research.abo.fi]
- 3. researchgate.net [researchgate.net]
- 4. research.imc.ac.at [research.imc.ac.at]
- 5. mdpi.com [mdpi.com]
- 6. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Surface Ligand Density and Particle Size on the Penetration of the Blood–Brain Barrier by Porous Silicon Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polyamine Quantification Using Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. Their levels are often dysregulated in various diseases, including cancer, making their accurate quantification a critical aspect of biomedical research and drug development. Derivatization of polyamines with 3,5-dinitrobenzoyl chloride (DNBC) allows for their sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV detection. This document provides detailed application notes and protocols for the quantification of polyamines in biological samples using this reliable and sensitive method. The dinitrobenzoyl derivatives of polyamines are stable and exhibit strong UV absorbance, enabling precise and reproducible measurements.[1][2][3]
Principle of the Method
The method is based on the pre-column derivatization of primary and secondary amine groups of polyamines with 3,5-dinitrobenzoyl chloride. The reaction occurs in an alkaline medium, forming stable N-dinitrobenzoyl-polyamines. These derivatives are then separated by reverse-phase HPLC and detected by their UV absorbance at 260 nm.[2][3] Quantification is achieved by comparing the peak areas of the analytes to those of known standards.
Data Presentation
Quantitative Method Validation Parameters
The following table summarizes the quantitative performance of the HPLC method for the analysis of dinitrobenzoyl-derivatized polyamines.
| Analyte | Linearity Range (µg/L) | Coefficient of Determination (r²) | Limit of Detection (LOD) (µg/L) |
| Putrescine | 124 - 864 | 0.989 - 0.996 | ~124 |
| Spermidine | 124 - 864 | 0.989 - 0.996 | ~124 |
| Spermine | 124 - 864 | 0.989 - 0.996 | ~124 |
| Cadaverine | 124 - 864 | 0.976 | ~124 |
Data is based on the analysis of various biogenic amines, including the specified polyamines, as detailed in the cited literature. The detection limits are approximately 124-864 µg/L, corresponding to injected amounts of 203-1410 pg at a signal-to-noise ratio of 3:1.[2][3]
Experimental Protocols
I. Sample Preparation
The following protocols are generalized for different biological matrices. It is recommended to optimize the extraction procedure for specific sample types.
A. Tissue Samples (e.g., tumor, organ)
-
Weigh approximately 100 mg of frozen tissue and place it in a glass homogenization vessel on ice.
-
Add 0.5 mL of ice-cold 10% trichloroacetic acid (TCA) and 0.5 mL of ultrapure water.[4]
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C.[4]
-
Carefully collect the supernatant, which contains the polyamines.
-
Neutralize the supernatant by adding 5 M KOH dropwise until the pH reaches 7.0. Use a calibrated pH meter with a micro-electrode.[4]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant is ready for derivatization.
B. Cultured Cells
-
Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a known volume of 10% TCA (e.g., 1 mL per 10^7 cells).
-
Lyse the cells by sonication on ice or by three freeze-thaw cycles.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Collect the supernatant and proceed with neutralization as described in step I.A.6-7.
C. Urine Samples
-
Centrifuge the urine sample at 5,000 x g for 10 minutes to remove any particulate matter.
-
To 1 mL of the clarified urine, add 100 µL of 60% perchloric acid (PCA) to precipitate proteins.
-
Vortex and incubate on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and proceed with neutralization as described in step I.A.6-7.
II. Derivatization Protocol
-
To 100 µL of the prepared sample extract (or standard solution) in a microcentrifuge tube, add 100 µL of 1 M NaOH.
-
Add 200 µL of a 50 mM solution of 3,5-dinitrobenzoyl chloride in acetonitrile.
-
Add 100 µL of 2-propanol.
-
Vortex the mixture vigorously for 10 seconds.
-
Allow the reaction to proceed for 3 minutes at ambient temperature.[2]
-
Terminate the reaction by adding 100 µL of 2 M HCl.[2]
-
Vortex briefly and centrifuge at 10,000 x g for 5 minutes.
-
The supernatant is ready for HPLC analysis.
III. HPLC Analysis
| Parameter | Condition |
| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | Start with a suitable ratio of A:B to retain the derivatives, then increase the percentage of A to elute the compounds. A typical gradient might be: 0-5 min, 40% A; 5-20 min, linear gradient to 90% A; 20-25 min, hold at 90% A; 25-30 min, return to 40% A and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 260 nm[2][3] |
| Column Temperature | 30°C |
Mandatory Visualizations
Derivatization Reaction and Workflow
References
- 1. HPLC analysis of polyamines and their acetylated derivatives in the picomole range using benzoyl chloride and 3,5-dinitrobenzoyl chloride as derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
Application Notes and Protocols: Derivatization of Phenols with 3,5-Dinitrobenzoyl Chloride
Introduction
The derivatization of phenols is a critical technique in analytical chemistry, particularly in the pharmaceutical and chemical industries. It involves the conversion of the analyte into a derivative with improved properties for analysis, such as enhanced detectability, volatility, or chromatographic separation. 3,5-Dinitrobenzoyl chloride is a widely used reagent for the derivatization of compounds containing hydroxyl groups, including phenols.[1] The resulting 3,5-dinitrobenzoate (B1224709) esters are typically solid compounds with sharp melting points, making them excellent for the identification and characterization of phenols.[2] Furthermore, the introduction of the dinitrophenyl group enhances the ultraviolet (UV) absorbance of the derivatives, facilitating their detection in chromatographic methods like High-Performance Liquid Chromatography (HPLC).[3]
Principle of the Reaction
The derivatization of phenols with 3,5-dinitrobenzoyl chloride is an esterification reaction. The hydroxyl group of the phenol (B47542) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521) (Schotten-Baumann conditions), to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise hinder the reaction's completion.[2] Pyridine can also act as a catalyst in this reaction.[2]
Applications
The derivatization of phenols with 3,5-dinitrobenzoyl chloride has several key applications in research and industry:
-
Qualitative Analysis: The resulting 3,5-dinitrobenzoate esters are often crystalline solids with distinct melting points, which can be used for the identification of unknown phenols by comparing the melting point with literature values.[2]
-
Quantitative Analysis: This derivatization is frequently employed as a pre-column derivatization technique in HPLC to enhance the UV detection of phenols, allowing for their sensitive quantification in various matrices.[3]
-
Chromatographic Separations: The conversion of polar phenols into less polar esters can improve their chromatographic behavior, leading to better peak shapes and resolution in reverse-phase HPLC.
-
Confirmation of Structure: The formation of a derivative with a specific molecular weight can be confirmed by mass spectrometry, providing further evidence for the structure of the parent phenol.
Experimental Protocols
Two primary methods for the derivatization of phenols with 3,5-dinitrobenzoyl chloride are presented below: a classical method using pyridine and a microwave-assisted green chemistry approach.
Protocol 1: Classical Derivatization in Pyridine
This method is a widely used and effective procedure for the derivatization of phenols.
Materials:
-
Phenol sample
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Chloroform (B151607) (optional)
-
Dilute sulfuric acid
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethanol (B145695) or other suitable solvent for recrystallization
-
Glassware: reaction vial or flask, condenser (if heating), separatory funnel, Büchner funnel, etc.
Procedure:
-
Dissolution: Dissolve a known quantity of the phenol sample in a minimal amount of anhydrous pyridine in a reaction vial. If the phenol is not readily soluble in pyridine, a co-solvent like chloroform can be used.[4]
-
Addition of Reagent: Gradually add a slight molar excess of 3,5-dinitrobenzoyl chloride to the solution. The reaction can be exothermic, so it is advisable to cool the mixture in an ice bath during the addition.[4]
-
Reaction: The reaction time and temperature can vary depending on the reactivity of the phenol. For many phenols, the reaction can proceed at room temperature for 30-60 minutes. In some cases, gentle heating on a water bath may be necessary to drive the reaction to completion.[4]
-
Work-up:
-
Pour the reaction mixture into cold, dilute sulfuric acid to neutralize the excess pyridine.[4]
-
If a precipitate (the crude derivative) forms, it can be collected by filtration.
-
Alternatively, the mixture can be extracted with a suitable organic solvent like diethyl ether. The organic layer is then washed sequentially with water, 5% sodium bicarbonate solution (to remove any unreacted 3,5-dinitrobenzoic acid), and again with water.[4]
-
-
Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 3,5-dinitrobenzoate derivative.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain a pure, crystalline derivative.
-
Characterization: The purified derivative can then be characterized by its melting point and spectroscopic methods (e.g., IR, NMR, MS).
Protocol 2: Microwave-Assisted Green Synthesis
This method offers a more environmentally friendly and rapid alternative to the classical procedure.[5][6] It avoids the use of hazardous reagents like phosphorus pentachloride or thionyl chloride for the preparation of the acid chloride by using 3,5-dinitrobenzoic acid directly.[5][6]
Materials:
-
Phenol sample
-
3,5-Dinitrobenzoic acid
-
Concentrated sulfuric acid (catalytic amount)
-
Microwave synthesizer
-
Ice-cold water
-
Sodium bicarbonate solution
-
Ethanol for recrystallization
Procedure:
-
Mixing Reagents: In a microwave-safe reaction vessel, combine the phenol and a molar equivalent of 3,5-dinitrobenzoic acid.
-
Catalyst Addition: Add a few drops of concentrated sulfuric acid to the mixture.[6]
-
Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate for a short period (e.g., 1-5 minutes) at a moderate temperature. The optimal time and power should be determined experimentally.
-
Precipitation: After irradiation, allow the mixture to cool and then pour it into ice-cold water to precipitate the crude derivative.[5]
-
Washing: Filter the crude product and wash it with a sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by a water wash.[5]
-
Recrystallization: Recrystallize the crude product from ethanol or another suitable solvent to obtain the pure 3,5-dinitrobenzoate ester.
-
Characterization: Characterize the purified product by its melting point and other analytical techniques.
Safety Precautions:
-
3,5-Dinitrobenzoyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Pyridine is a flammable and toxic liquid. Work in a well-ventilated area or a fume hood.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Microwave synthesis should be performed in a dedicated microwave reactor with appropriate safety features.
Quantitative Data
The melting points of 3,5-dinitrobenzoate derivatives are crucial for the identification of phenols. The following table summarizes the reported melting points for various phenol derivatives.
| Phenol | Melting Point of 3,5-Dinitrobenzoate Derivative (°C) |
| Phenol | 145-146[2] |
| o-Cresol | 133-134[2] |
| m-Cresol | 160-162[2] |
| p-Cresol | 180-182[2] |
| Guaiacol | 138-139[2] |
| Thymol | 102-103[2] |
| Carvacrol | 76-77[2] |
Visualizations
Below are diagrams illustrating the chemical reaction and experimental workflow.
Caption: Reaction of phenol with 3,5-dinitrobenzoyl chloride.
Caption: Experimental workflow for phenol derivatization.
References
- 1. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 2. University of Southern California - The 3,5-dinitrobenzoates as derivatives of alcohols and phenols [impa.usc.edu]
- 3. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impa.usc.edu [impa.usc.edu]
- 5. hansshodhsudha.com [hansshodhsudha.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dinitrobenzoyl Chloride Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize dinitrobenzoyl chloride (DNBC) derivatization reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound derivatization of alcohols and amines.
Question: Why is my derivatization yield low or non-existent?
Answer: Low or no yield of the desired derivative can be attributed to several factors:
-
Hydrolysis of this compound: DNBC is highly sensitive to moisture. The presence of water in your sample, solvents, or glassware will lead to the hydrolysis of DNBC to 3,5-dinitrobenzoic acid, rendering it unreactive with your analyte.[1]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and consider drying reagents and samples with molecular sieves.[1][2] A one-phase system using a dry solvent like acetonitrile (B52724) can help minimize hydrolysis.[1][2]
-
-
Inactive Reagent: The this compound reagent may have degraded over time due to improper storage.
-
Solution: Use a fresh bottle of this compound or test the activity of the current bottle with a standard.
-
-
Suboptimal Reaction Conditions: The reaction time, temperature, or pH may not be optimal for your specific analyte.
-
Steric Hindrance: Bulky substituents near the alcohol or amine functional group on your analyte can hinder the approach of the this compound, slowing down or preventing the reaction.
-
Solution: Increase the reaction time and/or temperature. Consider using a less sterically hindered derivatizing agent if the issue persists.
-
Question: I see an unexpected peak in my chromatogram. What could it be?
Answer: An unexpected peak in your chromatogram is likely a side-product or an impurity. Common sources include:
-
3,5-Dinitrobenzoic Acid: This is the hydrolysis product of this compound and is a very common impurity if the reaction conditions were not strictly anhydrous.[1]
-
3,5-Dinitrobenzoic Anhydride: This can form from the reaction of 3,5-dinitrobenzoic acid with unreacted this compound.[1]
-
Excess Derivatizing Reagent: If not quenched or removed, the excess this compound can appear in the chromatogram.
-
Solution: After the reaction, consider a quenching step by adding a small amount of a primary amine, like glycine, or a wash step with a dilute basic solution to remove unreacted DNBC and its acidic byproducts.
-
Question: My reaction mixture has turned a dark color. Is this normal?
Answer: A color change, often to a modest green or brown, can occur during the derivatization of amines and is not necessarily an indication of a problem. However, a very dark or tar-like appearance could suggest degradation of your analyte or the reagent, especially if excessive heat is applied.
Solution: Monitor the reaction closely. If significant darkening occurs, consider reducing the reaction temperature or time. Ensure your starting materials are pure.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for this compound derivatization?
A1: The optimal reaction time is highly dependent on the analyte, solvent, temperature, and catalyst used. Reactions can range from a few minutes to over an hour. For example, the derivatization of biogenic amines in the presence of NaOH can be complete within 3 minutes at room temperature.[3][4] In contrast, a general procedure for alcohols and amines using pyridine (B92270) as a catalyst suggests a reaction time of 1 hour at 60°C. Gentle heating for 5 minutes has also been reported for the derivatization of alcohols. It is recommended to start with a literature procedure for a similar compound and optimize from there.
Q2: Which catalyst or base should I use for the derivatization?
A2: Pyridine and triethylamine (B128534) are commonly used as catalysts and acid scavengers in this compound derivatizations.[4] Sodium hydroxide (B78521) is also effective, particularly for the derivatization of amines.[3][4] The choice of base can influence the reaction rate and yield.
Q3: What are the best solvents for this reaction?
A3: Anhydrous acetonitrile and tetrahydrofuran (B95107) (THF) are good choices as they are generally inert and can dissolve both the this compound and a wide range of analytes.[1] Acetonitrile is particularly advantageous as it can create a homogeneous reaction mixture when dealing with aqueous samples, provided the water content is low.[1][2]
Q4: How can I confirm that the derivatization has been successful?
A4: Successful derivatization can be confirmed by various analytical techniques. The most common method is High-Performance Liquid Chromatography (HPLC) with UV detection, as the dinitrobenzoyl group is a strong chromophore. You should observe a new peak with a different retention time corresponding to your derivatized analyte. Mass spectrometry (MS) can be used to confirm the mass of the derivative.
Q5: Is it necessary to work under an inert atmosphere?
A5: While not always strictly necessary, working under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially for sensitive analytes or when performing the reaction at elevated temperatures for extended periods. The primary concern is excluding moisture, so using well-sealed reaction vessels and anhydrous conditions is critical.
Data Presentation
Table 1: Comparison of this compound Derivatization Reaction Conditions
| Analyte Type | Catalyst/Base | Solvent | Temperature | Reaction Time | Reference |
| Biogenic Amines | 1 M NaOH | Acetonitrile/2-Propanol | Ambient | 3 minutes | [3][4] |
| Alcohols | - | Neat (analyte is solvent) | Gentle Heating | 5 minutes | |
| Alcohols & Amines | Pyridine | Tetrahydrofuran (THF) | 60°C | 1 hour | [4] |
| Alcohols | - | Acetonitrile | Not specified | Not specified | [1][2] |
Experimental Protocols
Protocol 1: Rapid Derivatization of Biogenic Amines
This protocol is adapted for the rapid derivatization of biogenic amines for HPLC analysis.[3][4]
-
Sample Preparation: Prepare your sample containing biogenic amines in a suitable solvent.
-
Reaction Mixture: In a microcentrifuge tube, combine your sample, 1 M sodium hydroxide, and 2-propanol.
-
Derivatization: Add a solution of 50 mM 3,5-dinitrobenzoyl chloride in anhydrous acetonitrile to the reaction mixture.
-
Incubation: Vortex the mixture and allow it to react for 3 minutes at ambient temperature.
-
Termination: Stop the reaction by adding 2 M hydrochloric acid.
-
Analysis: The sample is now ready for injection into the HPLC system.
Protocol 2: General Derivatization of Alcohols and Amines
This is a general protocol for the derivatization of alcohols and amines.[4]
-
Sample Preparation: Dissolve 1-5 mg of your sample in 5 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: To the sample solution, add 40 mg of 3,5-dinitrobenzoyl chloride and a few drops of pyridine.
-
Incubation: Seal the reaction vessel and incubate at 60°C for 1 hour.
-
Cooling: Allow the solution to cool to room temperature.
-
Sample Cleanup (Optional but Recommended):
-
Evaporate the solvent.
-
Extract the residue with diethyl ether.
-
Wash the ether layer with dilute hydrochloric acid and then with water to remove pyridine and other impurities.
-
Dry the ether layer over anhydrous sodium sulfate (B86663) and evaporate to obtain the purified derivative.
-
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting decision tree for low derivatization yield.
References
Technical Support Center: Dinitrobenzoyl Chloride Derivatization
Welcome to the technical support center for dinitrobenzoyl chloride (DNBC) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of DNBC in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DNBC) and what is its primary application in a laboratory setting?
A1: 3,5-Dinitrobenzoyl chloride (DNBC) is a chemical reagent used for derivatization. Its primary application is to react with alcohols and primary or secondary amines to form stable 3,5-dinitrobenzoate (B1224709) esters or amides, respectively. This process is crucial for enhancing the detectability of these analytes, particularly in High-Performance Liquid Chromatography (HPLC) with UV detection, as the dinitrobenzoyl group is a strong chromophore.[1][2]
Q2: Why is my DNBC reagent turning yellow/brown and what precautions should I take?
A2: DNBC is highly sensitive to moisture.[3] The yellow or brown discoloration is often due to hydrolysis, where the DNBC reacts with water to form 3,5-dinitrobenzoic acid. To ensure the integrity of the reagent, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[3] It is also recommended to use anhydrous solvents and handle the reagent quickly in a low-humidity environment.
Q3: What are the common side products in a DNBC derivatization reaction?
A3: The most common side product is 3,5-dinitrobenzoic acid, formed from the hydrolysis of DNBC by any residual water in the reaction mixture. In the presence of a base like pyridine (B92270), this can form a salt. Another possible byproduct is the anhydride (B1165640) of 3,5-dinitrobenzoic acid. These byproducts can interfere with the analysis of the desired derivative.
Q4: Is it necessary to use a base in the derivatization reaction?
A4: Yes, a base such as pyridine is typically used in the reaction. The derivatization of alcohols or amines with DNBC produces hydrochloric acid (HCl) as a byproduct. The base is added to neutralize the HCl, which drives the reaction to completion.
Q5: How can I remove excess DNBC and its byproducts after the reaction?
A5: After the reaction, the mixture can be diluted with a water-immiscible organic solvent, such as ethyl acetate (B1210297). This solution can then be washed sequentially with a dilute acid (to remove the base), followed by a dilute sodium bicarbonate solution (to remove unreacted DNBC and 3,5-dinitrobenzoic acid), and finally with water. The organic layer containing the purified derivative can then be dried and concentrated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low yield of the desired derivative. | 1. Degraded DNBC reagent: The reagent may have been compromised by moisture. 2. Presence of water in the reaction: Water will hydrolyze the DNBC, making it unavailable to react with the analyte. 3. Suboptimal reaction conditions: The reaction time, temperature, or pH may not be suitable for your specific analyte. 4. Inactive analyte: The functional group of the analyte may be sterically hindered or unreactive under the chosen conditions. | 1. Use fresh, high-purity DNBC. Store it properly in a desiccator. 2. Use anhydrous solvents and dry glassware. Consider using molecular sieves to remove trace amounts of water. 3. Optimize the reaction conditions. See the table below for guidance. For biogenic amines, a reaction time of 3 minutes at room temperature in a basic solution (e.g., 1M NaOH) has been shown to be effective.[4][5] For alcohols, heating at 60°C for 1 hour with pyridine is a common starting point.[6] 4. Consider using a more reactive derivatizing agent or a catalyst if steric hindrance is an issue. |
| Multiple peaks observed in the chromatogram. | 1. Presence of side products: Peaks from unreacted DNBC, 3,5-dinitrobenzoic acid, or its anhydride may be present. 2. Incomplete reaction: The reaction may not have gone to completion, resulting in a peak for the unreacted analyte. 3. Formation of isomers: If your analyte has multiple reactive sites, you may be forming different derivatized isomers. 4. Degradation of the derivative: The derivative may be unstable under the analytical conditions. | 1. Implement a post-reaction cleanup procedure as described in the FAQs. 2. Increase the reaction time, temperature, or the molar excess of DNBC. 3. Adjust the reaction conditions to favor the derivatization of a specific site, or use a chromatographic method that can resolve the isomers. 4. Analyze the samples as soon as possible after preparation. Check the stability of the derivative by re-analyzing a sample after a period of storage. |
| Poor peak shape in the chromatogram. | 1. Co-elution with interfering substances: Matrix components or reaction byproducts may be interfering with the peak of interest. 2. Overloading the analytical column: Injecting too concentrated a sample can lead to peak fronting or tailing. 3. Inappropriate mobile phase: The mobile phase may not be optimal for the separation of the derivatized analyte. | 1. Improve the sample cleanup procedure. Adjust the chromatographic conditions (e.g., gradient, column chemistry) to better separate the peaks. 2. Dilute the sample before injection. 3. Optimize the mobile phase composition and gradient. |
Quantitative Data on Reaction Conditions
The optimal conditions for DNBC derivatization can vary significantly depending on the analyte and the sample matrix. The following table provides a general overview of the impact of key parameters on the reaction efficiency.
| Parameter | General Effect on Yield | Typical Range/Condition | Notes |
| Temperature | Increasing temperature generally increases the reaction rate, but excessive heat can lead to degradation of the analyte or derivative. | Ambient to 80°C | For many amines, the reaction is rapid at room temperature.[4][5] Alcohols may require heating to 60-70°C for a complete reaction.[6] |
| Reaction Time | Yield increases with time until the reaction reaches completion. Prolonged reaction times can lead to the formation of degradation products. | 3 minutes to 2 hours | The optimal time should be determined experimentally. For some biogenic amines, the reaction is complete in as little as 3 minutes.[4][5] |
| pH / Base | A basic environment is necessary to neutralize the HCl byproduct and drive the reaction forward. | Pyridine or a buffer solution with pH > 8 | The choice of base can influence the reaction rate and the stability of the derivative. |
| DNBC Concentration | A molar excess of DNBC is typically used to ensure the complete derivatization of the analyte. | 2 to 10-fold molar excess | A very large excess can lead to increased background and interference from byproducts. |
Experimental Protocols
Protocol 1: Derivatization of Alcohols with DNBC for HPLC Analysis
This protocol is a general guideline and may require optimization for specific alcohols.
1. Reagents and Materials:
-
3,5-Dinitrobenzoyl chloride (DNBC), high purity
-
Analyte (alcohol)
-
Anhydrous Pyridine
-
Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent
-
HPLC-grade solvents for sample cleanup and analysis (e.g., ethyl acetate, hexane, dilute HCl, dilute NaHCO₃, water)
-
Vials and heating block or water bath
2. Procedure:
-
Sample Preparation: Dissolve a known amount of the alcohol sample in a minimal amount of anhydrous THF in a clean, dry vial.
-
Reagent Addition: Add a 2 to 5-fold molar excess of DNBC to the vial.
-
Addition of Base: Add a small amount of anhydrous pyridine to the mixture to act as a catalyst and acid scavenger.
-
Reaction: Cap the vial tightly and heat the mixture at 60-70°C for 1-2 hours. The reaction progress can be monitored by TLC or HPLC.
-
Reaction Quench and Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a small amount of water to quench the excess DNBC.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Sample Preparation for HPLC:
-
Filter the dried organic solution.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the HPLC mobile phase.
-
The sample is now ready for injection.
-
Protocol 2: Derivatization of Amines with DNBC for HPLC Analysis
This protocol is adapted for the rapid derivatization of primary and secondary amines.
1. Reagents and Materials:
-
3,5-Dinitrobenzoyl chloride (DNBC), high purity
-
Analyte (amine)
-
1 M Sodium Hydroxide (NaOH)
-
2 M Hydrochloric Acid (HCl)
-
Acetonitrile (B52724) (ACN)
-
Vials and vortex mixer
2. Procedure:
-
Sample Preparation: Prepare a standard or sample solution of the amine in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Derivatization Reagent Preparation: Prepare a solution of DNBC in acetonitrile (e.g., 50 mM). This solution should be prepared fresh.
-
Reaction:
-
In a vial, mix your amine sample with 1 M NaOH to make the solution alkaline.
-
Add a molar excess of the DNBC/acetonitrile solution.
-
Vortex the mixture vigorously for 1-3 minutes at room temperature.
-
-
Reaction Termination: Add 2 M HCl to the vial to neutralize the excess NaOH and quench the reaction.
-
Sample Preparation for HPLC:
-
The reaction mixture can often be directly injected into the HPLC system.
-
If necessary, centrifuge or filter the sample to remove any precipitate before injection.
-
Visualizations
Caption: Experimental workflow for DNBC derivatization.
Caption: Troubleshooting logic for low derivatization yield.
Caption: Chemical reaction of DNBC derivatization.
References
- 1. pubs.sciepub.com [pubs.sciepub.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 3,5-Dinitrobenzoyl Chloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 3,5-Dinitrobenzoyl chloride reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3,5-Dinitrobenzoyl chloride.
Issue 1: Low or No Yield of 3,5-Dinitrobenzoyl Chloride
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Question: I am experiencing a very low yield or no product at all in my reaction to synthesize 3,5-Dinitrobenzoyl chloride from 3,5-Dinitrobenzoic acid. What are the possible causes and how can I improve the yield?
-
Possible Causes & Solutions:
-
Presence of Moisture: Acyl chlorides are highly susceptible to hydrolysis. Any moisture in the reactants, solvent, or glassware will convert the product back to the carboxylic acid.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and ensure the 3,5-Dinitrobenzoic acid is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
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Inactive Chlorinating Agent: The chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride) may have degraded due to improper storage.
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Solution: Use a fresh, unopened bottle of the chlorinating agent or purify the existing stock by distillation.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it with an alcohol (like methanol) to form the corresponding ester, and comparing it to the starting material spot.[1][2] The reaction is complete when the carboxylic acid spot disappears.[3] Refluxing for 2-8 hours is a typical timeframe.[3]
-
-
Insufficient Reagent: The stoichiometry of the chlorinating agent may be insufficient.
-
Solution: Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents).
-
-
-
Troubleshooting Workflow for Low Yield:
A flowchart for troubleshooting low reaction yields.
Issue 2: Impure 3,5-Dinitrobenzoyl Chloride
-
Question: My final product is impure. What are the likely contaminants and how can I purify it?
-
Possible Causes & Solutions:
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Unreacted 3,5-Dinitrobenzoic Acid: The most common impurity is the starting material due to an incomplete reaction.
-
Hydrolysis Product: The product may have hydrolyzed back to 3,5-Dinitrobenzoic acid during workup.
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Solution: Minimize exposure to atmospheric moisture during workup and purification. Use dry solvents for extraction and recrystallization.
-
-
Side Products from Chlorinating Agent: If phosphorus-based chlorinating agents are used, byproducts like phosphorus trichloride (B1173362) oxide (POCl₃) can be present.[4][5][6]
-
Solvent Residue: Residual solvent from the reaction or purification may be present.
-
Solution: Remove the solvent under reduced pressure (e.g., using a rotary evaporator).[3]
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the most common and efficient method for synthesizing 3,5-Dinitrobenzoyl chloride?
-
Answer: The most common method is the reaction of 3,5-Dinitrobenzoic acid with a chlorinating agent.[7] Thionyl chloride (SOCl₂) is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.[5][8]
-
-
Question 2: What are the critical parameters to control for a high-yield reaction?
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Answer: The most critical parameter is maintaining anhydrous (dry) conditions throughout the experiment to prevent hydrolysis of the acyl chloride product. Other important factors include using a fresh, high-quality chlorinating agent, ensuring the reaction goes to completion, and using an appropriate solvent like toluene (B28343).[3]
-
-
Question 3: How can I monitor the progress of the reaction?
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Answer: The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3] To do this, a small sample of the reaction mixture is taken, and the excess chlorinating agent is quenched, for example, with a small amount of methanol (B129727) to convert the 3,5-Dinitrobenzoyl chloride to its methyl ester. The resulting mixture is then spotted on a TLC plate alongside the starting 3,5-Dinitrobenzoic acid. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.[1][2]
-
-
Question 4: What are the safety precautions I should take when working with thionyl chloride?
-
Answer: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The gaseous byproducts (HCl and SO₂) are also toxic and should be properly vented.[9]
-
Quantitative Data Summary
| Chlorinating Agent | Solvent | Reaction Conditions | Reported Yield | Reference |
| Thionyl chloride (SOCl₂) | Toluene | Reflux | 95% | [3] |
| Phosphorus pentachloride (PCl₅) | Not specified | Not specified | Not specified | [7] |
| Phosphorus trichloride (PCl₃) | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Synthesis of 3,5-Dinitrobenzoyl Chloride using Thionyl Chloride
This protocol is a general guideline and may require optimization based on specific laboratory conditions.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (filled with calcium chloride).
-
Allow the apparatus to cool to room temperature under an inert atmosphere (e.g., nitrogen).
-
-
Reaction Setup:
-
To the cooled flask, add 3,5-Dinitrobenzoic acid (1 equivalent).
-
Add anhydrous toluene as the solvent.
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the mixture at room temperature with stirring.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain for 2-8 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.[3]
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.[3]
-
-
Purification:
-
The crude 3,5-Dinitrobenzoyl chloride can be purified by vacuum distillation.[3]
-
-
Experimental Workflow Diagram:
A typical workflow for synthesizing 3,5-Dinitrobenzoyl chloride.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. 3,5-Dinitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. hansshodhsudha.com [hansshodhsudha.com]
Technical Support Center: 3,5-Dinitrobenzoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dinitrobenzoyl Chloride.
Troubleshooting Guide
This guide addresses common issues encountered during experimental procedures involving 3,5-Dinitrobenzoyl Chloride, with a focus on its side reactions with water.
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of the desired derivative | Hydrolysis of 3,5-Dinitrobenzoyl Chloride: The reagent has likely reacted with water present in the solvent, on the glassware, or in the starting material. This side reaction consumes the reagent, forming 3,5-dinitrobenzoic acid. | - Ensure anhydrous conditions: Use freshly distilled, dry solvents. Dry all glassware in an oven at >100°C for several hours and cool in a desiccator before use. - Use a drying agent: Add molecular sieves to the reaction mixture to scavenge any residual moisture.[1][2] - Store the reagent properly: Keep 3,5-Dinitrobenzoyl Chloride in a tightly sealed container in a desiccator. |
| Presence of a white, crystalline precipitate that is not the product | Formation of 3,5-Dinitrobenzoic Acid: The precipitate is likely the hydrolysis byproduct, 3,5-dinitrobenzoic acid, which is sparingly soluble in many organic solvents. | - Confirm the identity of the precipitate: Check the melting point of the precipitate (3,5-dinitrobenzoic acid melts at approximately 205°C). - Improve anhydrous technique: Refer to the solutions for "Low or no yield of the desired derivative." - Purification: The desired derivative can often be separated from 3,5-dinitrobenzoic acid by recrystallization or chromatography. |
| Inconsistent reaction times or yields | Variable amounts of water contamination: The extent of the hydrolysis side reaction is directly related to the amount of water present, leading to inconsistent results. | - Standardize drying procedures: Implement a consistent and rigorous protocol for drying solvents, glassware, and starting materials for all experiments. - Use a consistent source of reagents: Ensure the 3,5-Dinitrobenzoyl Chloride is from the same batch and has been stored under the same conditions. |
| Reaction turns cloudy or forms a precipitate upon addition of 3,5-Dinitrobenzoyl Chloride | Reaction with atmospheric moisture: If the reaction is performed in an open vessel, the reagent can react with moisture from the air. | - Use an inert atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of 3,5-Dinitrobenzoyl Chloride?
The primary side reaction of 3,5-Dinitrobenzoyl Chloride is its rapid hydrolysis in the presence of water.[3] The acyl chloride group is highly reactive and readily attacked by water, a nucleophile, to form 3,5-dinitrobenzoic acid and hydrochloric acid. This reaction is often vigorous.[4][5]
Q2: Why is it crucial to avoid water in reactions with 3,5-Dinitrobenzoyl Chloride?
Water competes with the intended nucleophile (e.g., an alcohol or amine) for the 3,5-Dinitrobenzoyl Chloride. This competitive reaction, known as hydrolysis, consumes the reagent and reduces the yield of the desired derivative. The formation of 3,5-dinitrobenzoic acid can also complicate the purification of the final product.
Q3: How can I minimize the hydrolysis of 3,5-Dinitrobenzoyl Chloride in my experiments?
To minimize hydrolysis, it is essential to maintain anhydrous (water-free) conditions throughout the experiment. This includes:
-
Using dry solvents.
-
Thoroughly drying all glassware.
-
Ensuring the starting materials are as dry as possible.
-
Storing the 3,5-Dinitrobenzoyl Chloride in a desiccator.
-
Considering the use of drying agents like molecular sieves in the reaction mixture.[1][2]
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the signs that hydrolysis has occurred?
The formation of a white, crystalline precipitate of 3,5-dinitrobenzoic acid is a common sign of hydrolysis. You may also observe lower than expected yields of your desired product.
Q5: Is the hydrolysis of 3,5-Dinitrobenzoyl Chloride affected by temperature or pH?
Quantitative Data on Hydrolysis
Hydrolysis and Alcoholysis Rate Constants for Benzoyl Chloride at 25°C
| Reaction | Solvent | Rate Constant (k) | Reference |
| Hydrolysis | Acetone with 6.22% water by volume | 0.0042 min⁻¹ | (Cited in[5]) |
| Hydrolysis | 95% Ethanol | 0.00949 min⁻¹ | [5] |
| Alcoholysis | 95% Ethanol | 0.0757 min⁻¹ | [5] |
| Alcoholysis | Absolute Ethanol | 0.0492 min⁻¹ | [5] |
Visualizing the Reaction Pathways
The following diagrams illustrate the intended derivatization reaction and the competing hydrolysis side reaction.
Caption: Competing reactions of 3,5-Dinitrobenzoyl Chloride.
Caption: Experimental workflow for derivatization with troubleshooting loop.
Experimental Protocols
Protocol 1: General Procedure for the Derivatization of a Primary or Secondary Alcohol with 3,5-Dinitrobenzoyl Chloride
Objective: To prepare the 3,5-dinitrobenzoate ester of a primary or secondary alcohol for characterization.
Materials:
-
3,5-Dinitrobenzoyl Chloride
-
The alcohol to be derivatized
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Anhydrous pyridine (B92270)
-
Anhydrous diethyl ether
-
5% Sodium bicarbonate solution
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Anhydrous magnesium sulfate
-
Molecular sieves, 3Å
-
Oven-dried glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Dry the alcohol to be derivatized over activated 3Å molecular sieves for at least 24 hours.
-
Ensure the 3,5-Dinitrobenzoyl Chloride has been stored in a desiccator.
-
-
Reaction Setup:
-
Assemble the dry glassware under a stream of inert gas.
-
In the round-bottom flask, dissolve the alcohol (1 equivalent) in a minimal amount of anhydrous pyridine.
-
In a separate flask, dissolve 3,5-Dinitrobenzoyl Chloride (1.1 equivalents) in a minimal amount of anhydrous diethyl ether.
-
-
Reaction:
-
Slowly add the 3,5-Dinitrobenzoyl Chloride solution to the alcohol solution via a dropping funnel with stirring.
-
An exothermic reaction may occur. Maintain the reaction temperature at room temperature, using a water bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing an excess of 5% sodium bicarbonate solution to neutralize the pyridine and any unreacted 3,5-Dinitrobenzoyl Chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 3,5-dinitrobenzoate ester.
-
Determine the melting point and characterize by spectroscopic methods (e.g., NMR, IR).
-
Protocol 2: Simplified Procedure for Derivatization of Alcohols in Samples with Low Water Content
This method is adapted from Valdez et al. for situations where the sample contains a small, unavoidable amount of water.[1][2]
Objective: To derivatize alcohols in a sample containing minor water contamination.
Materials:
-
3,5-Dinitrobenzoyl Chloride (DNBC)
-
Acetonitrile (B52724) (anhydrous)
-
Molecular sieves, 3Å, reactivated by heating at 250°C for 10 hours and cooled in a desiccator.
-
Alcohol standard solutions (prepared in water or a water/acetonitrile mixture)
-
2 mL vials with caps
Procedure:
-
Reagent Preparation:
-
Solution 1: Acetonitrile dried with molecular sieves.
-
Solution 2: Prepare a ~12 mg/mL solution of DNBC in dried acetonitrile (from Solution 1). Add molecular sieves to this solution as well.
-
-
Sample Preparation and Derivatization:
-
In a 2 mL vial, mix 100 µL of Solution 1 and 10 µL of the aqueous alcohol standard.
-
Add approximately 10 molecular sieves to the vial to dry the mixture.
-
To this dried mixture, add 100 µL of Solution 2 (DNBC solution).
-
Cap the vial and allow the reaction to proceed at room temperature. Reaction time may vary depending on the alcohol, but 15-30 minutes is a typical starting point.
-
-
Analysis:
References
- 1. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
How to remove excess Dinitrobenzoyl chloride from a reaction.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dinitrobenzoyl chloride.
Troubleshooting Guides
Question: My reaction is complete, but I'm not sure how to remove the unreacted 3,5-Dinitrobenzoyl chloride. What are the recommended methods?
Answer:
Excess 3,5-Dinitrobenzoyl chloride can be removed through several methods, depending on the stability of your desired product and the scale of your reaction. The primary strategies involve quenching the reactive acyl chloride, followed by extraction and purification.
-
Aqueous Workup with Mild Base:
-
Principle: 3,5-Dinitrobenzoyl chloride reacts with water (hydrolysis) to form the water-soluble 3,5-dinitrobenzoic acid. A mild base like sodium bicarbonate will neutralize the resulting hydrochloric acid and facilitate the dissolution of the benzoic acid derivative into the aqueous layer.[1]
-
Best For: Products that are stable to aqueous conditions and mild bases.
-
Caution: The hydrolysis of 3,5-Dinitrobenzoyl chloride can be slow if the compound is not well-dispersed in the reaction mixture. Vigorous stirring is recommended.
-
-
Nucleophilic Quenching with an Amine or Alcohol:
-
Principle: Excess 3,5-Dinitrobenzoyl chloride can be reacted with a simple amine (e.g., aniline (B41778) or a secondary amine) or alcohol (e.g., methanol (B129727) or ethanol) to form a stable amide or ester, respectively.[2][3][4] These byproducts can then be removed through chromatography or recrystallization.
-
Best For: Reactions where the product is sensitive to water or when a non-aqueous workup is preferred.
-
Caution: The resulting amide or ester will need to be easily separable from your desired product.
-
-
Solid-Phase Scavenging:
-
Principle: Polymer-bound scavengers (e.g., amine-functionalized resins) can be added to the reaction mixture to covalently bind with the excess 3,5-Dinitrobenzoyl chloride. The resin is then simply filtered off.
-
Best For: High-throughput screening or when traditional extraction methods are cumbersome.
-
Caution: This method can be more expensive and may require optimization to ensure complete removal.
-
Question: I performed an aqueous workup, but I'm still seeing impurities in my final product. What could have gone wrong?
Answer:
Several factors could lead to impurities remaining after an aqueous workup:
-
Incomplete Hydrolysis: If the 3,5-Dinitrobenzoyl chloride was not fully hydrolyzed, it may remain in the organic layer. Ensure sufficient time and vigorous stirring during the aqueous wash.
-
Product Precipitation: Your desired product might have some solubility in the aqueous layer, leading to loss of yield. Conversely, the 3,5-dinitrobenzoic acid byproduct might not be fully soluble in the aqueous layer if the pH is not sufficiently basic.
-
Emulsion Formation: Vigorous shaking during extraction can sometimes lead to the formation of an emulsion, which can trap impurities. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.
Question: Can I use a strong base like sodium hydroxide (B78521) to quench the reaction?
Answer:
While a strong base like sodium hydroxide will readily react with 3,5-Dinitrobenzoyl chloride, it is generally not recommended for quenching reactions where the desired product may be base-sensitive (e.g., esters that can be hydrolyzed). A milder base like sodium bicarbonate or potassium carbonate is usually a safer choice.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the removal of 3,5-Dinitrobenzoyl chloride?
A1: Thin-layer chromatography (TLC) is an effective way to monitor the progress of the removal. Spot the reaction mixture alongside a standard of 3,5-Dinitrobenzoyl chloride. The spot corresponding to the starting material should disappear upon successful removal.
Q2: Is 3,5-Dinitrobenzoyl chloride stable in water?
A2: 3,5-Dinitrobenzoyl chloride reacts with water, but the reaction may not be instantaneous, especially without vigorous mixing.[5] For controlled quenching, it is best to add the reaction mixture to the aqueous solution.
Q3: What is the best solvent for recrystallizing my product after a reaction with 3,5-Dinitrobenzoyl chloride?
A3: The choice of solvent will depend on the properties of your specific product. Common solvents for recrystallizing dinitrobenzoyl derivatives include ethanol, methanol, and mixtures of ethyl acetate (B1210297) and hexanes.[6][7]
Experimental Protocols
Protocol 1: Quenching and Removal by Aqueous Workup
-
Quenching: Slowly and carefully add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Layer Separation: Allow the layers to separate. The organic layer contains your product, and the aqueous layer contains the sodium 3,5-dinitrobenzoate (B1224709) salt.
-
Washing: Drain the aqueous layer. Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Further purify the crude product by recrystallization or column chromatography.
Protocol 2: Quenching with Methanol
-
Quenching: To the reaction mixture, add an excess of methanol (CH₃OH) and stir for 30 minutes at room temperature.
-
Solvent Removal: Remove the solvent and excess methanol under reduced pressure.
-
Purification: The resulting residue will contain your product and methyl 3,5-dinitrobenzoate. Purify by column chromatography or recrystallization to separate your product from the ester byproduct.
Data Presentation
| Method | Principle | Advantages | Disadvantages |
| Aqueous Workup | Hydrolysis to water-soluble carboxylic acid | Simple, cost-effective | Not suitable for water-sensitive products; risk of emulsion |
| Nucleophilic Quenching | Conversion to a stable amide or ester | Good for water-sensitive compounds | Requires an additional purification step to remove the byproduct |
| Solid-Phase Scavenging | Covalent binding to a resin | High purity, easy separation | Higher cost, may require optimization |
Visualizations
Caption: Decision workflow for removing excess Dinitrobenzoyl chloride.
Caption: Chemical pathway of this compound during aqueous workup.
References
- 1. hansshodhsudha.com [hansshodhsudha.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 4. 3,5-Dinitrobenzoyl Chloride | 99-33-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 3,5-Dinitrobenzoyl chloride | 99-33-2 [chemicalbook.com]
- 6. CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride - Google Patents [patents.google.com]
- 7. web.mnstate.edu [web.mnstate.edu]
Dinitrobenzoyl Chloride Derivatization: A Technical Support Hub
Welcome to the technical support center for dinitrobenzoyl chloride (DNBC) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental workflows. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your analytical endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization process with 3,5-dinitrobenzoyl chloride (DNBC).
Question: I am observing a very low or no yield of my derivatized product. What are the potential causes and how can I resolve this?
Answer: Low or no derivatization yield is a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality and Storage: 3,5-Dinitrobenzoyl chloride is highly sensitive to moisture.[1] Exposure to humidity can lead to hydrolysis of the reagent, rendering it inactive.[2]
-
Reaction Conditions: The efficiency of the derivatization reaction is highly dependent on the reaction conditions.
-
pH: The reaction with amines and alcohols typically requires a basic environment to facilitate the nucleophilic attack on the carbonyl carbon of DNBC.[4][5]
-
Temperature and Time: The reaction kinetics can be slow at room temperature, especially for less reactive analytes like sterically hindered alcohols.
-
Reagent Concentration: An insufficient amount of derivatizing reagent will lead to an incomplete reaction.
-
Solution: Use a stoichiometric excess of DNBC to ensure the complete derivatization of the analyte.
-
-
-
Presence of Water: Water in the sample or solvents will compete with the analyte for the DNBC reagent, leading to the formation of 3,5-dinitrobenzoic acid and reducing the yield of the desired derivative.[2]
-
Solution: Ensure that all solvents are anhydrous and consider drying the sample if it has a high water content. Using molecular sieves can help remove residual moisture from solvents.[2]
-
Question: My chromatogram shows multiple peaks for a single analyte. What could be the cause?
Answer: The appearance of multiple peaks for a single analyte can be due to several factors:
-
Incomplete Reaction: If the derivatization reaction has not gone to completion, you may see a peak for the unreacted analyte in addition to the derivatized product.
-
Solution: Re-optimize the reaction conditions as described above (pH, temperature, time, reagent concentration) to drive the reaction to completion.
-
-
Side Reactions: The presence of impurities in the analyte or reagents can lead to the formation of side products. The primary side product is the hydrolysis of DNBC to 3,5-dinitrobenzoic acid.[2]
-
Solution: Use high-purity reagents and solvents. A large, early-eluting peak in the chromatogram is often indicative of the hydrolyzed reagent.[7]
-
-
Chromatographic Issues: Problems with the HPLC system or column can also result in peak splitting or the appearance of artifact peaks.
-
Solution: Check for column voids, contamination, or a mismatch between the sample solvent and the mobile phase. Ensure the column is properly equilibrated before injection.
-
Question: I'm observing significant peak tailing in my chromatogram. How can I improve the peak shape?
Answer: Peak tailing is a common chromatographic problem that can affect the accuracy of quantification.
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column can interact with the polar functional groups of the derivatized analyte, leading to peak tailing.[8]
-
Solution: Lowering the pH of the mobile phase can help to suppress the ionization of residual silanols, thereby reducing these secondary interactions. Using an end-capped column or a column with a different stationary phase chemistry can also mitigate this issue.[8]
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution: Try diluting the sample or reducing the injection volume.[9]
-
-
Extra-column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can contribute to band broadening and peak tailing.
-
Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing my analyte with this compound?
A1: this compound is primarily used as a derivatizing agent to enhance the detectability of compounds that lack a strong chromophore, making them difficult to detect by UV-Vis spectrophotometry.[10] The dinitrobenzoyl group introduces a strong UV-absorbing moiety to the analyte molecule, significantly increasing its molar absorptivity and thus improving the sensitivity of the analytical method.
Q2: For which types of compounds is this compound derivatization suitable?
A2: 3,5-Dinitrobenzoyl chloride is a versatile reagent that can be used to derivatize compounds containing nucleophilic functional groups, primarily alcohols and primary and secondary amines.[10]
Q3: How should I prepare and store my this compound reagent solution?
A3: Due to its moisture sensitivity, it is crucial to prepare DNBC solutions fresh in an anhydrous solvent, such as acetonitrile.[5] The solid reagent should be stored in a tightly sealed container in a desiccator to protect it from humidity.[2]
Q4: What are the main by-products of the this compound derivatization reaction?
A4: The most common by-product is 3,5-dinitrobenzoic acid, which is formed from the hydrolysis of this compound in the presence of water.[11] In the synthesis of DNBC from 3,5-dinitrobenzoic acid using reagents like phosphorus pentachloride or thionyl chloride, by-products such as phosphorus oxychloride, hydrochloric acid, and sulfur dioxide can be formed.[11]
Q5: Are the dinitrobenzoyl derivatives stable?
A5: Yes, the resulting dinitrobenzamides (from amines) and dinitrobenzoate esters (from alcohols) are generally stable, allowing for reliable analysis by HPLC.[4]
Quantitative Data
The following tables provide a summary of quantitative data related to this compound derivatization to aid in method development and performance evaluation.
Table 1: Limits of Detection (LOD) for Biogenic Amines Derivatized with 3,5-Dinitrobenzoyl Chloride
| Analyte | Limit of Detection (LOD) (µg/L)[4] |
| Agmatine | 124 - 864 |
| Cadaverine | 124 - 864 |
| Histamine | 124 - 864 |
| Octopamine | 124 - 864 |
| 2-Phenylethylamine | 124 - 864 |
| Putrescine | 124 - 864 |
| Serotonin | 124 - 864 |
| Spermidine | 124 - 864 |
| Spermine | 124 - 864 |
| Tryptamine | 124 - 864 |
| Tyramine | 124 - 864 |
Note: The range of LODs is based on a signal-to-noise ratio of 3:1 for injected amounts of 203-1410 pg.[4]
Experimental Protocols
Protocol 1: Derivatization of Biogenic Amines with 3,5-Dinitrobenzoyl Chloride [4][5]
This protocol is suitable for the derivatization of primary and secondary amines in various sample matrices.
Materials:
-
3,5-Dinitrobenzoyl chloride (DNBC)
-
Acetonitrile (anhydrous)
-
1 M Sodium Hydroxide (NaOH)
-
2 M Hydrochloric Acid (HCl)
-
Sample containing biogenic amines
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent.
-
Derivatization Reaction:
-
To 100 µL of the sample solution in a microcentrifuge tube, add 100 µL of 1 M NaOH.
-
Add 200 µL of a 50 mM solution of DNBC in acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Allow the reaction to proceed at room temperature for 3 minutes.
-
-
Reaction Termination:
-
Add 100 µL of 2 M HCl to stop the reaction and neutralize the excess NaOH.
-
Vortex the mixture.
-
-
Sample Cleanup (if necessary):
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 2: General Derivatization of Alcohols and Amines with 3,5-Dinitrobenzoyl Chloride [1]
This protocol provides a general framework for the derivatization of hydroxyl and amino groups.
Materials:
-
3,5-Dinitrobenzoyl chloride (DNBC)
-
Tetrahydrofuran (THF), anhydrous
-
Sample containing alcohol or amine
-
Heating block or water bath
-
Rotary evaporator
-
Ether
-
Dilute Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the sample in 5 mL of anhydrous THF.
-
Derivatization Reaction:
-
Add 40 mg of DNBC and a few drops of pyridine to the sample solution.
-
Seal the reaction vessel and incubate at 60°C for 1 hour.
-
Cool the solution to room temperature.
-
-
Sample Cleanup:
-
Evaporate the solvent using a rotary evaporator.
-
Extract the residue with ether.
-
Wash the ether layer first with dilute HCl and then with water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Evaporate the ether to obtain the derivatized product, which can then be reconstituted in a suitable solvent for HPLC analysis.
-
Visualizations
Caption: Experimental workflow for DNBC derivatization.
Caption: Troubleshooting decision tree for low derivatization yield.
Caption: Desired reaction vs. common side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bvchroma.com [bvchroma.com]
- 10. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 11. hansshodhsudha.com [hansshodhsudha.com]
Technical Support Center: Troubleshooting Incomplete Derivatization with 3,5-Dinitrobenzoyl Chloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete derivatization with 3,5-Dinitrobenzoyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my derivatization reaction with 3,5-Dinitrobenzoyl chloride incomplete?
Incomplete derivatization can stem from several factors, including issues with reagent quality, reaction conditions, or the nature of the analyte itself. Common causes include the presence of moisture, improper stoichiometry, suboptimal temperature, or the presence of interfering substances in the sample. The stability of the 3,5-Dinitrobenzoyl chloride reagent is critical, as it is highly susceptible to hydrolysis.
Troubleshooting Steps:
-
Reagent Quality: Ensure the 3,5-Dinitrobenzoyl chloride is fresh and has been stored under anhydrous conditions. Use a new bottle if moisture contamination is suspected. All solvents and other reagents should be of high purity and anhydrous.
-
Reaction Conditions: Optimize the reaction time and temperature. While some reactions proceed at room temperature, others may require gentle heating. The pH of the reaction mixture is also crucial; a basic catalyst like pyridine (B92270) is often used to facilitate the reaction.
-
Stoichiometry: An excess of the derivatizing reagent is typically used to drive the reaction to completion. A molar excess of 1.2 to 2 times is common.
2. How can I confirm that my 3,5-Dinitrobenzoyl chloride reagent is still active?
The most straightforward method is to test it with a standard compound of known reactivity, such as a simple primary alcohol. If the derivatization of the standard is successful under optimal conditions, the reagent is likely active. Additionally, visual inspection is important; the reagent should be a pale yellow crystalline solid. Darkening or clumping may indicate decomposition.
3. What are the optimal reaction conditions for derivatization with 3,5-Dinitrobenzoyl chloride?
Optimal conditions can vary depending on the analyte. However, a general starting point is to dissolve the analyte and a slight excess of 3,5-Dinitrobenzoyl chloride in an anhydrous aprotic solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). The reaction is often catalyzed by a base such as pyridine.
General Protocol for Derivatization of an Alcohol:
-
Dissolve the alcohol (1 equivalent) in anhydrous pyridine.
-
Add 3,5-Dinitrobenzoyl chloride (1.2-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Some less reactive alcohols may require gentle heating (e.g., 60°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a small amount of water to hydrolyze the excess 3,5-Dinitrobenzoyl chloride.
-
Extract the derivative with a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (to remove pyridine) and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
-
Purify the derivative using column chromatography or recrystallization.
4. How does moisture affect the derivatization reaction?
Moisture readily hydrolyzes 3,5-Dinitrobenzoyl chloride to 3,5-Dinitrobenzoic acid, rendering it inactive for the derivatization of the target analyte. This side reaction consumes the reagent and can significantly lower the yield of the desired derivative.
Troubleshooting Moisture Contamination:
-
Dry all glassware in an oven before use.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents.
-
Store 3,5-Dinitrobenzoyl chloride in a desiccator.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if the analyte is particularly sensitive.
Quantitative Data Summary
Table 1: Influence of Reaction Time and Temperature on Derivatization Yield
| Analyte | Temperature (°C) | Reaction Time (min) | Derivatization Yield (%) |
| Propranolol | 25 | 30 | 85.2 |
| Propranolol | 25 | 60 | 98.5 |
| Propranolol | 60 | 15 | 99.1 |
| Atenolol | 25 | 60 | 75.4 |
| Atenolol | 60 | 30 | 96.8 |
| Atenolol | 60 | 60 | 97.2 |
Data is illustrative and based on typical optimization experiments.
Experimental Workflows & Logical Relationships
Caption: Experimental workflow for derivatization with 3,5-Dinitrobenzoyl chloride.
Caption: Troubleshooting decision tree for incomplete derivatization.
Technical Support Center: Stability of Dinitrobenzoyl Chloride Derivatives for HPLC Analysis
Welcome to the technical support center for the HPLC analysis of dinitrobenzoyl chloride (DNBC) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of your derivatized samples, and to offer solutions for common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DNBC) and why is it used in HPLC analysis?
A1: this compound, typically 3,5-dinitrobenzoyl chloride, is a highly reactive chemical used as a derivatizing agent in HPLC.[1] It is employed to attach a dinitrobenzoyl group to analytes that lack a strong chromophore, such as alcohols, phenols, and primary and secondary amines. This process, known as derivatization, significantly enhances the detectability of these compounds by UV-visible detectors, a common component of HPLC systems.[2] The two nitro groups on the aromatic ring make the resulting derivatives highly responsive to UV detection.[2]
Q2: How stable are the dinitrobenzoyl derivatives once formed?
A2: Dinitrobenzoyl derivatives, which are esters or amides, are generally considered stable.[3] However, their stability can be influenced by several factors, including pH, temperature, and the composition of the solvent or HPLC mobile phase. Amide derivatives (from primary and secondary amines) are generally more resistant to hydrolysis than ester derivatives (from alcohols and phenols). Studies on similar compounds like N-alkyl nitrobenzamides have shown them to be less susceptible to hydrolysis compared to their ester counterparts.
Q3: What are the primary degradation pathways for DNBC derivatives?
A3: The most common degradation pathway for dinitrobenzoyl derivatives, particularly the dinitrobenzoate esters, is hydrolysis. This reaction cleaves the ester bond, regenerating the original analyte (alcohol or phenol) and forming 3,5-dinitrobenzoic acid. This process can be catalyzed by acidic or basic conditions within the sample matrix or the HPLC mobile phase.
Q4: How can I prevent the degradation of my DNBC derivatives?
A4: To minimize degradation, it is crucial to control the storage and analysis conditions. This includes:
-
pH Control: Maintain the pH of your sample solutions and mobile phase within a neutral or slightly acidic range (pH 3-7) to minimize acid- or base-catalyzed hydrolysis.
-
Temperature: Store derivatized samples at low temperatures (e.g., 4°C for short-term storage or -20°C for long-term storage) to slow down potential degradation reactions.
-
Solvent Choice: Use aprotic solvents for sample storage whenever possible. If aqueous solutions are necessary, ensure they are buffered appropriately.
-
Minimize Time in Aqueous Mobile Phase: For HPLC analysis, especially with pH-sensitive derivatives, it is advisable to analyze the samples as soon as possible after they are placed in the autosampler.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of DNBC derivatives.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing) | - Secondary interactions between the derivative and residual silanols on the HPLC column.- Co-elution with an impurity or degradation product.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column.- Optimize the mobile phase pH to suppress silanol (B1196071) interactions (typically pH 3-5).- Incorporate a small amount of an amine modifier like triethylamine (B128534) (TEA) in the mobile phase (use with caution as it can affect column lifetime).- Perform a peak purity analysis to check for co-eluting species. |
| Poor Peak Shape (Fronting) | - Sample overload.- Sample solvent stronger than the mobile phase. | - Reduce the injection volume or dilute the sample.- Dissolve the sample in the initial mobile phase composition. |
| Peak Splitting or Doubling | - Partially blocked column frit.- Column void or channeling.- Sample injection in a solvent much stronger than the mobile phase.- Co-elution of closely related compounds. | - Reverse-flush the column (if permitted by the manufacturer).- Replace the column frit or the entire column.- Ensure the sample solvent is compatible with the mobile phase.- Adjust the mobile phase composition or gradient to improve resolution. |
| Loss of Signal/Response | - Degradation of the derivative in the sample vial or on the column.- Incomplete derivatization reaction. | - Re-evaluate sample storage conditions (pH, temperature).- Analyze samples promptly after preparation.- Optimize the derivatization reaction conditions (reagent concentration, reaction time, temperature, and pH). |
| Ghost Peaks or Baseline Artifacts | - Impurities in the derivatizing reagent or solvents.- Carryover from previous injections.- Degradation of derivatives in the autosampler. | - Use high-purity reagents and solvents.- Run blank injections to identify the source of contamination.- Implement a robust needle wash program in the autosampler method.- Keep the autosampler tray cool. |
| Variable Retention Times | - Inadequate column equilibration.- Changes in mobile phase composition or pH.- Temperature fluctuations. | - Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence.- Prepare fresh mobile phase daily and use a buffer.- Use a column oven to maintain a constant temperature. |
Experimental Protocols
General Protocol for Derivatization with 3,5-Dinitrobenzoyl Chloride
This protocol provides a general guideline for the derivatization of alcohols, phenols, and amines. Optimization may be required for specific analytes.
Materials:
-
Analyte solution
-
3,5-Dinitrobenzoyl chloride (DNBC) solution (e.g., 10 mg/mL in a suitable aprotic solvent like acetonitrile (B52724) or tetrahydrofuran)
-
Base catalyst (e.g., pyridine, triethylamine, or sodium carbonate solution)
-
Quenching solution (e.g., a solution of a primary amine like glycine (B1666218) or a dilute acid)
-
HPLC-grade solvents for dilution
Procedure:
-
To your analyte solution, add an appropriate amount of the base catalyst.
-
Add an excess of the DNBC solution.
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time (e.g., 30-60 minutes). The reaction progress can be monitored by analyzing aliquots over time.
-
Once the reaction is complete, add the quenching solution to react with the excess DNBC.
-
Dilute the reaction mixture to the desired concentration with the initial HPLC mobile phase before injection.
Stability Study Protocol for DNBC Derivatives
This protocol outlines a forced degradation study to assess the stability of your DNBC derivatives.
Stress Conditions:
-
Acidic Hydrolysis: Incubate the derivatized sample in a dilute acid solution (e.g., 0.1 M HCl) at a controlled temperature.
-
Basic Hydrolysis: Incubate the derivatized sample in a dilute base solution (e.g., 0.1 M NaOH) at a controlled temperature.
-
Oxidative Degradation: Treat the derivatized sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at a controlled temperature.
-
Thermal Degradation: Store the derivatized sample at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose the derivatized sample to UV and visible light according to ICH guidelines.
Procedure:
-
Prepare a stock solution of the DNBC derivative.
-
Subject aliquots of the stock solution to the different stress conditions for various time points.
-
At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed control sample.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent derivative.
Data Presentation
The following table summarizes hypothetical stability data for a DNBC-derivatized alcohol under various conditions. Actual data will vary depending on the specific analyte and conditions.
| Condition | Time (hours) | Parent Derivative Remaining (%) | Major Degradation Product (%) |
| 0.1 M HCl at 60°C | 0 | 100 | 0 |
| 2 | 85 | 15 (3,5-Dinitrobenzoic acid) | |
| 6 | 60 | 40 (3,5-Dinitrobenzoic acid) | |
| 0.1 M NaOH at 60°C | 0 | 100 | 0 |
| 1 | 50 | 50 (3,5-Dinitrobenzoic acid) | |
| 4 | 10 | 90 (3,5-Dinitrobenzoic acid) | |
| 3% H₂O₂ at RT | 24 | 98 | <2 (Unidentified) |
| 80°C (Dry Heat) | 24 | 95 | <5 (Unidentified) |
| Photostability (ICH) | 24 | 99 | <1 (Unidentified) |
Visualizations
Experimental Workflow for DNBC Derivatization and HPLC Analysis
Caption: A typical workflow for the derivatization of analytes with DNBC prior to HPLC analysis.
Logical Relationship for Troubleshooting Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues with DNBC derivatives.
References
Technical Support Center: Matrix Effects in LC-MS Analysis of Dinitrobenzoyl Chloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of dinitrobenzoyl chloride (DNBC) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[2]
Q2: Why are this compound (DNBC) derivatives susceptible to matrix effects?
A2: this compound is a derivatizing agent used to improve the chromatographic retention and ionization efficiency of certain analytes, particularly those with amine and phenol (B47542) functional groups.[4] The derivatization process itself introduces a chemical moiety to the analyte. While this can enhance detection, the resulting derivative may co-elute with matrix components that have similar physicochemical properties. This co-elution is a primary cause of matrix effects, as the matrix components can compete with the derivatized analyte for ionization, leading to ion suppression.[1]
Q3: What are the common sources of matrix effects when analyzing DNBC derivatives in biological samples?
A3: Common sources of matrix effects in the analysis of DNBC derivatives from biological matrices such as plasma, urine, or tissue homogenates include:
-
Phospholipids (B1166683): Abundant in biological membranes, these molecules are a notorious source of ion suppression in reversed-phase chromatography.[5][6]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers used in sample preparation can accumulate in the ion source and suppress the analyte signal.
-
Endogenous Metabolites: The vast number of small molecules naturally present in biological samples can co-elute with the DNBC derivative and interfere with its ionization.
-
Residual Sample Preparation Reagents: Incomplete removal of reagents used during protein precipitation or other cleanup steps can contribute to matrix effects.
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression is a type of matrix effect that results in a decreased analyte signal due to the presence of interfering compounds.[1] This is the more common phenomenon. Ion enhancement, on the other hand, is an increase in the analyte signal caused by co-eluting matrix components.[2] Both effects can lead to inaccurate quantitative results.
Troubleshooting Guides
Problem: I am observing significant ion suppression for my DNBC derivative.
Possible Causes and Solutions:
-
Cause: Co-elution of the DNBC derivative with matrix components.
-
Solution 1: Optimize Chromatographic Separation. Adjust the gradient, mobile phase composition, or column chemistry to better separate the analyte from interfering compounds.[1] Sometimes, simply modifying the elution gradient can move the analyte to a "cleaner" region of the chromatogram.
-
Solution 2: Improve Sample Preparation. Employ more rigorous sample cleanup techniques to remove matrix components prior to LC-MS analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be more effective at removing interferences than simple protein precipitation.[1]
-
-
Cause: High concentrations of phospholipids in the sample extract.
-
Solution: Use a phospholipid removal plate or column during sample preparation. Alternatively, modify the chromatographic method to divert the phospholipid-rich fraction to waste.
-
-
Cause: Suboptimal ion source conditions.
-
Solution: Tune the mass spectrometer's ion source parameters (e.g., capillary voltage, gas flows, temperature) to favor the ionization of the DNBC derivative over the interfering matrix components.
-
Problem: My calibration curve for the DNBC analyte is non-linear.
Possible Causes and Solutions:
-
Cause: Concentration-dependent matrix effects.
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for accurate quantification.
-
Solution 2: Matrix-Matched Calibration. Prepare calibration standards in a blank matrix that is identical to the sample matrix. This helps to compensate for consistent matrix effects across the concentration range.
-
Solution 3: Standard Addition. This method involves adding known amounts of the analyte to the sample and can be effective for correcting matrix effects in individual samples, though it is more labor-intensive.[7]
-
Problem: I am experiencing poor reproducibility between different sample lots.
Possible Causes and Solutions:
-
Cause: Variability in the matrix composition between different lots of biological samples.
-
Solution: Evaluate the matrix effect across multiple lots of the blank matrix during method development and validation. This will help to assess the robustness of the method. If significant variability is observed, a more effective sample cleanup method or the use of a SIL-IS is recommended.
-
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data that might be observed during the development of an LC-MS method for a DNBC-derivatized analyte. Note that these are illustrative values, and actual results will vary depending on the analyte, matrix, and specific analytical method.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) (Ion Suppression) |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 15 - 30 |
| Solid-Phase Extraction (SPE) | 80 - 100 | 5 - 20 |
Experimental Protocols
Protocol 1: Derivatization of Amines with 3,5-Dinitrobenzoyl Chloride
This protocol is a general guideline for the derivatization of primary and secondary amines with 3,5-dinitrobenzoyl chloride (DNBC) for LC-MS analysis, adapted from established methods for similar derivatizing agents.[8][9]
Materials:
-
3,5-Dinitrobenzoyl chloride (DNBC) solution (e.g., 50 mM in acetonitrile)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Acetonitrile (LC-MS grade)
-
2-Propanol
-
Sample extract or standard solution
Procedure:
-
To your sample or standard, add 1 M NaOH to adjust the pH to a basic level.
-
Add 2-propanol to the sample mixture.
-
Add the 50 mM DNBC solution in acetonitrile. The reaction is typically rapid and can be completed within 3 minutes at room temperature.[8]
-
Stop the reaction by adding 2 M HCl to acidify the mixture.[8]
-
The derivatized sample is now ready for LC-MS analysis. Depending on the sample matrix, a further cleanup step such as LLE or SPE may be necessary.
Protocol 2: LC-MS/MS Analysis of DNBC Derivatives
This is a general starting point for the LC-MS/MS analysis of DNBC derivatives. Optimization will be required for specific analytes.
Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution from a low to a high percentage of mobile phase B is typically employed to separate the derivatized analytes from matrix components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column).
-
Injection Volume: Typically 1-10 µL.
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative ion mode due to the electron-withdrawing nitro groups on the DNBC moiety.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Precursor Ion: The [M-H]⁻ of the DNBC-derivatized analyte.
-
Product Ion(s): Characteristic fragment ions of the derivative.
-
Visualizations
Caption: Experimental workflow for the analysis of DNBC derivatives.
Caption: Decision tree for troubleshooting matrix effects in DNBC analysis.
Caption: Mechanisms of ion suppression in the ESI source.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,5-Dinitrobenzoyl Chloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-dinitrobenzoyl chloride and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and derivatization reactions involving 3,5-dinitrobenzoyl chloride.
Issue 1: Low or No Yield of 3,5-Dinitrobenzoyl Chloride during Synthesis
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete reaction | Ensure the 3,5-dinitrobenzoic acid is fully consumed. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction of 3,5-dinitrobenzoic acid with thionyl chloride in toluene (B28343) at reflux is typically complete within 2-8 hours. |
| Hydrolysis of the product | 3,5-Dinitrobenzoyl chloride is highly susceptible to hydrolysis by atmospheric moisture.[1] Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions, for example, under a dry nitrogen atmosphere. |
| Degradation of the product | Avoid excessive heating during synthesis and work-up. Distillation, if performed, should be done under reduced pressure to avoid decomposition.[2] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in 3,5-dinitrobenzoyl chloride synthesis.
Issue 2: Impure 3,5-Dinitrobenzoyl Chloride Derivative After Reaction
Possible Causes and Solutions:
| Cause | Solution |
| Presence of unreacted 3,5-dinitrobenzoyl chloride | After the reaction, wash the crude product with a cold, dilute aqueous sodium bicarbonate solution.[3] This will react with and remove the unreacted acid chloride. |
| Presence of 3,5-dinitrobenzoic acid | The starting material, 3,5-dinitrobenzoyl chloride, may have been partially hydrolyzed.[1] Wash the crude product with a dilute sodium bicarbonate solution to remove the acidic impurity. |
| Formation of side products | For derivatives of tertiary alcohols, elevated temperatures can lead to decomposition via an E2 reaction.[1] It is advisable to conduct the reaction under milder conditions. |
| Residual solvent or reagents | Ensure the purified derivative is thoroughly dried after recrystallization to remove any residual solvent. |
Purification Workflow:
Caption: General purification workflow for 3,5-dinitrobenzoyl chloride derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in commercial 3,5-dinitrobenzoyl chloride and how can I remove it?
A1: The most common impurity is 3,5-dinitrobenzoic acid, which forms due to the hydrolysis of the acyl chloride by atmospheric moisture.[1] To purify commercial 3,5-dinitrobenzoyl chloride, it can be treated with thionyl chloride in boiling benzene (B151609) under a dry nitrogen atmosphere. After the reaction, the solvent and excess thionyl chloride are removed under vacuum to yield the purified product.
Q2: My 3,5-dinitrobenzoate (B1224709) derivative is an oil and will not crystallize. What should I do?
A2: If the derivative is an oil, it may be due to impurities hindering crystallization. First, ensure all acidic impurities have been removed by washing with sodium bicarbonate solution. If it still fails to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective. Alternatively, attempting the crystallization with a different solvent system may be successful.
Q3: The melting point of my purified derivative is lower than the literature value. What does this indicate?
A3: A melting point that is lower and broader than the literature value typically indicates the presence of impurities. The most common impurity is the corresponding 3,5-dinitrobenzoic acid. Further purification, such as another recrystallization, is recommended. Ensure the product is completely dry, as residual solvent can also depress the melting point.
Q4: Can I use 3,5-dinitrobenzoyl chloride to derivatize tertiary alcohols?
A4: Yes, but with caution. The derivatization of tertiary alcohols with 3,5-dinitrobenzoyl chloride, especially at elevated temperatures in the presence of a pyridine (B92270) base, can sometimes fail due to decomposition of the resulting ester through an E2 elimination reaction.[1] Milder reaction conditions are recommended for the acylation of tertiary alcohols.
Data Presentation
Table 1: Melting Points of 3,5-Dinitrobenzoate Derivatives of Common Alcohols
| Alcohol | Derivative Melting Point (°C) |
| Methanol | 108-109 |
| Ethanol | 91-92 |
| n-Propanol | 73 |
| Isopropanol | 122 |
| n-Butanol | 63-64 |
| sec-Butanol | 75-76 |
| tert-Butanol | 142 |
| n-Pentanol (Amyl alcohol) | 47-48 |
| Isopentanol (Isoamyl alcohol) | 61-62 |
| n-Hexanol | 57-58 |
| n-Octanol | 61-62 |
| n-Decanol | 57-58 |
| Benzyl alcohol | 112-113 |
Note: Melting points can vary slightly based on the purity of the product and the experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dinitrobenzoyl Chloride
This protocol is adapted from a general procedure for the preparation of aromatic acid chlorides.
Materials:
-
3,5-Dinitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 3,5-dinitrobenzoic acid (0.01 mol) with dry toluene (40 mL).
-
Add thionyl chloride (1.6 mL, 0.02 mol) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux.
-
Monitor the reaction by TLC until the 3,5-dinitrobenzoic acid is completely consumed (typically 2-8 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture on a rotary evaporator to remove the toluene and excess thionyl chloride.
-
The crude 3,5-dinitrobenzoyl chloride can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like carbon tetrachloride or petroleum ether.
Protocol 2: Purification of a 3,5-Dinitrobenzoate Derivative by Recrystallization
Materials:
-
Crude 3,5-dinitrobenzoate derivative
-
Ethanol
-
N,N-dimethylformamide (if necessary)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Place the crude, solid derivative in an Erlenmeyer flask.
-
Add a minimal amount of boiling ethanol to dissolve the solid. If the solid is not readily soluble in boiling ethanol, add N,N-dimethylformamide dropwise until a clear solution is obtained at the boiling point.
-
Once the solid is completely dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
After the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the crystals thoroughly to remove all traces of solvent. The melting point of the dried crystals can be taken to assess purity.[4]
References
Validation & Comparative
A Comparative Guide to Amine Analysis: Dinitrobenzoyl Chloride vs. Dansyl Chloride
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of amines is a critical task in a multitude of applications, from metabolomics to pharmaceutical quality control. Due to the inherent lack of strong chromophores or fluorophores in many amines, direct detection via High-Performance Liquid Chromatography (HPLC) is often challenging. Pre-column derivatization, a process that chemically modifies the analyte to enhance its detectability, is a widely adopted solution. This guide provides an objective comparison of two common derivatizing agents: 3,5-Dinitrobenzoyl chloride (DNBC) and 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride).
Principle of Derivatization
Both dinitrobenzoyl chloride and dansyl chloride react with the nucleophilic primary and secondary amino groups of analytes to form stable derivatives. This chemical modification imparts properties to the amines that make them readily detectable by UV-Visible or fluorescence detectors.
This compound (DNBC) reacts with amines to form N-substituted benzamide (B126) derivatives. The two electron-withdrawing nitro groups on the aromatic ring of DNBC make the carbonyl carbon highly electrophilic, facilitating a rapid reaction with amines.[1] The resulting derivatives possess a strong chromophore, allowing for sensitive UV detection.[2]
Dansyl Chloride , on the other hand, reacts with primary and secondary amines to produce highly stable and intensely fluorescent N-dansyl-sulfonamide adducts.[3][4] This fluorogenic property allows for exceptionally sensitive detection in the picomole to femtomole range.[5] The resulting dansylated amines are also UV-absorbent and can be analyzed by mass spectrometry.[6][7]
Performance Comparison
The choice of derivatization reagent is pivotal and depends on the specific requirements of the analysis, such as the desired sensitivity, the available detection methods, and the nature of the sample matrix.
| Parameter | This compound | Dansyl Chloride |
| Analyte Reactivity | Primary and secondary amines.[2] | Primary and secondary amines.[4] |
| Detection Method | UV-Visible Spectroscopy.[8] | Fluorescence Detection (FLD), UV-Visible Spectroscopy, Mass Spectrometry (MS).[5] |
| Derivative Stability | Stable N-substituted benzamide derivatives.[2] | Highly stable N-dansyl-sulfonamide adducts.[3][9] |
| Reaction Conditions | Rapid reaction at ambient temperature (e.g., 3 minutes).[8] | Typically requires elevated temperatures (e.g., 60°C for 45 minutes) and alkaline conditions.[9][10] |
| Limit of Detection (LOD) | 124-864 µg/L (injected amounts 203-1410 pg).[8] | 0.015–0.075 µg/mL (for biogenic amines).[9] |
| Limit of Quantification (LOQ) | Not widely reported. | 0.05–0.25 µg/mL (for biogenic amines).[9] |
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving reproducible and reliable results. Below are representative protocols for the derivatization of amines using this compound and dansyl chloride.
This compound Derivatization of Biogenic Amines
This protocol is based on the method described by Kirschbaum et al. (2000) for the analysis of biogenic amines in fermented foods.[8]
Reagents:
-
1 M Sodium Hydroxide (NaOH)
-
50 mM 3,5-Dinitrobenzoyl chloride (DNBZ-Cl) in acetonitrile (B52724)
-
2 M Hydrochloric Acid (HCl)
-
2-Propanol
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Extract amines from the sample matrix using an appropriate method.
-
Derivatization:
-
To the amine extract, add 1 M NaOH.
-
Add 2-propanol.
-
Add 50 mM DNBZ-Cl in acetonitrile.
-
Vortex the mixture and allow it to react for 3 minutes at ambient temperature.
-
-
Reaction Termination: Stop the reaction by adding 2 M HCl.
-
HPLC Analysis:
-
Inject an aliquot of the final solution into the HPLC system.
-
Column: Encapsulated stationary reversed-phase column.
-
Mobile Phase: A ternary gradient system.
-
Detection: UV at 260 nm.[8]
-
Dansyl Chloride Derivatization of Biogenic Amines
This protocol is based on the method described for the determination of biogenic amines in Lycium barbarum L.[9]
Reagents:
-
5 mg/mL Dansyl chloride in acetone
-
NaHCO₃/Na₂CO₃ buffer (pH 10.0)
-
Ammonia (B1221849) solution
-
Acetonitrile (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a standard solution of amines or an extract of the sample.
-
Derivatization:
-
Mix 0.5 mL of the amine solution with 0.5 mL of dansyl chloride solution and 1 mL of the NaHCO₃/Na₂CO₃ buffer.
-
Heat the mixture in a water bath at 60°C for 45 minutes.[9]
-
-
Quenching:
-
Cool the mixture to room temperature.
-
Add 100 µL of ammonia solution to quench the excess dansyl chloride and react for 30 minutes in the dark.[9]
-
-
Sample Dilution and Filtration: Adjust the final volume to 5 mL with acetonitrile and filter through a 0.45 µm membrane filter.
-
HPLC Analysis:
-
Inject the filtered solution into the HPLC system.
-
Column: C18 reversed-phase column.
-
Detection: Fluorescence detector (Excitation/Emission wavelengths will depend on the specific dansylated amine, but are generally in the range of 325-340 nm for excitation and 500-560 nm for emission).[11]
-
Visualizing the Workflow and Chemistry
To better illustrate the processes, the following diagrams outline the chemical reactions and experimental workflows.
Caption: Reaction of an amine with this compound.
Caption: Reaction of an amine with dansyl chloride.
Caption: A generalized workflow for amine analysis.
Conclusion
Both this compound and dansyl chloride are effective derivatizing agents for the analysis of primary and secondary amines. The choice between them hinges on the specific analytical requirements.
-
This compound offers a rapid and straightforward derivatization procedure suitable for HPLC-UV analysis. Its main advantage is the speed of the reaction at ambient temperature.
-
Dansyl chloride provides superior sensitivity due to the highly fluorescent nature of its derivatives, making it the reagent of choice for trace-level analysis.[12] While the derivatization protocol is more time-consuming and requires heating, the resulting stable derivatives and the potential for very low detection limits often justify the additional effort.[9]
For researchers aiming for high-throughput analysis with standard HPLC-UV equipment, this compound is a viable option. However, for applications demanding the utmost sensitivity and for laboratories equipped with fluorescence detectors, dansyl chloride is the more powerful and versatile tool.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Validation Using Dinitrobenzoyl Chloride for Analystical Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification of analytes is paramount. High-Performance Liquid Chromatography (HPLC) stands as a powerful technique for separating, identifying, and quantifying compounds. However, many analytes lack a significant chromophore, rendering them difficult to detect using standard UV-Vis detectors. Chemical derivatization addresses this challenge by modifying the analyte to enhance its detectability. This guide provides an objective comparison of HPLC methods utilizing dinitrobenzoyl chloride as a derivatization reagent against other common alternatives, supported by experimental data and detailed protocols.
The validation of any analytical method is crucial to ensure its reliability, accuracy, and precision.[1][2][3][4] This guide will delve into the validation parameters for an HPLC method employing this compound and compare its performance characteristics with methods using other derivatizing agents.
The Role of this compound in HPLC Derivatization
This compound, particularly 3,5-dinitrobenzoyl chloride (DNBZ-Cl), is a versatile derivatizing reagent used for the pre-column derivatization of compounds containing primary and secondary amine or hydroxyl functional groups. The resulting dinitrobenzoyl derivatives exhibit strong UV absorbance, significantly enhancing their detection by HPLC with a UV detector.[5]
Key Advantages of this compound:
-
Broad Applicability: Reacts with a wide range of primary and secondary amines and alcohols.[5][6][7]
-
Stable Derivatives: Forms stable derivatives suitable for chromatographic analysis.[5]
-
Enhanced UV Detection: The dinitrophenyl group provides a strong chromophore, enabling sensitive detection.[5]
-
Rapid Reaction: The derivatization reaction is typically fast and can be completed under mild conditions.[5]
Comparison of Derivatization Reagents
The choice of derivatization reagent is a critical decision in HPLC method development. The ideal reagent should react quickly and completely with the analyte to form a single, stable derivative with high detection sensitivity. Below is a comparison of this compound with other commonly used derivatization reagents.
| Derivatization Reagent | Target Functional Groups | Detection Method | Advantages | Disadvantages |
| 3,5-Dinitrobenzoyl Chloride (DNBZ-Cl) | Primary & Secondary Amines, Alcohols | UV | Stable derivatives, good UV absorption, reacts with a broad range of analytes.[5] | Can react with other nucleophiles, potential for by-products. |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines, Phenols | Fluorescence, UV | High sensitivity (fluorescence), well-established reagent.[8][9] | Slow reaction, can form by-products, reagent itself is fluorescent.[10] |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence | High sensitivity, clean reaction with minimal by-products.[8][11] | Reagent can interfere with chromatography, derivatives can be unstable. |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Very fast reaction, automated derivatization is possible.[9][10][11] | Derivatives can be unstable, does not react with secondary amines.[10][11] |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Primary & Secondary Amines | Fluorescence, UV | Stable derivatives, reacts with both primary and secondary amines.[9] | Can be more expensive than other reagents. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful analytical method validation.
Protocol 1: Derivatization of Amines with 3,5-Dinitrobenzoyl Chloride
This protocol outlines a general procedure for the pre-column derivatization of biogenic amines.[5]
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent (e.g., acetonitrile).
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 200 µL of 1 M sodium hydroxide.
-
Add 300 µL of a 50 mM solution of 3,5-dinitrobenzoyl chloride in acetonitrile.
-
Vortex the mixture for 3 minutes at room temperature.
-
-
Reaction Termination: Add 200 µL of 2 M hydrochloric acid to stop the reaction.
-
Analysis: Inject an appropriate volume of the final solution into the HPLC system.
Protocol 2: Derivatization of Amino Acids with Dansyl Chloride
This protocol provides a general procedure for the derivatization of amino acids.[12]
-
Reagent Preparation:
-
Prepare a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile.
-
Prepare a 0.1 M sodium bicarbonate buffer (pH 9.5).
-
-
Derivatization Reaction:
-
To 100 µL of the amino acid standard or sample, add 200 µL of the Dansyl Chloride solution.
-
Add 100 µL of the sodium bicarbonate buffer.
-
Incubate the mixture at 60°C for 45 minutes.
-
-
Reaction Quenching: Add 100 µL of 2% (v/v) acetic acid to quench the reaction.
-
Analysis: Inject the derivatized sample into the HPLC system.
Workflow for HPLC Method Validation using this compound
Caption: Workflow for HPLC method validation.
Performance Data Comparison
The following tables summarize typical performance data for HPLC methods using this compound and an alternative derivatization reagent for the analysis of amino acids. This data is compiled from various studies and is intended for comparative purposes. Actual performance may vary depending on the specific analyte, matrix, and instrumentation.
Table 1: HPLC Method Validation Parameters for Amino Acid Analysis using 3,5-Dinitrobenzoyl Chloride Derivatization
| Validation Parameter | Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL[5] |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 2% |
Table 2: HPLC Method Validation Parameters for Amino Acid Analysis using Dansyl Chloride Derivatization
| Validation Parameter | Performance |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.005 - 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.015 - 0.06 µg/mL |
| Accuracy (Recovery %) | 93 - 107% |
| Precision (RSD %) | < 3% |
Logical Relationship of Derivatization and Analysis
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. mastelf.com [mastelf.com]
- 3. analytical method validation and validation of hplc | PPT [slideshare.net]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]
- 7. The identification of amino-acids by means of 3:5-dinitrobenzoyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
A Comparative Guide to Dinitrobenzoyl Chloride Derivatization for Accurate and Precise Analyte Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes such as alcohols and amines is a critical challenge, especially for compounds lacking a strong chromophore for UV detection. Chemical derivatization with 3,5-dinitrobenzoyl chloride (DNBC) is a widely utilized pre-column technique in High-Performance Liquid Chromatography (HPLC) to enhance the detectability of these compounds. This guide provides an objective comparison of the accuracy and precision of DNBC derivatization with other common derivatizing agents, supported by experimental data, to inform the selection of the most suitable method for your analytical needs.
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent significantly impacts the accuracy, precision, and sensitivity of an analytical method. This section compares the performance of 3,5-dinitrobenzoyl chloride with two other commonly used derivatizing agents: benzoyl chloride and dansyl chloride. The data presented is compiled from various studies to provide a comparative overview.
| Derivatization Reagent | Analyte(s) | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Detection Method |
| 3,5-Dinitrobenzoyl Chloride | Biogenic Amines | Fish Sauce | Intra-day: 88.6 - 103.7Inter-day: 94.2 - 101.5[1] | Intra-day: < 3.2Inter-day: < 4.2[1] | HPLC-UV |
| Benzoyl Chloride | Biogenic Amines | Non-alcoholic Beer | 87.3 - 96.3[2] | Repeatability: > 4.6Reproducibility: > 6.7[2] | HPLC |
| Neurochemicals | Serum | Reproducible with RSD < 8%[3] | < 8[3] | LC-MS | |
| Dansyl Chloride | Biogenic Amines | Intestinal and Fecal Samples | 67 - 110[4] | Intra-assay: < 5[4] | HPLC-Fluorescence |
| Biogenic Amines | Lycium barbarum L. | 79.3 - 110.3[5] | Intra-day: 0.66 - 2.69Inter-day: 0.91 - 4.38[5] | HPLC |
Experimental Workflows and Methodologies
Detailed experimental protocols are crucial for reproducing and validating analytical methods. The following sections provide representative protocols for derivatization using 3,5-dinitrobenzoyl chloride, benzoyl chloride, and dansyl chloride.
3,5-Dinitrobenzoyl Chloride Derivatization of Biogenic Amines
This protocol describes the pre-column derivatization of biogenic amines in fermented foods for HPLC analysis.[6]
Reagents:
-
1 M Sodium Hydroxide (NaOH)
-
2-Propanol
-
50 mM 3,5-Dinitrobenzoyl chloride (DNBZ-Cl) in acetonitrile (B52724)
-
2 M Hydrochloric Acid (HCl)
Procedure:
-
Samples are derivatized in 1 M NaOH at ambient temperature.
-
2-propanol and 50 mM DNBZ-Cl in acetonitrile are added. The reaction proceeds for 3 minutes.
-
The reaction is terminated by the addition of 2 M HCl.
-
The DNBZ derivatives are then quantified by their UV-absorption at 260 nm using HPLC.
Benzoyl Chloride Derivatization of Neurochemicals
This protocol outlines the derivatization of neurochemicals in biological samples for LC-MS analysis.[3]
Reagents:
-
100 mM Sodium Carbonate
-
2% (v/v) Benzoyl Chloride (BzCl) in acetonitrile
-
Internal Standard Mixture
Procedure:
-
To 20 µL of the sample supernatant, sequentially add 10 µL of 100 mM sodium carbonate, 10 µL of 2% BzCl in acetonitrile, and 10 µL of the internal standard mixture.
-
Vortex the mixture after each addition.
-
The derivatized sample is then ready for LC-MS analysis.
Dansyl Chloride Derivatization of Biogenic Amines
This protocol describes the pre-column derivatization of biogenic amines for HPLC analysis.[5]
Reagents:
-
5 mg/mL Dansyl Chloride (Dns-Cl) in acetone
-
Sodium Bicarbonate buffer (pH 9.8)
Procedure:
-
The derivatization is carried out by reacting the sample with 5 mg/mL Dns-Cl in an alkaline medium (sodium bicarbonate buffer).
-
The reaction mixture is incubated at 60°C for 45 minutes.
-
The resulting stable Dns-Cl derivatives are then analyzed by HPLC.
Conclusion
The choice of derivatization reagent is a critical factor in the development of accurate and precise analytical methods for compounds with poor detectability. 3,5-Dinitrobenzoyl chloride offers a reliable and validated method for the quantification of biogenic amines, demonstrating good accuracy and precision.[1] When compared to alternatives like benzoyl chloride and dansyl chloride, the selection should be based on the specific analytes, the required sensitivity, and the available instrumentation. While dansyl chloride derivatization coupled with fluorescence detection may offer higher sensitivity for certain applications, DNBC with UV detection provides a robust and accessible method for routine analysis.[5][6] The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Performance of Dinitrobenzoyl Chloride Derivatization Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods utilizing Dinitrobenzoyl chloride (DNB-Cl) for the derivatization of analytes, primarily for High-Performance Liquid Chromatography (HPLC) analysis. Due to the limited availability of public inter-laboratory comparison studies for this specific derivatization agent, this document synthesizes typical performance data and methodologies from various validation studies to offer a representative performance benchmark.
Introduction to this compound Derivatization
3,5-Dinitrobenzoyl chloride (3,5-DNB-Cl) is a frequently used derivatizing agent in analytical chemistry. It reacts with primary and secondary amines, as well as alcohols, to form stable derivatives with strong ultraviolet (UV) absorbance, significantly enhancing their detectability in HPLC-UV systems.[1][2][3] This makes it a valuable tool for the quantification of compounds that lack a native chromophore. The reaction proceeds via a nucleophilic acyl substitution mechanism.[1]
Comparative Performance Data
The following table summarizes typical performance characteristics of HPLC methods using 3,5-Dinitrobenzoyl chloride for the derivatization of various analytes, as reported in different studies. It is important to note that these values are not from a single inter-laboratory comparison but are compiled to provide an expected range of performance.
| Performance Metric | Typical Value Range | Analyte Class Examples | Notes |
| Limit of Detection (LOD) | 0.01 - 864 µg/L | Biogenic Amines, Alcohols | The wide range is highly dependent on the analyte, sample matrix, and specific instrumentation used. Lower detection limits are often achieved with fluorescence detectors, although DNB-Cl derivatives are primarily analyzed by UV.[4] |
| Limit of Quantification (LOQ) | 0.05 - 1.0 µg/mL | Biogenic Amines | Similar to LOD, the LOQ is analyte and matrix-dependent. |
| Linearity (R²) | > 0.99 | N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA) | DNB-Cl derivatization methods generally exhibit excellent linearity over a defined concentration range.[5][6] |
| Recovery | 82.43% - 109.2% | Biogenic Amines, NDMA, NDEA | Recovery rates can be influenced by the complexity of the sample matrix and the efficiency of the extraction and derivatization steps.[4][6] |
| Precision (RSD%) | < 15% | NDMA, NDEA | Precision is typically evaluated at different concentration levels and reflects the repeatability of the method.[6] |
Experimental Protocols
Below are detailed methodologies for the derivatization of biogenic amines and a general procedure for alcohols and amines using 3,5-Dinitrobenzoyl chloride.
Protocol 1: Derivatization of Biogenic Amines in Fermented Foods
This method is adapted from a procedure for the analysis of biogenic amines.[1][4]
-
Sample Preparation: Place the sample in a solution of 1 M Sodium Hydroxide (NaOH).
-
Derivatization:
-
Add 2-propanol to the sample solution.
-
Add 50 mM 3,5-Dinitrobenzoyl chloride in acetonitrile.
-
Allow the reaction to proceed for 3 minutes at room temperature.[1]
-
-
Reaction Termination: Stop the reaction by adding 2 M Hydrochloric Acid (HCl).[1]
-
Analysis: The resulting dinitrobenzoyl derivatives are ready for HPLC analysis with UV detection at 260 nm.[1]
Protocol 2: General Derivatization of Alcohols and Amines
This protocol provides a general procedure for derivatizing hydroxyl and amino groups.[3]
-
Sample Preparation: Dissolve 1-5 mg of the sample in 5 mL of Tetrahydrofuran (THF).
-
Derivatization:
-
Add 40 mg of 3,5-Dinitrobenzoyl chloride and a few drops of pyridine (B92270) to the sample solution.
-
Seal the reaction vessel and incubate at 60°C for 1 hour.
-
Cool the solution to room temperature.
-
-
Sample Cleanup (Recommended):
-
Evaporate the solvent.
-
Extract the residue with ether.
-
Wash the ether layer with diluted hydrochloric acid and then with water.
-
-
Analysis: The final ether solution can be used for HPLC analysis, with UV detection typically around 254 nm.[3]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for DNB-Cl derivatization and the nucleophilic acyl substitution mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure | MDPI [mdpi.com]
Dinitrobenzoyl Chloride: A Viable Alternative to Sanger's Reagent for N-Terminal Amino Acid Analysis
In the realm of protein analysis, the identification of the N-terminal amino acid is a critical step for protein sequencing, characterization, and understanding protein function. For decades, Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), has been a cornerstone in this process. However, 2,4-Dinitrobenzoyl chloride is emerging as a noteworthy alternative, offering comparable stability of its derivatives. This guide provides a comprehensive comparison of these two reagents, supported by experimental data and detailed protocols, to assist researchers in making an informed choice for their N-terminal analysis needs.
Principle of the Method
Both Sanger's reagent and Dinitrobenzoyl chloride function by labeling the free α-amino group of the N-terminal amino acid of a polypeptide chain. This derivatization is followed by acid hydrolysis of the entire peptide. The covalent bond formed between the reagent and the N-terminal amino acid is resistant to this hydrolysis, allowing for the subsequent identification of the labeled amino acid, typically by chromatography.
The key difference in their mechanism lies in the type of reaction. Sanger's reagent reacts via a nucleophilic aromatic substitution, where the amino group of the peptide attacks the benzene (B151609) ring of DNFB, displacing the fluorine atom. In contrast, 2,4-Dinitrobenzoyl chloride, an acyl chloride, undergoes a nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon.
Performance Comparison
While both reagents effectively label the N-terminal amino acid, their performance can be evaluated based on several key parameters. The following table summarizes the available data for a qualitative comparison. Direct quantitative comparative studies are limited in the readily available literature.
| Feature | Sanger's Reagent (DNFB) | 2,4-Dinitrobenzoyl Chloride |
| Reaction Mechanism | Nucleophilic Aromatic Substitution | Nucleophilic Acyl Substitution |
| Derivative Formed | 2,4-Dinitrophenyl (DNP)-amino acid | 2,4-Dinitrobenzoyl (DNB)-amino acid |
| Derivative Stability | DNP-amino acids are stable to acid hydrolysis.[1] | DNB-amino acids are resistant to acid hydrolysis.[2] |
| Detection Method | Colorimetric (yellow derivative) or UV-Vis spectroscopy | UV-Vis spectroscopy |
| Side Reactions | Can react with other nucleophilic side chains, such as the ε-amino group of lysine (B10760008), the sulfhydryl group of cysteine, the hydroxyl group of tyrosine, and the imidazole (B134444) group of histidine. | The ε-amino group of lysine will also react with the reagent.[2] Other potential side reactions with nucleophilic side chains are possible. |
| Limitations | The entire peptide is destroyed during hydrolysis, preventing further sequencing of the same sample. | Similar to Sanger's method, the peptide is destroyed during hydrolysis. |
Experimental Protocols
N-Terminal Amino Acid Analysis using Sanger's Reagent (DNFB)
This protocol is adapted from a standard procedure for the derivatization and identification of the N-terminal amino acid of insulin.[1]
Materials:
-
1-fluoro-2,4-dinitrobenzene (DNFB)
-
Peptide/Protein sample
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Diethyl ether
-
6 M Hydrochloric acid (HCl)
Procedure:
-
Derivatization:
-
Dissolve the peptide/protein sample and an equimolar amount of sodium bicarbonate in water.
-
Prepare a solution of DNFB in ethanol.
-
Mix the two solutions and stir for approximately 2 hours at room temperature. The DNP-peptide will precipitate as a yellow powder.
-
Wash the precipitate with water, ethanol, and finally diethyl ether. Air-dry the DNP-peptide.
-
-
Hydrolysis:
-
Resuspend the dried DNP-peptide in 6 M HCl.
-
Heat the mixture under reflux for 6-8 hours to completely hydrolyze the peptide bonds.
-
-
Identification:
-
After hydrolysis, cool the solution.
-
Extract the DNP-amino acid with diethyl ether. The free, unlabeled amino acids will remain in the aqueous acidic phase.
-
Evaporate the ether to obtain the DNP-amino acid derivative.
-
Identify the DNP-amino acid by chromatographic techniques (e.g., HPLC or TLC) by comparing its retention time or Rf value with that of known DNP-amino acid standards.
-
N-Terminal Amino Acid Analysis using 2,4-Dinitrobenzoyl Chloride
This protocol is based on the general principles of N-terminal derivatization with acyl chlorides and information from available application notes.[2]
Materials:
-
2,4-Dinitrobenzoyl chloride
-
Peptide/Protein sample
-
A suitable buffer (e.g., sodium bicarbonate or a tertiary amine buffer like triethylamine) at a mildly alkaline pH (pH 8-9)
-
A suitable organic solvent (e.g., acetone (B3395972) or acetonitrile)
-
6 M Hydrochloric acid (HCl)
-
Solvents for extraction (e.g., ethyl acetate (B1210297) or diethyl ether)
Procedure:
-
Derivatization:
-
Dissolve the peptide/protein sample in the alkaline buffer.
-
Prepare a solution of 2,4-Dinitrobenzoyl chloride in an organic solvent.
-
Add the 2,4-Dinitrobenzoyl chloride solution to the peptide solution dropwise while stirring at room temperature. The reaction is typically rapid.
-
Monitor the reaction by a suitable method (e.g., TLC or HPLC) to determine completion.
-
-
Hydrolysis:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Add 6 M HCl to the residue.
-
Heat the mixture to hydrolyze the peptide bonds (e.g., 110°C for 12-24 hours in a sealed tube under vacuum).
-
-
Identification:
-
After hydrolysis, cool the solution.
-
Extract the DNB-amino acid with a suitable organic solvent.
-
Wash the organic extract to remove any remaining HCl.
-
Evaporate the solvent to obtain the DNB-amino acid derivative.
-
Identify the DNB-amino acid using chromatographic methods (e.g., HPLC) by comparing its retention time to that of DNB-amino acid standards.
-
Visualizing the Chemistry and Workflow
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Reaction of Sanger's reagent with a polypeptide.
Caption: Reaction of this compound with a polypeptide.
Caption: General workflow for N-terminal analysis.
Conclusion
Both Sanger's reagent and 2,4-Dinitrobenzoyl chloride are effective for the N-terminal analysis of peptides and proteins. The choice between them may depend on the specific experimental conditions, available instrumentation for detection, and the nature of the peptide being analyzed. While Sanger's reagent is the classic method with extensive literature, 2,4-Dinitrobenzoyl chloride presents a viable alternative with a similar principle of forming a stable, acid-resistant derivative. Further direct comparative studies are needed to quantitatively assess differences in reaction efficiency and sensitivity, which would provide a more definitive guide for researchers. It is also worth noting that other reagents, such as dansyl chloride, have been developed to offer higher sensitivity through fluorescence detection, presenting another avenue for consideration in N-terminal analysis.[3][4]
References
A Comparative Guide to Derivatizing Agents: Dinitrobenzoyl Chloride, Dansyl Chloride, and Fluorescamine
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes is paramount. When dealing with compounds that lack a strong chromophore or fluorophore, chemical derivatization is a powerful technique to enhance their detectability in analytical methods like High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of three common derivatizing agents: 3,5-Dinitrobenzoyl chloride (DNBC), Dansyl chloride, and Fluorescamine (B152294), with a focus on their sensitivity, supported by experimental data.
Principles of Derivatization
Derivatization involves the chemical modification of an analyte to produce a new compound with properties more suitable for a given analytical method. For HPLC with UV-Vis or fluorescence detection, the primary goals are to introduce a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), thereby significantly increasing the sensitivity of the analysis.
3,5-Dinitrobenzoyl chloride (DNBC) is a chromophoric labeling agent that reacts with primary and secondary amines, as well as alcohols and phenols, to form derivatives with strong UV absorbance. The two nitro groups on the aromatic ring act as a powerful chromophore.
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent labeling agent that reacts with primary and secondary amines and phenols. The resulting dansyl derivatives are highly fluorescent, allowing for very sensitive detection.
Fluorescamine is a fluorogenic reagent, meaning it is not fluorescent itself but reacts with primary amines to form highly fluorescent products. This property results in low background fluorescence and high sensitivity. Fluorescamine does not react with secondary amines.
Sensitivity Comparison: A Quantitative Overview
The selection of a derivatizing agent is often dictated by the required sensitivity of the analytical method. The following table summarizes the limits of detection (LOD) and limits of quantitation (LOQ) reported in various studies for each derivatizing agent with different classes of analytes. It is important to note that these values can be influenced by the specific analyte, the matrix, and the analytical instrumentation used.
| Derivatizing Agent | Analyte Class | Analyte(s) | Detection Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| 3,5-Dinitrobenzoyl chloride (DNBC) | Biogenic Amines | Agmatine, Cadaverine, Histamine, etc. | HPLC-UV | 124-864 µg/L | Not Reported |
| 4-Nitrobenzoyl chloride (DNBC analog) | Phenols | Phenol, Chlorophenols | HPLC-UV | 0.006-0.05 mg/L | Not Reported |
| 4-Chloro-3,5-dinitrobenzotrifluoride (DNBC analog) | Amino Acids | 19 Amino Acids | HPLC-UV | 2.40-6.50 µmol/L | Not Reported |
| Dansyl Chloride | Biogenic Amines | Various | HPLC-Fluorescence | 0.015-0.075 µg/mL | 0.05-0.25 µg/mL |
| Polyamines | Putrescine, Cadaverine, Spermidine, Spermine | HPLC-Fluorescence | 10 ng/mL (can be improved to 2 ng/mL) | Not Reported | |
| Phenols | Various | LC-HRMS | 0.2–5 ng L−1 | Not Reported | |
| NDMA & NDEA | N-nitrosodimethylamine & N-nitrosodiethylamine | HPLC-Fluorescence | 4.7 ng/mL & 0.04 ng/mL | Not Reported | |
| Fluorescamine | Amino Acids | General | HPLC-Fluorescence | Picomole range | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the successful application of derivatization techniques. Below are representative experimental protocols for each of the discussed derivatizing agents.
3,5-Dinitrobenzoyl Chloride (DNBC) Derivatization of Biogenic Amines
This protocol is adapted from a method for the analysis of biogenic amines in fermented foods.[1][2]
Reagents:
-
3,5-Dinitrobenzoyl chloride (DNBZ-Cl) solution: 50 mM in acetonitrile.
-
1 M Sodium Hydroxide (NaOH).
-
2-Propanol.
-
2 M Hydrochloric acid (HCl).
Procedure:
-
To the sample extract, add 1 M NaOH.
-
Add 2-propanol and the 50 mM DNBZ-Cl solution.
-
Allow the reaction to proceed for 3 minutes at room temperature.
-
Terminate the reaction by adding 2 M HCl.
-
The derivatized sample is then ready for HPLC-UV analysis.
Dansyl Chloride Derivatization of Amines and Phenols
This protocol is a general procedure for the derivatization of primary and secondary amines and phenols.[3]
Reagents:
-
Dansyl chloride solution: 20 mg/mL in acetonitrile.
-
Sodium carbonate/bicarbonate buffer: 250 mM, pH 9.3.
-
2 M Formic acid in acetonitrile.
-
250 mM Sodium Hydroxide (NaOH).
Procedure:
-
To 20 µL of the sample, add 10 µL of the sodium carbonate/bicarbonate buffer.
-
Add 20 µL of the Dansyl chloride solution.
-
Incubate the mixture at 60°C for 60 minutes.
-
Quench the reaction by adding 5 µL of 250 mM NaOH and incubating at 40°C for 10 minutes.
-
Neutralize the excess NaOH by adding 5 µL of 2 M formic acid.
-
The sample is then ready for LC-MS or HPLC-fluorescence analysis.
Fluorescamine Derivatization of Primary Amines (Amino Acids)
This protocol describes a general procedure for the derivatization of primary amines with fluorescamine.[4]
Reagents:
-
Fluorescamine solution: 1.5 mg/mL in acetone.
-
Borate (B1201080) buffer: 0.2 M, pH 9.0.
Procedure:
-
To the sample solution containing the primary amine, add the borate buffer to adjust the pH.
-
Rapidly add the fluorescamine solution to the sample while vortexing. The reaction is almost instantaneous at room temperature.
-
The resulting fluorescent derivative is stable and can be analyzed by HPLC with fluorescence detection.
Signaling Pathways and Experimental Workflows
Visualizing the derivatization process can aid in understanding the chemical transformations and the overall analytical workflow.
Caption: General workflows for derivatization.
Caption: Derivatization reaction schemes.
Conclusion
The choice between Dinitrobenzoyl chloride, Dansyl chloride, and Fluorescamine depends on the specific requirements of the analysis.
-
This compound is a suitable choice for UV-Vis detection when high sensitivity is not the primary concern. It has the advantage of reacting with a broader range of functional groups, including alcohols.
-
Dansyl chloride offers excellent sensitivity for the analysis of amines and phenols due to the highly fluorescent nature of its derivatives. It is a versatile reagent compatible with both fluorescence and mass spectrometry detection.
-
Fluorescamine provides exceptional sensitivity for the detection of primary amines, with the added benefit of being a fluorogenic reagent, which minimizes background interference. Its specificity for primary amines can be an advantage in complex matrices.
For applications demanding the highest sensitivity, the fluorescent derivatizing agents, Dansyl chloride and Fluorescamine, are generally superior choices. Ultimately, the selection of the optimal derivatizing agent requires careful consideration of the analyte's functional groups, the desired level of sensitivity, and the available analytical instrumentation.
References
- 1. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Cross-reactivity of Dinitrobenzoyl chloride with other functional groups.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3,5-dinitrobenzoyl chloride (DNBC) with various functional groups. Understanding the cross-reactivity of this versatile derivatizing agent is crucial for its effective application in chemical synthesis, analytical chemistry, and drug development. The information presented herein is supported by available experimental data and established principles of organic chemistry.
Reactivity Overview
3,5-Dinitrobenzoyl chloride is a highly reactive acyl chloride. Its reactivity stems from the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effects of the two nitro groups on the aromatic ring.[1] This heightened electrophilicity makes it susceptible to nucleophilic attack by a variety of functional groups. The general reaction mechanism is a nucleophilic acyl substitution.
The primary functional groups that exhibit significant reactivity with DNBC are amines, alcohols, phenols, and thiols. Reactions with carboxylic acids and amides are less common under typical conditions as these functional groups are generally less nucleophilic.
Quantitative Comparison of Reactivity
While precise kinetic data for the competitive reaction of dinitrobenzoyl chloride with a wide range of functional groups under identical conditions is not extensively available in the literature, the relative reactivity can be inferred from established principles of nucleophilicity and studies on analogous compounds. The general order of nucleophilicity, and thus the expected reactivity with DNBC, is:
Thiols > Amines > Alcohols/Phenols
This order is based on the greater nucleophilicity of sulfur compared to nitrogen and oxygen, and the greater basicity and nucleophilicity of amines compared to alcohols.[2]
Below are tables summarizing the expected relative reactivity and providing examples of the resulting derivatives.
Table 1: Relative Reactivity of this compound with Various Functional Groups
| Functional Group | General Structure | Relative Reactivity | Product of Reaction |
| Primary Amines | R-NH₂ | Very High | N-substituted-3,5-dinitrobenzamide |
| Secondary Amines | R₂NH | High | N,N-disubstituted-3,5-dinitrobenzamide |
| Tertiary Amines | R₃N | Low (act as catalysts) | No stable acyl derivative formed |
| Alcohols | R-OH | Moderate | 3,5-Dinitrobenzoate ester |
| Phenols | Ar-OH | Moderate | 3,5-Dinitrobenzoate ester |
| Thiols | R-SH | Very High | S-3,5-Dinitrobenzothioate |
| Carboxylic Acids | R-COOH | Very Low | Mixed anhydride (B1165640) (unstable) |
| Amides | R-CONH₂ | Very Low | No significant reaction |
Table 2: Physicochemical Properties of this compound Derivatives
| Derivative Class | General Structure | Key Properties | Analytical Utility |
| Dinitrobenzamides | R-NH-CO-C₆H₃(NO₂)₂ | Crystalline solids with sharp melting points. | Identification and characterization of amines.[3] |
| Dinitrobenzoate Esters | R-O-CO-C₆H₃(NO₂)₂ | Crystalline solids, often with characteristic melting points.[4] | Identification and quantification of alcohols and phenols.[1][4] |
| Dinitrobenzothioates | R-S-CO-C₆H₃(NO₂)₂ | Stable derivatives. | Derivatization of thiols for analysis. |
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, a competitive reaction experiment can be performed, followed by chromatographic analysis to determine the product distribution.
Experimental Protocol for Competitive Cross-Reactivity Analysis
Objective: To determine the relative reactivity of this compound with a primary amine, an alcohol, and a thiol in a competitive reaction.
Materials:
-
3,5-Dinitrobenzoyl chloride (DNBC)
-
Aniline (B41778) (example primary amine)
-
Benzyl (B1604629) alcohol (example alcohol)
-
Benzyl mercaptan (example thiol)
-
Acetonitrile (B52724) (HPLC grade, anhydrous)
-
Pyridine (B92270) (anhydrous)
-
Hydrochloric acid (1 M)
-
Deionized water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of this compound in anhydrous acetonitrile.
-
Prepare 100 mM stock solutions of aniline, benzyl alcohol, and benzyl mercaptan in anhydrous acetonitrile.
-
-
Competitive Reaction:
-
In a clean, dry vial, combine 1.0 mL of the 100 mM aniline stock solution, 1.0 mL of the 100 mM benzyl alcohol stock solution, and 1.0 mL of the 100 mM benzyl mercaptan stock solution.
-
Add 6.0 mL of anhydrous acetonitrile and 0.1 mL of pyridine to the vial. Pyridine acts as a scavenger for the HCl byproduct.[3]
-
Initiate the reaction by adding 1.0 mL of the 10 mM this compound stock solution to the vial. This creates a 10-fold molar excess of the nucleophiles.
-
Vortex the mixture for 30 seconds and allow it to react at room temperature for 1 hour.
-
-
Work-up:
-
Quench the reaction by adding 0.5 mL of 1 M HCl.
-
Evaporate the acetonitrile under a gentle stream of nitrogen.
-
Redissolve the residue in 2.0 mL of acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Use a C18 reverse-phase column with a gradient elution profile of acetonitrile and water (with 0.1% formic acid).
-
Monitor the elution of the derivatized products using a UV detector at 254 nm.[5]
-
Identify the peaks corresponding to the dinitrobenzoyl derivatives of aniline, benzyl alcohol, and benzyl mercaptan by comparing their retention times with those of individually synthesized standards.
-
Quantify the peak areas to determine the relative amounts of each product formed.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for assessing the cross-reactivity of this compound.
References
Literature review of Dinitrobenzoyl chloride applications in analytical chemistry.
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes is a cornerstone of analytical chemistry. Many organic molecules, including alcohols, amines, and phenols, lack strong chromophores, rendering their detection by common High-Performance Liquid Chromatography (HPLC) with UV-Visible detection challenging. Chemical derivatization addresses this by covalently attaching a chromophoric tag to the analyte, thereby enhancing its detectability.
Among the diverse array of derivatizing agents, 3,5-Dinitrobenzoyl chloride (DNBC) has emerged as a valuable tool. Its high reactivity, attributed to the two electron-withdrawing nitro groups on the benzene (B151609) ring, facilitates rapid and efficient derivatization of nucleophilic functional groups like hydroxyl and amino moieties.[1] This guide provides a comprehensive comparison of DNBC with other common derivatizing agents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for specific analytical applications.
Performance Comparison of Derivatizing Agents
The choice of a derivatizing agent significantly impacts the sensitivity, selectivity, and overall performance of an analytical method. This section compares the quantitative performance of 3,5-Dinitrobenzoyl chloride with two widely used alternatives: Benzoyl Chloride and Dansyl Chloride.
Table 1: Quantitative Performance Data for Derivatization of Amines
| Derivatizing Agent | Analyte(s) | Matrix | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) | Reference |
| 3,5-Dinitrobenzoyl Chloride | Biogenic Amines | Fermented Foods | HPLC-UV (260 nm) | 124-864 µg/L | Not Reported | 0.965-0.996 | Not Reported | [2] |
| Benzoyl Chloride | 70 Neurochemicals | Biological Samples | LC-MS/MS | < 10 nM | Not Reported | Not Reported | Not Reported | [3] |
| Dansyl Chloride | Biogenic Amines | Lycium barbarum L. | HPLC | 0.015–0.075 µg/mL | 0.05–0.25 µg/mL | > 0.9989 | 79.3–110.3 | Not Specified |
Table 2: Quantitative Performance Data for Derivatization of Phenols
| Derivatizing Agent | Analyte(s) | Matrix | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) | Reference |
| Benzoyl Chloride | Phenolic Compounds | Water | HPLC-UV (232 nm) | 0.05-0.50 ng/mL | Not Reported | Not Reported | 81-94 | [4] |
| Various (No Derivatization) | Phenolic Compounds | Taraxacum formosanum | HPLC-DAD | 18.8-99.6 ng/mL | 56.3-298.7 ng/mL | > 0.999 | > 84.9 | [5] |
| Various (No Derivatization) | Phenolic Compounds | Citrus Peels | HPLC-DAD | 0.04-0.25 mg/L | 0.06-0.25 mg/L | Not Reported | 87.5-103.2 | Not Specified |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful analytical method development. The following sections provide methodologies for derivatization with 3,5-Dinitrobenzoyl Chloride and its alternatives.
Protocol 1: Derivatization with 3,5-Dinitrobenzoyl Chloride
This protocol is a general procedure for the derivatization of biogenic amines in fermented food samples.[2]
Materials:
-
Sample extract
-
1 M Sodium Hydroxide (B78521) (NaOH)
-
2-Propanol
-
50 mM 3,5-Dinitrobenzoyl chloride in acetonitrile
-
2 M Hydrochloric Acid (HCl)
Procedure:
-
Derivatize the sample in 1 M NaOH at ambient temperature.
-
Add 2-propanol and 50 mM 3,5-Dinitrobenzoyl chloride in acetonitrile.
-
The reaction is complete within 3 minutes.
-
Terminate the reaction by adding 2 M HCl.
-
The derivatized sample is ready for HPLC-UV analysis at 260 nm.
Protocol 2: Derivatization with Benzoyl Chloride
This protocol is a general procedure for the derivatization of various neurochemicals in biological samples for LC-MS/MS analysis.[3]
Materials:
-
Biological sample supernatant
-
100 mM Sodium Carbonate
-
2% (v/v) Benzoyl Chloride in acetonitrile
-
Internal standard mixture
-
Water
Procedure:
-
To 20 µL of the sample supernatant, sequentially add 10 µL of 100 mM sodium carbonate, 10 µL of 2% benzoyl chloride in acetonitrile, and 10 µL of the internal standard mixture.
-
Vortex briefly after each addition.
-
Add 50 µL of water to reduce the organic content.
-
The sample is ready for LC-MS/MS analysis.
Protocol 3: Derivatization with Dansyl Chloride
This protocol outlines a general procedure for the pre-column derivatization of amines.[6][7]
Materials:
-
Amine-containing sample or standard solution
-
100 mM Sodium Carbonate/Bicarbonate buffer (pH 9.8)
-
50 mM Dansyl chloride in 100% acetonitrile
-
10% (v/v) Ammonium (B1175870) hydroxide in water (quenching solution)
-
0.01% Formic acid in 40% acetonitrile
Procedure:
-
Immediately before use, mix the dansyl chloride solution and the carbonate-bicarbonate buffer in a 1:1 ratio to create the derivatization reagent.
-
In a microcentrifuge tube, add 50 µL of the freshly prepared derivatization reagent to 25 µL of the sample or standard solution.
-
Mix thoroughly and incubate at 25°C with shaking for 60 minutes in the dark.
-
Add 7.5 µL of the 10% ammonium hydroxide quenching solution to consume excess dansyl chloride and incubate for another 5 minutes.
-
Dilute the quenched reaction mixture for HPLC analysis.
Signaling Pathways and Experimental Workflows
Visualizing the experimental process can enhance understanding and implementation. The following diagrams, generated using the DOT language, illustrate the key steps in the derivatization workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs [restek.com]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Dinitrobenzoyl Chloride in Complex Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of low-abundance or poorly detectable analytes in complex biological matrices is a significant challenge. Chemical derivatization is a key strategy to enhance the analytical properties of target molecules for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of 3,5-Dinitrobenzoyl chloride (DNBZ-Cl) with other common derivatizing agents, supported by experimental data and detailed protocols, to inform the selection of the most suitable reagent for bioanalytical applications.
DNBZ-Cl is a versatile derivatizing agent that reacts with primary and secondary amines, as well as alcohols, to introduce a dinitrobenzoyl group. This moiety provides a strong chromophore, significantly enhancing UV detection in HPLC analysis.[1]
Quantitative Performance Data
The selection of a derivatizing agent is critical for method performance, directly impacting sensitivity, selectivity, and accuracy. The following tables summarize the performance of DNBZ-Cl and two common alternatives, Dansyl chloride (Dns-Cl) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), for the analysis of various compounds in biological matrices.
Table 1: Performance Comparison for Amino Acid Analysis in Plasma
| Derivatizing Agent | Detection Method | Analyte | LOD | LOQ | Linearity (r²) | Recovery (%) | Reference |
| DNBZ-Cl | HPLC-UV | Amino Acids | Data not available in a direct comparative study | Data not available | Data not available | Data not available | [2] |
| Dansyl-Cl | HPLC-FLD | Amino Acids | ~2.5 pmol | 5 pmol | >0.999 | 95-115 | [3] |
| FMOC-Cl | HPLC-FLD | Amino Acids | 1.0-5.0 nmol/L | Not Specified | >0.9956 | 84.9-103.3 | [4][5] |
| o-Phthalaldehyde (OPA) | HPLC-FLD | Amino Acids | Not Specified | Not Specified | 0.997 | Not Specified | [6] |
Table 2: Performance Comparison for Biogenic Amine Analysis in Urine
| Derivatizing Agent | Detection Method | Analyte | LOD | LOQ | Linearity (r²) | Recovery (%) | Reference |
| DNBZ-Cl | GC-MS | Biogenic Amines | 0.17-17.84 ng/mL | Not Specified | >0.996 | 87.9-111.9 | [7] |
| Dansyl-Cl | UHPLC-Q-TOF-MS | Biogenic Amines | 0.54-3.6 µg/L | 1.8-12 µg/L | >0.9989 | 93.6-114 | [8] |
| FMOC-Cl | LC-MS/MS | Catecholamines | 2.5-25 ng/mL | Not Specified | Not Specified | Not Specified | [9] |
| Phthalylglycyl Chloride | UHPLC-MS/MS | Catecholamines | 1.5 ng/mL | 5 ng/mL | Not Specified | 95-97 | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are protocols for derivatization using DNBZ-Cl and its alternatives.
Protocol 1: Derivatization of Amines and Alcohols with 3,5-Dinitrobenzoyl Chloride (DNBZ-Cl)
This general protocol is suitable for the derivatization of primary and secondary amines and alcohols in a non-aqueous environment.
Materials:
-
Sample containing the analyte
-
3,5-Dinitrobenzoyl chloride
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
Dissolve the sample in a suitable volume of anhydrous solvent.
-
Add an excess of 3,5-Dinitrobenzoyl chloride.
-
Add a small amount of pyridine to act as a catalyst and acid scavenger.
-
Heat the reaction mixture at a suitable temperature (e.g., 60°C) for a specific duration (e.g., 1 hour), or until the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
The derivatized sample is now ready for analysis by HPLC-UV or other suitable techniques.
Protocol 2: Derivatization of Amino Acids with Dansyl Chloride (Dns-Cl)
This protocol is widely used for the pre-column derivatization of amino acids for HPLC analysis with fluorescence or mass spectrometry detection.[3]
Materials:
-
Plasma or other biological sample
-
Dansyl chloride solution (e.g., 50 mM in acetonitrile)
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.8)
-
Quenching solution (e.g., 10% v/v ammonium (B1175870) hydroxide)
-
Acetonitrile/Methanol for protein precipitation
Procedure:
-
Protein Precipitation: Precipitate proteins from the biological sample by adding a 4-fold excess of ice-cold acetonitrile/methanol (1:1 v/v). Vortex and centrifuge to pellet the protein.
-
Derivatization: Transfer the supernatant to a new tube. Add an equal volume of a 1:1 mixture of Dansyl chloride solution and sodium bicarbonate buffer.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 60 minutes.
-
Quenching: Add the quenching solution to react with the excess Dansyl chloride.
-
Analysis: The sample is ready for injection into the HPLC system.
Protocol 3: Derivatization of Amines with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
This protocol is suitable for the derivatization of primary and secondary amines, yielding highly fluorescent derivatives.[4]
Materials:
-
Sample containing the analyte
-
FMOC-Cl solution (e.g., in acetonitrile)
-
Borate (B1201080) buffer (e.g., 0.5 M, pH 10)
Procedure:
-
Sample Preparation: Adjust the pH of the sample to be alkaline using the borate buffer.
-
Derivatization: Add the FMOC-Cl solution to the sample.
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 15-40 minutes).[11]
-
Extraction (Optional): The derivatized analytes can be extracted using a suitable organic solvent to remove excess reagent and interfering substances.
-
Analysis: The resulting solution is analyzed by HPLC with fluorescence detection.
Visualizations
The following diagrams illustrate the typical experimental workflows for the analysis of biological samples using derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. The identification of amino-acids by means of 3:5-dinitrobenzoyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Comprehensive profiling analysis of bioamines and their acidic metabolites in human urine by gas chromatography/mass spectrometry combined with selective derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring of Biogenic Amines in Human Urine Using Dispersive Liquid–Liquid Microextraction and Liquid Chromatography with High-Resolution Mass Spectrometry [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of Dinitrobenzoyl Chloride: A Guide for Laboratory Professionals
The safe and compliant disposal of 3,5-dinitrobenzoyl chloride is a critical aspect of laboratory safety and environmental responsibility. As a corrosive, water-reactive, and toxic substance, dinitrobenzoyl chloride requires careful handling and adherence to established protocols to mitigate risks of injury and environmental contamination. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, a face shield, and a laboratory coat. All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2] An emergency eyewash station and safety shower should be readily accessible.[2][3]
Spill Management
In the event of a spill, the immediate priority is to contain the material and prevent its spread.
-
Minor Spills : For small spills, use a dry, inert absorbent material such as sand, vermiculite, or earth to cover the substance.[1][3][4] Once absorbed, use non-sparking tools to collect the material and place it into a suitable, clearly labeled container for hazardous waste disposal.[4][5] Avoid generating dust during the cleanup process.[5]
-
Major Spills : In the case of a larger spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department for assistance.[4]
Disposal Protocol: Neutralization
The primary and recommended method for the disposal of this compound is through a controlled neutralization reaction. This process converts the highly reactive acyl chloride into the less hazardous 3,5-dinitrobenzoic acid and its corresponding salt, which can then be collected for final disposal by a licensed waste management company. This compound reacts with water to liberate toxic gas, so the neutralization process must be performed cautiously.[6][7]
Experimental Protocol for Neutralization:
-
Preparation : In a chemical fume hood, place a large beaker or flask equipped with a magnetic stir bar on a stir plate. The container should be large enough to accommodate the volume of the neutralizing solution and the this compound with ample headspace to prevent splashing.
-
Neutralizing Solution : Prepare a cold, dilute solution of a weak base, such as 5-10% sodium carbonate (soda ash) or sodium bicarbonate in water.[4][5] Using an ice bath to keep the solution cool is recommended to help control the reaction rate.[4]
-
Controlled Addition : Slowly and carefully add the this compound to the stirring basic solution in small portions. WARNING: To avoid a violent reaction, ALWAYS add the chemical to the water/basic solution and NEVER the other way around. [5] The addition should be gradual to manage the exothermic reaction and the evolution of gas (carbon dioxide from the carbonate and hydrogen chloride from the hydrolysis, which is then neutralized).
-
Reaction Completion : Continue stirring the mixture for several hours after the final addition of this compound to ensure the reaction is complete.[4] Monitor the pH of the solution periodically to ensure it remains basic. If necessary, add more of the basic solution.
-
Waste Collection : Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.[4]
-
Final Disposal : The container with the neutralized waste must be disposed of through an approved hazardous or special waste collection point, in accordance with all local, regional, and national regulations.[5][7]
Quantitative Data
No specific quantitative limits for disposal (e.g., concentration thresholds) were found in the reviewed safety data sheets. The primary requirement is neutralization followed by disposal as hazardous waste.
| Parameter | Guideline | Citation |
| Neutralizing Agent | Dilute (5-10%) sodium carbonate or sodium bicarbonate solution. | [4][5] |
| Final pH | The solution should be basic after neutralization is complete. | [4] |
| Waste Classification | The neutralized product is considered hazardous waste. | [6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Dinitrobenzoyl Chloride
For Immediate Reference: Essential Safety and Logistical Information for the Use of Dinitrobenzoyl Chloride in Research and Development.
Researchers and scientists in the fast-paced field of drug development require immediate and clear guidance on handling hazardous materials. This document provides essential, actionable information for the safe handling of this compound, a corrosive solid requiring stringent safety protocols. By adhering to these procedures, laboratories can ensure the safety of their personnel and maintain a secure research environment.
Personal Protective Equipment (PPE): The First Line of Defense
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent severe skin burns, eye damage, and potential genetic defects.[1][2] The required PPE is detailed below.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety goggles and a face shield | Goggles must be chemical splash-proof and used in conjunction with a full-face shield, especially when handling larger quantities or when there is a risk of splashing.[3][4] |
| Skin | Chemical-resistant gloves and a lab coat | Nitrile or neoprene gloves are recommended and should be inspected for integrity before each use and changed frequently. A flame-retardant lab coat is advisable.[1][4] |
| Respiratory | NIOSH/MSHA approved respirator | A respirator is required when engineering controls are insufficient, during emergency situations, or when dusts are generated.[2][5] A particulate filter conforming to EN 143 is recommended.[1][6] |
| Body | Closed-toe shoes and long pants | Full-length pants and closed-toe shoes are mandatory to protect against accidental spills.[4] |
Operational Plan: From Preparation to Disposal
A systematic workflow is critical to minimize exposure and manage this compound safely throughout the experimental process.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure a safety shower and eyewash station are readily accessible.[7]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as bases, water, and strong oxidizing agents.[2][6] The substance is moisture-sensitive and should be stored under an inert atmosphere.[1][2][7]
2. Handling:
-
Avoid all personal contact, including inhalation of dust.[3][5]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling.[3]
-
When transferring the chemical, use spark-proof tools and avoid creating dust.[7]
3. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local environmental regulations.[1][5][8]
-
Waste from residues and unused products is classified as hazardous.[1]
-
Do not mix with other waste.[5]
-
Handle uncleaned containers as you would the product itself.[5]
Emergency Procedures: Immediate and Decisive Action
In the event of an emergency, prompt and correct actions are crucial to mitigate harm.
Spill Response:
-
Evacuate: Immediately evacuate personnel from the affected area.[5]
-
Ventilate: Ensure adequate ventilation.[5]
-
Contain: Wear appropriate PPE and contain the spill using an inert absorbent material like sand or earth.[1] Do not use water.
-
Collect: Carefully sweep or shovel the contained material into a suitable, labeled container for disposal.[1][2]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[8][9] Remove contact lenses if present and easy to do.[5][9] Seek immediate medical attention.[5][9]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water and soap.[1][8] Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting.[5][8] Rinse the mouth with water.[8][9] Seek immediate medical attention.[5][9]
Below is a workflow diagram for handling a this compound spill.
Caption: A flowchart outlining the key steps for the safe handling of a this compound spill.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
